Trichloroisocyanuric acid
Description
1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione is a member of 1,3,5-triazinanes and an organochlorine compound.
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIZYWQGELRKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3N3O3 | |
| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROISOCYANURIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29680-41-9 (hydrochloride salt) | |
| Record name | Symclosene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2026523 | |
| Record name | Symclosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloro-s-triazinetrione, dry appears as a white slightly hygroscopic crystalline powder or lump solid with a mild chlorine-like odor. Said to have 85 percent available chlorine. Decomposes at 225 °C. Moderately toxic by ingestion. May irritate skin and eyes. Active ingredient in household dry bleaches. Used in swimming pools as a disinfectant., Other Solid, White solid; [ICSC] Strong odor of chlorine; Slightly hygroscopic; [HSDB], WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. | |
| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloroisocyanuric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRICHLOROISOCYANURIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
> 250 °C (482 °F ) open cup | |
| Record name | Trichloroisocyanuric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chlorinated and highly polar solvents, Solubility in water at 25 °C = 1 g/100 g; Solubility in acetone at 30 °C = 35.0 g/100 g, Water solubility = 1.2% = 1.20X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.2 | |
| Record name | Trichloroisocyanuric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROISOCYANURIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
greater than 1 at 68 °F (est) (USCG, 1999), Greater than 1 at 20 °C (solid), 2.07 g/cm³ | |
| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroisocyanuric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROISOCYANURIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000012 [mmHg], negligible | |
| Record name | Trichloroisocyanuric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRICHLOROISOCYANURIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Needles from ethylene chloride, White crystalline powder or granules, White crystals | |
CAS No. |
87-90-1 | |
| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroisocyanuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Symclosene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Symclosene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Symclosene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Symclosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Symclosene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SYMCLOSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL3HK1I66B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trichloroisocyanuric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROISOCYANURIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
246.7 °C (decomposes) | |
| Record name | Trichloroisocyanuric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Trichloroisocyanuric Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the fundamental properties of Trichloroisocyanuric acid (TCCA), a versatile and powerful reagent in modern chemistry. This document serves as a core resource, offering detailed data, experimental protocols, and mechanistic insights to support its application in research and development.
Core Physicochemical and Spectral Properties
This compound, with the chemical formula C₃Cl₃N₃O₃, is a white crystalline powder known for its strong chlorine-like odor.[1] It is a stable and efficient source of electrophilic and radical chlorine, making it a valuable tool in organic synthesis and as a disinfectant.[2] The core properties of TCCA are summarized in the tables below.
Physicochemical Properties
| Property | Value | References |
| IUPAC Name | 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione | [1] |
| Synonyms | TCCA, Symclosene, Isocyanuric chloride | [1] |
| CAS Number | 87-90-1 | [1] |
| Molecular Formula | C₃Cl₃N₃O₃ | [1] |
| Molar Mass | 232.41 g/mol | [1] |
| Appearance | White crystalline powder or granules | [3] |
| Odor | Strong chlorine-like | [3] |
| Density | 2.19 ± 0.1 g/cm³ | [1] |
| Melting Point | 246 to 247 °C (decomposes) | [1] |
| Solubility in Water | 1.2 g / 100 mL (25 °C) | [1][4] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) (35.0 g/100 g at 30°C), acetonitrile, and chlorocarbons. | [1][4] |
| pH of 1% solution | 2.7 - 3.3 | [3] |
| Available Chlorine Content | ≥ 90% |
Spectral Data
| Spectrum Type | Key Peaks / Chemical Shifts | References |
| Infrared (IR) Spectrum | The IR spectrum of TCCA exhibits characteristic peaks corresponding to its functional groups. While a specific spectrum image is not readily available, data from various sources indicate key absorption bands. | [4] |
| ¹³C NMR Spectrum | The ¹³C NMR spectrum of TCCA in a suitable deuterated solvent would show a single resonance for the three equivalent carbonyl carbons. The chemical shift is influenced by the electronegative nitrogen and chlorine atoms. Aromatic and alkene regions are typically between 115-150 ppm, while carbonyl carbons in acids and esters are found between 170-185 ppm. | [5] |
| ¹⁵N NMR Spectrum | The ¹⁵N NMR spectrum provides information about the nitrogen environments. For TCCA, the three equivalent nitrogen atoms would give a single signal. The chemical shifts for imides are typically in the range of 170-180 ppm relative to liquid ammonia. | [6][7] |
Chemical Reactivity and Mechanisms
TCCA is a highly versatile reagent capable of participating in a wide range of chemical transformations, primarily as a chlorinating and oxidizing agent.[2] Its reactivity stems from the polarized N-Cl bonds, which can cleave homolytically to generate chlorine radicals or heterolytically to produce an electrophilic chlorine species ("Cl⁺").[2]
Hydrolysis and Biocidal Action
In aqueous environments, TCCA slowly hydrolyzes to release hypochlorous acid (HOCl), a potent disinfecting agent. This property is the basis for its widespread use as a disinfectant, algaecide, and bactericide in applications such as swimming pool sanitation and water treatment.[1][8] The cyanuric acid produced in this process acts as a stabilizer, protecting the hypochlorous acid from rapid degradation by sunlight.
Caption: Hydrolysis of TCCA to produce hypochlorous acid for microbial inactivation.
Oxidation of Alcohols
TCCA is an effective oxidant for the conversion of alcohols to carbonyl compounds. Primary alcohols can be selectively oxidized to aldehydes in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[9][10] This method is highly chemoselective, with secondary alcohols reacting much slower.[9]
Caption: Simplified mechanism for the TCCA/TEMPO-mediated oxidation of a primary alcohol.
Chlorination of Carbonyl Compounds
TCCA serves as an excellent source of electrophilic chlorine for the α-chlorination of ketones and other carbonyl compounds. The reaction can be controlled to yield mono- or di-chlorinated products.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving TCCA.
Synthesis of this compound
This protocol is adapted from established industrial processes.[11]
Materials:
-
Cyanuric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Chlorine gas (Cl₂)
-
Water
Procedure:
-
Prepare an aqueous slurry of cyanuric acid.
-
Add a 50% solution of NaOH to the slurry to form trisodium (B8492382) cyanurate. The reaction is typically carried out at a controlled temperature, for instance, 30°C.
-
Introduce chlorine gas into the reactor while maintaining the pH between 2.5 and 3.5 and the temperature between 10°C and 30°C.[12]
-
The TCCA product will precipitate out of the solution.
-
The solid TCCA is then separated by filtration or centrifugation and dried.[12]
Note: This synthesis involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Oxidation of a Primary Alcohol to an Aldehyde using TCCA/TEMPO
This protocol is a general procedure for the selective oxidation of primary alcohols.[9]
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
This compound (TCCA)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in DCM (10 mL) in a round-bottom flask.
-
Add TCCA (0.4 mmol, 0.4 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
α-Chlorination of Cyclohexanone (B45756)
This protocol provides a method for the α-chlorination of a cyclic ketone.
Materials:
-
Cyclohexanone
-
This compound (TCCA)
-
Solvent (e.g., acetic acid or a chlorinated solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 mmol) in the chosen solvent (e.g., 10 mL of acetic acid).
-
Add TCCA (0.34 mmol, 0.34 equivalents for monochlorination) to the solution.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude α-chlorocyclohexanone.
-
Purify by distillation or column chromatography as needed.
Determination of Available Chlorine by Iodometric Titration
This is a standard method for quantifying the active chlorine content of TCCA.[6]
Materials:
-
This compound (TCCA) sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Distilled water
Procedure:
-
Accurately weigh approximately 0.1 g of the TCCA sample and record the weight.[6]
-
Transfer the sample to a 250 mL Erlenmeyer flask containing 100 mL of distilled water.[6]
-
Add 2 g of KI and 10 mL of glacial acetic acid to the flask.[6] Swirl to dissolve. The solution should turn a dark brownish-yellow due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of available chlorine using the appropriate formula.
Caption: Experimental workflow for the iodometric titration of TCCA.
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care. It is corrosive and can cause severe skin and eye irritation.[10] Inhalation of dust may cause respiratory irritation. TCCA reacts with water to release chlorine gas, which is toxic. It should be stored in a cool, dry place away from combustible materials, ammonia, and strong acids.[10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.
This guide is intended for informational purposes for qualified researchers and professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. This compound | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound (TCC) [organic-chemistry.org]
- 10. TEMPO [organic-chemistry.org]
- 11. hxinmaterial.com [hxinmaterial.com]
- 12. patents.justia.com [patents.justia.com]
Trichloroisocyanuric Acid: A Technical Guide for Researchers
CAS Number: 87-90-1
This technical guide provides an in-depth overview of Trichloroisocyanuric Acid (TCCA), a versatile organic compound widely utilized in research and various industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation.
Chemical Identity and Synonyms
This compound, an organic compound with the formula (C₃Cl₃N₃O₃), is a white crystalline powder known for its strong chlorine odor.[1] It is a widely used industrial disinfectant, bleaching agent, and a reagent in organic synthesis.[1]
The compound is identified by the CAS Number 87-90-1 .[2][3][4][5][6]
It is also known by a variety of synonyms, including:
-
1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (IUPAC Name)[1]
-
1,3,5-Trichlorohexahydro-1,3,5-triazine-2,4,6-trione[2]
-
Trichlor[1]
-
Trichlorinated isocyanuric acid[3]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃Cl₃N₃O₃ | [2][4][5] |
| Molecular Weight | 232.41 g/mol | [2][4][6] |
| Appearance | White crystalline powder or solid | [1][3][5] |
| Odor | Strong, chlorine-like | [1][7] |
| Density | 2.19 ± 0.1 g/cm³ | [1] |
| Melting Point | 246 to 251 °C (decomposes) | [1][3][6] |
Table 2: Solubility Data
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 1.2 g / 100 mL | 25 °C | [1][8] |
| Acetone | 35.0 g / 100 g | 30 °C | [8] |
| Acetonitrile | Soluble | - | [1] |
| Chlorocarbons | Soluble | - | [1] |
| Ethyl Acetate | High solubility (385 g/L) | - | [9] |
| Toluene | Moderate solubility (70 g/L) | - | [9] |
Synthesis of this compound
TCCA is synthesized through the chlorination of cyanuric acid or its salts. The general process involves reacting cyanuric acid with chlorine gas in the presence of a base.
Caption: Figure 1: General Synthesis Pathway of TCCA
A common industrial method involves treating an aqueous solution of trisodium cyanurate with chlorine gas under controlled temperature and pH conditions. The reaction is typically maintained at a pH between 2 and 5 and a temperature of 5-25°C.[10]
Applications in Research and Drug Development
While primarily known as a disinfectant, TCCA is a valuable reagent in organic synthesis due to its role as a stable and easy-to-handle source of electrophilic chlorine.[11] Its applications are particularly relevant for medicinal chemists and drug development professionals.
Caption: Figure 2: Key Applications of TCCA in Organic Synthesis
TCCA serves as an efficient oxidant and chlorinating agent for a variety of functional groups. It is often used as a safer and more convenient alternative to gaseous chlorine.[9] For instance, it was utilized in a patented synthesis of the anti-ulcer drug omeprazole (B731) for the benzylic chlorination of a pyridine (B92270) derivative.[9][11]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key reactions involving TCCA.
Protocol 1: Oxidation of Primary Alcohols to Aldehydes
This protocol utilizes a TCCA/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalytic system for the selective oxidation of primary alcohols. This method is noted for its high yields and the absence of over-oxidation to carboxylic acids.[3]
Caption: Figure 3: Experimental Workflow for TCCA/TEMPO Oxidation
Methodology:
-
Preparation: A round-bottom flask is charged with dichloromethane (B109758) (DCM) and this compound (1.1 molar equivalents). The mixture is stirred and cooled to 0-5°C in an ice bath.[3]
-
Reactant Addition: A separate solution of the primary alcohol (1.0 molar equivalent) and TEMPO (0.01-0.02 molar equivalents) in DCM is prepared. This solution is added dropwise to the cooled TCCA suspension.[3]
-
Reaction: The reaction mixture is stirred vigorously at 0-5°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[3]
-
Work-up: Upon completion, the solid precipitate (cyanuric acid) is removed by filtration. The filtrate is then washed with an aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Protocol 2: Electrophilic Chlorination of Aromatic Compounds
TCCA is an effective reagent for the chlorination of aromatic systems, often requiring a catalyst to activate the substrate or the chlorinating agent.
Methodology with Ferric Chloride Catalyst:
-
Preparation: To a solution of the aromatic substrate (e.g., benzene (B151609), 1.26 mol) is added anhydrous ferric chloride (0.05 mol).[10]
-
Reactant Addition: TCCA (0.05 mol) is added portion-wise over 1 hour, maintaining the reaction temperature between 40-80°C.[10]
-
Reaction: After the addition is complete, the mixture is stirred for an additional hour.[10]
-
Work-up and Isolation: The precipitated cyanuric acid and the ferric chloride catalyst are removed by filtration. The filtrate is then distilled to isolate the chlorinated aromatic product (e.g., chlorobenzene).[10]
Methodology with Sulfuric Acid: For deactivated arenes, a stronger acidic medium is required.
-
Preparation: TCCA (5 mmol) and the substituted benzene (5 mmol) are combined in 98% sulfuric acid (5 mL).[12]
-
Reaction: The mixture is stirred at elevated temperatures (e.g., 130°C) until the reaction is complete as monitored by an appropriate method (e.g., GC-MS).[12]
-
Work-up and Isolation: The reaction mixture is carefully poured into ice water, and the resulting precipitate (the chlorinated product) is collected by filtration.[12]
Safety and Handling
This compound is a strong oxidizing agent and requires careful handling.
-
Hazards: It may intensify fire and is harmful if swallowed. It causes serious eye irritation and may cause respiratory irritation.[2][6] Contact with acids liberates toxic chlorine gas.[2] When it comes into contact with a small amount of water without dissolving, it can undergo a reaction that generates heat, toxic chlorine gas, and potentially explosive nitrogen trichloride.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, acids, and moisture.[13]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety goggles, and respiratory protection (e.g., N95 dust mask).[6]
References
- 1. CN1036266C - A method of preparation of this compound - Google Patents [patents.google.com]
- 2. hxinmaterial.com [hxinmaterial.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. This compound (TCC) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Trichloroisocyanuric Acid in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trichloroisocyanuric acid (TCCA), a stable and inexpensive solid, has emerged as a powerful and versatile reagent in modern organic synthesis. Its utility extends from being a potent oxidizing agent to a reliable source of electrophilic and radical chlorine. This technical guide provides an in-depth exploration of the core mechanisms of TCCA action and offers detailed experimental protocols for its key applications, empowering researchers to leverage this reagent in their synthetic endeavors.
Core Mechanisms of Action
This compound's reactivity stems from the three electrophilic chlorine atoms attached to the nitrogen atoms of its triazine core. Depending on the reaction conditions and the substrate, TCCA can engage in several mechanistic pathways.
Electrophilic Chlorination
In polar solvents and often in the presence of an acid catalyst, TCCA serves as a source of an electrophilic chlorine species (Cl⁺). This pathway is fundamental to the chlorination of electron-rich substrates such as arenes, alkenes, and enolates. The reaction is believed to proceed through the protonation of one of the carbonyl groups of TCCA, which enhances the electrophilicity of the chlorine atoms. A subsequent attack by a nucleophile on the chlorine atom leads to the chlorinated product and cyanuric acid as a byproduct.[1][2][3]
Caption: Electrophilic chlorination pathway of TCCA.
Radical Chlorination
Under photolytic conditions or in the presence of a radical initiator, the N-Cl bond in TCCA can undergo homolytic cleavage to generate a dichloroisocyanuryl radical and a chlorine radical (Cl•).[4] The chlorine radical is a highly reactive species that can abstract a hydrogen atom from a substrate, initiating a radical chain reaction. This mechanism is operative in the chlorination of alkanes and the side-chain chlorination of alkylarenes.
Caption: Radical chlorination pathway involving TCCA.
Oxidation
TCCA is a potent oxidizing agent, capable of oxidizing a wide range of functional groups. The mechanism of oxidation often involves the transfer of a chlorine atom to a nucleophilic species, which then undergoes further transformation. A prominent example is the TEMPO-catalyzed oxidation of alcohols. In this system, TCCA oxidizes TEMPO to the highly reactive N-oxoammonium ion, which is the active oxidant for the alcohol.[5][6][7][8]
Caption: TCCA/TEMPO-catalyzed oxidation of alcohols.
Applications in Organic Synthesis
The diverse reactivity of TCCA makes it a valuable tool for a multitude of organic transformations.
Oxidation of Alcohols
The TCCA/TEMPO system provides a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. By modifying the reaction conditions, primary alcohols can be further oxidized to carboxylic acids.[5][6][7][8]
Table 1: Oxidation of Alcohols with TCCA
| Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | TEMPO (cat.) | CH₂Cl₂ | RT | 0.5 | 95 | [1] |
| 1-Octanol | Octanal | TEMPO (cat.) | CH₂Cl₂ | RT | 1 | 92 | [1] |
| Cyclohexanol | Cyclohexanone | None | Acetone | RT | 0.3 | 98 | [9] |
| Benzyl alcohol | Benzoic acid | TEMPO (cat.) | Acetone/H₂O | RT | 2 | 94 | [8] |
| 1-Hexanol | Hexanoic acid | TEMPO (cat.) | Acetone/H₂O | RT | 4 | 90 | [8] |
Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde
-
To a stirred solution of the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in dichloromethane (B109758) (10 mL) at 0 °C, add TCCA (0.4 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the cyanuric acid precipitate.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aldehyde.[1][7]
Chlorination of Hydrocarbons
TCCA is an effective reagent for the chlorination of both activated and unactivated C-H bonds.
In the presence of a transition metal catalyst, such as copper(II) perchlorate, TCCA can selectively chlorinate saturated hydrocarbons.[3]
Table 2: Metal-Catalyzed Chlorination of Alkanes with TCCA
| Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane (B81311) | Chlorocyclohexane | Cu(ClO₄)₂·6H₂O | CH₃CN | 75 | 24 | 42.1 | [3] |
| n-Hexane | 2-Chlorohexane | Cu(ClO₄)₂·6H₂O | CH₃CN | 75 | 24 | 22.7 | [3] |
| Cycloheptane | Chlorocycloheptane | Cu(ClO₄)₂·6H₂O | CH₃CN | 75 | 24 | 44.6 | [3] |
Experimental Protocol: Chlorination of Cyclohexane
-
In a sealed tube, prepare a solution of cyclohexane (10 mmol), TCCA (0.33 mmol), and Cu(ClO₄)₂·6H₂O (0.01 mmol) in acetonitrile (B52724) (5 mL).
-
Heat the reaction mixture at 75 °C for 24 hours.
-
After cooling to room temperature, filter the mixture to remove any solids.
-
Analyze the filtrate by GC-MS to determine the product distribution and yield.[3]
Electron-rich aromatic compounds can be efficiently chlorinated using TCCA under mild conditions. Deactivated arenes may require the presence of a catalyst, such as visible light-activated organic dyes.[10][11]
N-Chlorination of Amines and Amides
TCCA readily reacts with primary and secondary amines and amides to produce the corresponding N-chloro derivatives. This reaction is typically fast and proceeds in high yield.
Table 3: N-Chlorination with TCCA
| Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine (B48309) | N,N-Dichlorobenzylamine | CH₂Cl₂ | 0 to RT | 1 | 98 | [6] |
| Aniline | N,N-Dichloroaniline | CH₂Cl₂ | 0 to RT | 1 | 95 | [6] |
Experimental Protocol: N,N-Dichlorination of Benzylamine
-
Dissolve benzylamine (10 mmol) in dichloromethane (40 mL) and cool the solution to 0 °C.
-
Add TCCA (10 mmol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove cyanuric acid.
-
Evaporate the solvent under reduced pressure to obtain the N,N-dichlorobenzylamine, which can often be used without further purification.[6]
α-Chlorination of Carbonyl Compounds
Ketones and other carbonyl compounds can be chlorinated at the α-position using TCCA, typically in the presence of a Lewis acid catalyst such as BF₃-etherate.[9][12]
Workflow and Logical Relationships
The application of TCCA in a synthetic sequence requires careful consideration of its reactivity profile. The following diagram illustrates a general workflow for utilizing TCCA.
Caption: General workflow for employing TCCA in organic synthesis.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its ability to act as an electrophilic chlorinating agent, a radical chlorinator, and a potent oxidant, combined with its low cost and ease of handling, makes it an attractive choice for a wide range of chemical transformations. By understanding the underlying mechanisms and utilizing the detailed protocols provided in this guide, researchers can confidently and efficiently incorporate TCCA into their synthetic strategies to access a diverse array of valuable molecules.
References
- 1. This compound (TCC) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An Eco-Friendly Method for Saturated Hydrocarbon Chlorination: Exploring the Potential of First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
The Solubility Profile of Trichloroisocyanuric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of trichloroisocyanuric acid (TCCA) in various organic solvents. TCCA, a potent oxidizing and chlorinating agent, sees wide application in organic synthesis and as a disinfectant. Understanding its solubility is critical for optimizing reaction conditions, ensuring safety, and developing new applications. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and illustrates key concepts through logical diagrams.
Quantitative Solubility Data
The solubility of this compound varies significantly across different organic solvents, a crucial factor for its application in organic synthesis. Generally, TCCA exhibits higher solubility in polar aprotic solvents.[1][2][3] The following table summarizes the available quantitative data.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Ethyl Acetate | Not Specified | 385 g/L | [4] |
| Acetone | Not Specified | 350 g/L | [4] |
| Acetone | 30 | 35.0 g/100 g | [5][6] |
| Toluene | Not Specified | 70 g/L | [4] |
| Acetonitrile | Not Specified | Soluble | [2][3][6] |
| Acetic Acid | Not Specified | Soluble | [2] |
| Chloroform | Not Specified | Sparingly Soluble (Heated) | [7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Sparingly Soluble | [7] |
| Benzene | Not Specified | Less Soluble | [2] |
| Methylene Chloride | Not Specified | Less Soluble | [2] |
| Chlorocarbons | Not Specified | Soluble | [6] |
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of TCCA were not found in the reviewed literature, a general and widely accepted methodology, the gravimetric method, can be applied.[8][9][10] This method involves preparing a saturated solution and then determining the concentration of the solute.
Protocol: Gravimetric Determination of TCCA Solubility
1. Objective: To determine the solubility of this compound (TCCA) in a given organic solvent at a specific temperature.
2. Materials:
-
This compound (TCCA), analytical grade
-
Selected organic solvent, HPLC grade
-
Conical flask with a stopper
-
Thermostatic water bath or heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, or Buchner funnel with filter paper)
-
Pre-weighed evaporation dish or beaker
-
Analytical balance (accurate to ±0.0001 g)
-
Drying oven
-
Desiccator
3. Procedure:
- Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Allow it to equilibrate.
- Preparation of Saturated Solution:
- Place a known volume of the organic solvent into the conical flask.
- Gradually add an excess amount of TCCA to the solvent while stirring continuously with a magnetic stirrer. An excess of solid should be visible to ensure saturation.[8]
- Seal the flask to prevent solvent evaporation and place it in the temperature-controlled water bath.
- Stir the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Periodically check for the presence of undissolved solid.
- Sample Separation:
- Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
- Quickly filter the solution through an appropriate filter membrane to remove any remaining solid particles.[11]
- Gravimetric Analysis:
- Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporation dish.
- Carefully evaporate the solvent under reduced pressure or in a fume hood at a temperature that will not cause decomposition of TCCA.
- Once the solvent is evaporated, place the dish in a drying oven at a suitable temperature (e.g., 60-80°C) to remove any residual solvent until a constant weight is achieved.[10]
- Cool the dish in a desiccator to room temperature before weighing.
- Data Calculation:
- Record the final weight of the dish containing the dry TCCA residue.
- Calculate the mass of the dissolved TCCA by subtracting the initial weight of the empty dish.
- Express the solubility in the desired units (e.g., g/L, g/100g of solvent).
4. Safety Precautions:
-
TCCA is a strong oxidizing agent and can react violently with certain organic materials.[5]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
Visualizing Methodologies and Relationships
To better understand the experimental process and the factors influencing solubility, the following diagrams are provided.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Factors influencing the solubility of TCCA in organic solvents.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. This compound - Enamine [enamine.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. This compound | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. quora.com [quora.com]
In-Depth Technical Guide: Thermal Stability and Decomposition of Trichloroisocyanuric Acid (TCCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroisocyanuric acid (TCCA), a potent oxidizing and chlorinating agent, is widely utilized for its disinfectant properties. However, its inherent thermal instability presents significant handling and storage challenges. This technical guide provides a comprehensive overview of the thermal stability and decomposition of TCCA, consolidating available quantitative data, outlining detailed experimental methodologies for its analysis, and visualizing key pathways and workflows. A thorough understanding of its decomposition characteristics is paramount for ensuring safety and efficacy in research and development settings.
Introduction
This compound (C₃Cl₃N₃O₃), a white crystalline powder with a strong chlorine odor, is a heterocyclic compound widely used as an industrial disinfectant, bleaching agent, and a reagent in organic synthesis.[1] Its high available chlorine content (around 90%) makes it a powerful biocide.[2] Despite its efficacy, TCCA is a high-energy compound that can undergo vigorous, exothermic, and potentially explosive decomposition when subjected to heat, contamination, or improper storage conditions. This guide aims to provide researchers, scientists, and drug development professionals with in-depth technical information on the thermal behavior of TCCA to promote safe handling and informed application.
Thermal Decomposition Properties
The thermal decomposition of TCCA is a critical safety parameter. The generally accepted decomposition temperature is in the range of 225-247°C.[1][3] Upon heating, TCCA undergoes a self-sustaining decomposition that can be violent and produce a variety of hazardous gases.[4]
Decomposition Onset and Temperature
The thermal decomposition of TCCA typically begins at temperatures around 225°C.[3] However, this value can be influenced by factors such as purity, presence of contaminants, and the experimental conditions under which it is measured.
Heat of Decomposition
The decomposition of TCCA is a highly exothermic process. A reported value for the decomposition enthalpy is -120.0 kJ/mol per active chlorine atom .[2] This significant release of energy can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and explosion, especially in confined spaces.[5]
Decomposition Products
The thermal decomposition of TCCA results in the formation of several toxic and hazardous gases. The primary decomposition products include:
-
Chlorine (Cl₂) [6]
-
Nitrogen Trichloride (NCl₃) (an explosive gas)[1]
-
Cyanogen Chloride (CNCl) [6]
-
Oxides of Carbon (CO, CO₂) [6]
-
Phosgene (COCl₂) [6]
When TCCA comes into contact with water, it hydrolyzes to form hypochlorous acid (HOCl) and cyanuric acid. This reaction can also be exothermic and contribute to the initiation of thermal decomposition.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the thermal properties of this compound.
Table 1: Thermal Decomposition Parameters of TCCA
| Parameter | Value | Reference(s) |
| Decomposition Onset Temperature | ~ 225 - 247 °C | [1][3] |
| Melting Point with Decomposition | 234 °C | [4] |
| Heat of Decomposition | -120.0 kJ/mol per active chlorine | [2] |
Table 2: Hazardous Decomposition Products of TCCA
| Decomposition Product | Chemical Formula | Hazard Classification | Reference(s) |
| Chlorine | Cl₂ | Toxic, Oxidizer, Corrosive | [6] |
| Nitrogen Trichloride | NCl₃ | Explosive, Toxic | [1] |
| Cyanogen Chloride | CNCl | Toxic | [6] |
| Carbon Monoxide | CO | Toxic, Flammable | [6] |
| Carbon Dioxide | CO₂ | Asphyxiant | [6] |
| Phosgene | COCl₂ | Highly Toxic | [6] |
Experimental Protocols for Thermal Analysis
Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability of TCCA. The following are generalized methodologies for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of TCCA by measuring mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of TCCA into a suitable crucible (e.g., alumina (B75360) or platinum). Ensure the sample is in a fine powder form to promote uniform heating.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heating Rate: A linear heating rate of 10 °C/min is a common starting point. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis.
-
Temperature Range: From ambient temperature to a final temperature above the complete decomposition of the sample (e.g., 300 °C).
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition step. Kinetic parameters such as activation energy can be calculated using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods if multiple heating rates are used.[7]
Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of decomposition and the onset temperature of the exothermic decomposition of TCCA.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 1-3 mg) of TCCA into a hermetically sealed high-pressure crucible (e.g., gold-plated stainless steel) to contain any evolved gases and prevent evaporation. An empty, sealed crucible is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: From ambient temperature to a final temperature that encompasses the entire decomposition event.
-
-
Data Analysis: Plot the heat flow versus temperature. The onset temperature of the exothermic decomposition is determined from the resulting thermogram. The area under the exothermic peak is integrated to calculate the heat of decomposition (in J/g or kJ/mol).[8]
Accelerating Rate Calorimetry (ARC)
Objective: To study the thermal runaway potential of TCCA under adiabatic conditions, simulating a worst-case scenario.
Methodology:
-
Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's guidelines.
-
Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer.
-
Experimental Procedure (Heat-Wait-Search Mode):
-
The sample is heated in small temperature steps (e.g., 5 °C).
-
After each step, the instrument waits for thermal equilibrium and then searches for any self-heating of the sample.
-
If the rate of self-heating exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. In this mode, the surrounding heaters match the sample temperature, preventing heat loss.
-
The temperature and pressure of the sample are recorded as the decomposition reaction accelerates.[9]
-
-
Data Analysis: The data provides the onset temperature of self-accelerating decomposition, the time to maximum rate, and the final temperature and pressure, which are critical for assessing thermal hazards and designing safety measures.[9]
Visualizations
Thermal Decomposition Pathway of TCCA
Caption: Conceptual pathway of TCCA thermal decomposition.
Experimental Workflow for Thermal Hazard Assessment
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. scribd.com [scribd.com]
- 6. [PDF] Detection of autocatalytic decomposition behavior of energetic materials using APTAC | Semantic Scholar [semanticscholar.org]
- 7. bath.ac.uk [bath.ac.uk]
- 8. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 9. researchgate.net [researchgate.net]
Determining Active Chlorine in Trichloroisocyanuric Acid (TCCA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for determining the active chlorine content in Trichloroisocyanuric Acid (TCCA), a widely utilized disinfectant and oxidizing agent. This document outlines the prevalent iodometric titration method, including detailed experimental protocols and the underlying chemical principles. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for accurate and reliable quantification of active chlorine in TCCA.
Introduction to TCCA and Active Chlorine Content
This compound (C₃Cl₃N₃O₃), commonly known as TCCA, is a potent disinfectant with a high available chlorine content, typically around 90%.[1][2] Its efficacy as a biocide is directly related to its ability to release free available chlorine (in the form of hypochlorous acid, HOCl) when dissolved in water. Accurate determination of this active chlorine content is crucial for quality control, formulation development, and ensuring proper dosage for various applications.
The most widely accepted and practiced method for determining the active chlorine content in TCCA is iodometric titration. This method is based on the oxidation of iodide ions by the active chlorine in TCCA, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution. While a specific ASTM standard solely for TCCA was not identified, the general procedures for chlorine-containing bleaches, including chloroisocyanuric acids, are covered under ASTM D2022-89(2008).
Principle of Iodometric Titration for TCCA
The determination of active chlorine in TCCA by iodometric titration involves a two-step chemical reaction:
-
Oxidation of Iodide: In an acidic medium, the active chlorine in TCCA oxidizes potassium iodide (KI) to form free iodine (I₂). The solution turns a deep brown color due to the liberated iodine.
-
Titration of Iodine: The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃). The iodine is reduced back to iodide ions, and the thiosulfate is oxidized to tetrathionate (B1226582) ions (S₄O₆²⁻). The endpoint of the titration is detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of this blue color signifies the complete reaction of all the liberated iodine.
Experimental Protocol: Iodometric Titration
This section provides a detailed step-by-step protocol for the determination of active chlorine content in TCCA.
Reagents and Materials
| Reagent/Material | Specification | Preparation/Notes |
| This compound (TCCA) | Analytical Sample | --- |
| Potassium Iodide (KI) | ACS Grade | Solid |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | Prepare a 1:5 (v/v) solution by slowly adding acid to water. |
| Sodium Thiosulfate (Na₂S₂O₃·5H₂O) | ACS Grade | For preparation of standard titrant. |
| Starch Indicator | Soluble, ACS Grade | Prepare a 1% (w/v) solution. |
| Deionized Water | High Purity | --- |
| Analytical Balance | 4-decimal place | --- |
| Burette | 50 mL, Class A | --- |
| Erlenmeyer Flask | 250 mL | --- |
| Graduated Cylinders | Various sizes | --- |
| Magnetic Stirrer and Stir Bar | --- | --- |
Preparation of Solutions
1. 0.1 N Sodium Thiosulfate Solution (Standard Titrant):
-
Accurately weigh approximately 24.8 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).
-
Dissolve in 1 liter of freshly boiled and cooled deionized water.
-
Store in a dark, well-stoppered bottle.
-
Standardize the solution against a primary standard such as potassium dichromate or potassium iodate.
2. 1% Starch Indicator Solution:
-
Make a paste of 1 g of soluble starch in a small amount of cold deionized water.
-
Pour the paste into 100 mL of boiling deionized water with constant stirring.
-
Boil for a few minutes until the solution is clear.
-
Let it cool before use. Prepare this solution fresh daily for best results.
3. 1:5 Sulfuric Acid Solution:
-
Carefully and slowly add 1 volume of concentrated sulfuric acid to 5 volumes of deionized water while stirring. Caution: This is a highly exothermic reaction.
Titration Procedure
-
Accurately weigh about 0.1 g of the TCCA sample into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of deionized water to the flask.
-
Add 2 g of potassium iodide (KI) to the flask and swirl to dissolve.
-
Carefully add 20 mL of the 1:5 sulfuric acid solution. The solution will immediately turn a dark brown color due to the liberation of iodine.
-
Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution.
-
Continue the titration until the deep brown color of the solution fades to a pale yellow.
-
Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the TCCA sample to account for any oxidizing impurities in the reagents.
Calculation of Active Chlorine Content
The percentage of available chlorine in the TCCA sample can be calculated using the following formula:
% Active Chlorine = [(V_s - V_b) × N × 35.45] / W × 100
Where:
-
V_s = Volume of sodium thiosulfate solution used for the sample titration (in L)
-
V_b = Volume of sodium thiosulfate solution used for the blank titration (in L)
-
N = Normality of the standard sodium thiosulfate solution (in eq/L)
-
35.45 = Equivalent weight of chlorine (in g/eq)
-
W = Weight of the TCCA sample (in g)
Data Presentation
| Parameter | Typical Value |
| TCCA Active Chlorine Content | ≥ 90% |
| Molecular Weight of TCCA | 232.41 g/mol |
| Theoretical Active Chlorine Content | ~91.5% |
Visualizations
Experimental Workflow
Caption: Workflow for TCCA Active Chlorine Determination.
Chemical Reaction Pathway
Caption: Chemical Reactions in Iodometric Titration of TCCA.
Conclusion
The iodometric titration method stands as a robust and reliable technique for the determination of active chlorine content in TCCA. Its well-defined chemical principles and clear endpoint make it suitable for routine quality control and research applications. By following the detailed protocol outlined in this guide, researchers and scientists can achieve accurate and reproducible results, ensuring the quality and efficacy of TCCA-based formulations.
References
Trichloroisocyanuric Acid (TCCA): An In-Depth Technical Guide to its Reactivity with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of trichloroisocyanuric acid (TCCA) with a range of protic solvents, including water, alcohols, and amines. TCCA is a versatile and powerful oxidizing and chlorinating agent, and understanding its interactions with these common solvents is crucial for its safe and effective application in organic synthesis, disinfection, and other industrial processes. This document details the reaction mechanisms, kinetics, products, and experimental protocols associated with these reactions, presenting quantitative data in a structured format and visualizing complex pathways and workflows.
Reactivity with Water: Hydrolysis and Disinfection
The reaction of TCCA with water is fundamental to its primary application as a disinfectant for swimming pools, spas, and industrial water systems.[1][2] Upon dissolution in water, TCCA undergoes a slow hydrolysis reaction to release hypochlorous acid (HOCl), the active disinfecting agent, and cyanuric acid (CYA).[1][2]
The overall hydrolysis reaction can be represented as:
C₃Cl₃N₃O₃ + 3H₂O ⇌ C₃H₃N₃O₃ + 3HOCl
This process typically takes from several minutes to a few hours to complete, with the rate being dependent on factors such as the concentration of TCCA and the water temperature.[1] The released hypochlorous acid is a potent oxidizing agent that effectively kills a wide range of microorganisms, including bacteria and viruses, by disrupting their cell membranes.[1][2] The cyanuric acid produced in this reaction acts as a stabilizer, protecting the hypochlorous acid from degradation by sunlight.
While precise kinetic data is not extensively available in the public literature, the qualitative understanding is that the hydrolysis is a controlled and sustained release process, which contributes to the long-lasting disinfecting properties of TCCA.[1]
Reactivity with Alcohols: Oxidation to Carbonyl Compounds
TCCA is a highly effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] The reaction conditions, including the choice of solvent and the presence of catalysts, play a significant role in the selectivity and efficiency of these transformations.
Oxidation of Secondary Alcohols
The oxidation of secondary alcohols to ketones using TCCA is often a straightforward and high-yielding reaction. In the absence of a catalyst, TCCA can directly oxidize secondary alcohols, often with good selectivity over primary alcohols.[4] The reaction is thought to proceed via a deprotonation and hydride abstraction mechanism.[4]
Oxidation of Primary Alcohols
The oxidation of primary alcohols with TCCA can lead to either aldehydes or carboxylic acids, depending on the reaction conditions. To achieve selective oxidation to aldehydes, a catalyst such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) is often employed.[5][6] The TCCA/TEMPO system allows for the rapid and chemoselective oxidation of primary alcohols to aldehydes at room temperature, with minimal over-oxidation to carboxylic acids.[5]
Quantitative Data on Alcohol Oxidation
The following table summarizes representative quantitative data for the oxidation of various alcohols with TCCA under different conditions.
| Alcohol Substrate | Product | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | TCCA, H₂O | CH₂Cl₂/MeCN (1:1) | up to 95 | [7] |
| Secondary Alcohols | Ketones | TCCA, H₂O | CH₂Cl₂/MeCN (1:1) | up to 99 | [7] |
| Benzyl alcohol | Benzoyl chloride | TCCA, solar simulator | Dichloromethane (B109758) | Quantitative | [8] |
| Various primary alcohols | Aldehydes | TCCA, TEMPO | Dichloromethane | High | [5] |
| Various secondary alcohols | Ketones | TCCA, Pyridine | Acetone | Good | [9] |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
The following is a representative experimental protocol for the oxidation of benzyl alcohol to benzaldehyde using TCCA.
Materials:
-
Benzyl alcohol
-
This compound (TCCA)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol in a 1:1 mixture of dichloromethane and acetonitrile.
-
Add a few drops of water to the solution.
-
Slowly add TCCA to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by simple filtration to remove cyanuric acid, followed by evaporation of the solvent.[7]
Signaling Pathways and Experimental Workflows
Reactivity with Amines: A Versatile Transformation
The reaction of TCCA with amines is highly dependent on the structure of the amine and the reaction conditions, leading to a variety of products including N,N-dichloroamines, nitriles, and ketones.[10][11]
Reaction with Primary Amines
Primary aliphatic amines react readily with TCCA at low temperatures to afford N,N-dichloroamines in quantitative yields.[12] Aromatic amines, such as aniline, react much more slowly.[12] These N,N-dichloroamines can serve as synthetic intermediates. For instance, treatment with a base like triethylamine (B128534) (TEA) can lead to the formation of nitriles or N-chloroimines, depending on the structure of the starting amine.[12]
In some cases, the direct conversion of primary amines to nitriles can be achieved in a one-pot reaction using TCCA.[13]
Quantitative Data on Amine Reactions
| Amine Substrate | Product | Conditions | Solvent | Yield (%) | Reference |
| Benzylamine (B48309) | N,N-Dichlorobenzylamine | TCCA (1 equiv), <20 °C | Dichloromethane | Quantitative | [12] |
| Various primary aliphatic amines | N,N-Dichloroamines | TCCA (1 equiv), 15-20 °C | Dichloromethane | Quantitative | [12] |
| N,N-Dichloroamines (unbranched) | Nitriles | Triethylamine (3 equiv) | Dichloromethane | High | [12] |
| α-Amino acids | Nitriles (one less carbon) | TCCA (2/3 equiv), basic | Aqueous | Quantitative | [12] |
Experimental Protocol: Synthesis of N,N-Dichlorobenzylamine
Materials:
-
Benzylamine
-
This compound (TCCA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve benzylamine in dichloromethane in a round-bottom flask and cool the solution to below 20 °C in an ice bath.
-
Slowly add an equimolar amount of TCCA to the stirred solution.
-
Allow the reaction to proceed for one hour, monitoring by TLC until the starting amine is consumed.
-
The reaction mixture is then subjected to an aqueous work-up to afford N,N-dichlorobenzylamine in quantitative yield.[12]
Reaction Pathways and Workflows
Safety Precautions when Handling TCCA with Protic Solvents
TCCA is a strong oxidizing agent and requires careful handling, especially when in contact with protic solvents and other chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16] In case of dust formation, respiratory protection is recommended.[15]
-
Incompatible Materials: Avoid contact of TCCA with acids, bases, reducing agents, combustible materials, and organic matter.[16] Reaction with acids can liberate toxic chlorine gas.[17]
-
Reaction with Water: While the hydrolysis of TCCA in large volumes of water is controlled, mixing TCCA with only a small amount of water can lead to a localized, exothermic reaction and the potential for the release of hazardous gases, including nitrogen trichloride.[16][18] Always add TCCA to water, never the other way around. [14]
-
Storage: Store TCCA in a cool, dry, well-ventilated area away from incompatible materials.[16][19] Keep containers tightly closed.[19]
-
Spills: In case of a spill, avoid generating dust.[16] Use a non-combustible material like vermiculite (B1170534) or sand to absorb the spilled product and place it in a container for proper disposal.[16]
This guide provides a foundational understanding of the reactivity of this compound with common protic solvents. For specific applications, it is imperative to consult the primary literature and perform a thorough risk assessment. The versatility of TCCA as a reagent is vast, and a clear comprehension of its chemical behavior is paramount for its successful and safe utilization in research and development.
References
- 1. qcpoolchem.com [qcpoolchem.com]
- 2. News - What is the reaction of this compound with water? [xingfeichemical.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. TCA this compound: A Safe and Efficient Oxidant - Wordpress [reagents.acsgcipr.org]
- 5. This compound (TCC) [organic-chemistry.org]
- 6. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] An Insight of the Reactions of Amines with this compound. | Semantic Scholar [semanticscholar.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. nanyangchemical.com [nanyangchemical.com]
- 15. TCCA Safety Guide [blog.ariadne-hces.com]
- 16. redox.com [redox.com]
- 17. acti-chemical.com [acti-chemical.com]
- 18. Sciencemadness Discussion Board - Thermal decomposition products of TCCA in water at extraction from chlorinating tablets - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. cig-global.com [cig-global.com]
Discovering Novel Applications of Trichloroisocyanuric Acid (TCCA) in Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Trichloroisocyanuric acid (TCCA), a commercially available, stable, and cost-effective reagent, has emerged as a powerful and versatile tool in modern organic synthesis.[1][2] Beyond its traditional use as a disinfectant, TCCA's unique reactivity has been harnessed in a wide array of catalytic transformations, primarily as an efficient oxidant and chlorinating agent.[3][4] Its ability to participate in reactions under mild conditions, coupled with its high solubility in common organic solvents, makes it an attractive alternative to harsher and less selective reagents.[1] This technical guide provides a comprehensive overview of the novel applications of TCCA in catalysis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its adoption in research and development, particularly in the pharmaceutical industry.
TCCA in Catalytic Oxidation of Alcohols
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. TCCA, in conjunction with various catalysts, offers highly efficient and chemoselective methods for this transformation.
TCCA/TEMPO-Mediated Alcohol Oxidation
The combination of TCCA as a stoichiometric oxidant with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a particularly mild and effective system for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] This method is noted for its high chemoselectivity, often leaving sensitive functional groups intact.[7]
Quantitative Data for TCCA/TEMPO-Mediated Alcohol Oxidation
| Entry | Substrate (Primary Alcohol) | Product (Aldehyde) | Yield (%) | Catalyst System | Ref. |
| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | 95 | TCCA/TEMPO | [6] |
| 2 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 92 | TCCA/TEMPO | [6] |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | 90 | TCCA/TEMPO | [6] |
| 4 | 1-Octanol | Octanal | 89 | TCCA/TEMPO | [8] |
| 5 | Geraniol | Geranial | 85 | TCCA/TEMPO | [5] |
Experimental Protocol: TCCA/TEMPO Oxidation of Benzyl Alcohol
-
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (B109758) (10 mL) at 0 °C, add TEMPO (0.01 mmol, 1 mol%).
-
Stir the mixture for 5 minutes.
-
Add TCCA (0.4 mmol) in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford benzaldehyde.
Catalytic Cycle for TCCA/TEMPO-Mediated Alcohol Oxidation
Caption: Catalytic cycle of TCCA/TEMPO-mediated alcohol oxidation.
TCCA/RuCl₃-Catalyzed Alcohol Oxidation
For the oxidation of primary alcohols to carboxylic acids, a catalytic system comprising TCCA and ruthenium(III) chloride (RuCl₃) is highly effective.[9] This method proceeds under mild, non-acidic conditions and is applicable to a wide range of structurally diverse alcohols.
Quantitative Data for TCCA/RuCl₃-Catalyzed Alcohol Oxidation
| Entry | Substrate (Primary Alcohol) | Product (Carboxylic Acid) | Yield (%) | Catalyst System | Ref. |
| 1 | 1-Decanol (B1670082) | Decanoic acid | 91 | TCCA/RuCl₃ | [9] |
| 2 | Benzyl alcohol | Benzoic acid | 88 | TCCA/RuCl₃ | [9] |
| 3 | 3-Phenyl-1-propanol | 3-Phenylpropanoic acid | 85 | TCCA/RuCl₃ | [9] |
Experimental Protocol: TCCA/RuCl₃ Oxidation of 1-Decanol
-
In a round-bottom flask, dissolve 1-decanol (1.0 mmol) in a 1:1 mixture of acetonitrile (B52724) and water (10 mL).
-
Add RuCl₃·xH₂O (0.01 mmol, 1 mol%), n-Bu₄NBr (0.02 mmol, 2 mol%), and K₂CO₃ (0.3 mmol, 30 mol%).
-
Stir the mixture at room temperature and add TCCA (1.0 mmol) in portions over 30 minutes.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
TCCA in Catalytic Synthesis of Nitriles
TCCA serves as an efficient oxidant for the one-pot conversion of primary amines, aldehydes, and alcohols into the corresponding nitriles.[4][5] This transformation is often carried out in the presence of a catalyst like TEMPO.
Quantitative Data for TCCA-Catalyzed Nitrile Synthesis
| Entry | Substrate | Product | Yield (%) | Catalyst System | Ref. |
| 1 | Benzylamine (B48309) | Benzonitrile | 92 | TCCA/TEMPO | [7] |
| 2 | 4-Methoxybenzylamine | 4-Methoxybenzonitrile | 95 | TCCA/TEMPO | [7] |
| 3 | Octylamine | Octanenitrile | 88 | TCCA/TEMPO | [7] |
| 4 | Benzaldehyde | Benzonitrile | 90 | TCCA/Aqueous Ammonia | [5] |
| 5 | Benzyl alcohol | Benzonitrile | 85 | TCCA/Aqueous Ammonia | [5] |
Experimental Protocol: TCCA/TEMPO Synthesis of Benzonitrile from Benzylamine
-
To a solution of benzylamine (1.0 mmol) in dichloromethane (10 mL) at 5 °C, add TEMPO (0.05 mmol, 5 mol%).
-
Stir the mixture for 5 minutes.
-
Add TCCA (1.3 mmol) portion-wise over 15 minutes.
-
Allow the reaction to proceed at 5 °C for the specified time (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
TCCA in Catalytic Chlorination Reactions
TCCA is a versatile and safe chlorinating agent for a variety of organic substrates.[1] Catalytic amounts of Lewis or Brønsted acids can promote these reactions.
α-Chlorination of Ketones
The α-chlorination of ketones is a valuable transformation in organic synthesis, and TCCA provides an effective means to achieve this, often catalyzed by BF₃-etherate.[10]
Quantitative Data for TCCA-Catalyzed α-Chlorination of Ketones
| Entry | Substrate (Ketone) | Product (α-Chloroketone) | Yield (%) | Catalyst | Ref. |
| 1 | Acetophenone (B1666503) | α-Chloroacetophenone | 85 | BF₃·OEt₂ | [10] |
| 2 | 2-Methylcyclohexanone | 2-Chloro-2-methylcyclohexanone | 87 | BF₃·OEt₂ | [1] |
| 3 | Propiophenone | α-Chloropropiophenone | 82 | BF₃·OEt₂ | [10] |
Experimental Protocol: α-Chlorination of Acetophenone
-
To a solution of acetophenone (1.0 mmol) in dichloromethane (10 mL), add BF₃·OEt₂ (0.1 mmol, 10 mol%) at 0 °C.
-
Add TCCA (0.4 mmol) in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Novel Applications of TCCA in Catalysis
Recent research has expanded the utility of TCCA into new and exciting areas of catalysis, including C-H activation, photocatalysis, and multicomponent reactions.
C-H Bond Chlorination
TCCA has been employed in the challenging area of C-H bond activation for the selective chlorination of hydrocarbons.[11] These reactions are often initiated by radical initiators.
Experimental Workflow for C-H Bond Chlorination
Caption: General workflow for TCCA-mediated C-H bond chlorination.
Photocatalytic Activation of TCCA
The reactivity of TCCA can be enhanced through visible-light photocatalysis.[12] In the presence of an organic dye as a photocatalyst, TCCA can chlorinate even deactivated aromatic and heteroaromatic substrates under mild conditions.
TCCA in Multicomponent Reactions
TCCA has been identified as an efficient and mild catalyst for multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones.[13] This application showcases TCCA's ability to act as a Lewis acid catalyst to promote complex transformations in a single pot.
Quantitative Data for TCCA-Catalyzed Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Product Yield (%) | Ref. |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 94 | [13] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 92 | [13] |
| 3 | Benzaldehyde | Methyl acetoacetate | Thiourea | 88 | [13] |
Logical Relationship in the Biginelli Reaction
Caption: Key intermediates in the TCCA-catalyzed Biginelli reaction.
Conclusion
This compound has proven to be a remarkably versatile and valuable reagent in the field of catalysis. Its applications span from highly selective oxidations and chlorinations to more novel uses in C-H activation, photocatalysis, and multicomponent reactions. The mild reaction conditions, high efficiency, and cost-effectiveness of TCCA-based catalytic systems make them highly attractive for both academic research and industrial applications, including the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a foundational understanding and practical protocols to encourage the broader exploration and implementation of TCCA in the discovery of new and improved synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TCA this compound: A Safe and Efficient Oxidant - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (TCC) [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A Selective and Mild Oxidation of Primary Amines to Nitriles with this compound [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Selective Oxidation of Primary Alcohols to Aldehydes using Trichloroisocyanuric Acid (TCCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients (APIs). A significant challenge in this conversion is the frequent over-oxidation of the desired aldehyde to the corresponding carboxylic acid. This document provides detailed application notes and protocols for a highly efficient and selective method for this transformation utilizing Trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
This TCCA/TEMPO system offers a mild, cost-effective, and highly chemoselective alternative to traditional oxidation methods.[1][2] The reaction proceeds rapidly under ambient or sub-ambient temperatures, typically in dichloromethane (B109758) (DCM), and notably, it demonstrates high selectivity for the oxidation of primary alcohols over secondary alcohols. This protocol is distinguished by its operational simplicity, high yields, and the avoidance of heavy metal-based oxidants.[1][2]
Advantages of the TCCA/TEMPO System
-
High Selectivity: The primary advantage of this method is its remarkable chemoselectivity for primary alcohols, with minimal oxidation of secondary alcohols observed under the reaction conditions.
-
Mild Reaction Conditions: The oxidation is typically carried out at temperatures ranging from 0–5 °C to room temperature, which helps in preserving sensitive functional groups within the substrate.[1]
-
High Yields: This method consistently provides high yields of the desired aldehydes, often in the range of 90-95%.[1][2]
-
Avoidance of Over-oxidation: The TCCA/TEMPO system effectively minimizes the over-oxidation of the aldehyde product to the carboxylic acid, a common side reaction in many oxidation protocols.[1][2]
-
Cost-Effective and Readily Available Reagents: TCCA is an inexpensive and commercially available reagent.[1][2]
-
Simple Work-up Procedure: The by-product, cyanuric acid, is a solid that can be easily removed by filtration, simplifying the purification process.[1]
Reaction Mechanism
The reaction proceeds via a catalytic cycle involving TEMPO. TCCA acts as the terminal oxidant to regenerate the active oxidizing species, the N-oxoammonium ion, from the hydroxylamine (B1172632) form of TEMPO. The N-oxoammonium ion is the species that directly oxidizes the primary alcohol to the corresponding aldehyde.
Caption: Catalytic cycle of the TEMPO-mediated oxidation of a primary alcohol using TCCA.
Experimental Protocols
General Protocol for the Selective Oxidation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
This compound (TCCA)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (DCM), anhydrous
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel (optional, for slow addition)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (TCCA) (1.1 mole equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath with gentle stirring.
-
Substrate Solution Preparation: In a separate flask, dissolve the primary alcohol (1.0 mole equivalent) and TEMPO (0.01-0.02 mole equivalents) in anhydrous DCM.
-
Addition: Slowly add the solution of the alcohol and TEMPO to the cooled TCCA suspension over a period of 20-30 minutes. The addition can be done via an addition funnel or dropwise using a pipette. Maintain the reaction temperature between 0-5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® or a fritted glass funnel to remove the insoluble cyanuric acid by-product. Wash the filter cake with a small amount of DCM.[1]
-
Quenching and Washing: Transfer the filtrate to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[1] Subsequently, wash the organic layer with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude aldehyde.
-
-
Purification: The crude aldehyde can be purified by standard techniques such as column chromatography on silica (B1680970) gel, distillation, or recrystallization, if necessary.
Caption: General experimental workflow for the TCCA/TEMPO oxidation of primary alcohols.
Quantitative Data Summary
The following table summarizes the results for the selective oxidation of various primary alcohols to their corresponding aldehydes using the TCCA/TEMPO system.
| Entry | Substrate (Primary Alcohol) | Product (Aldehyde) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzaldehyde | 1-2 | 91-95 | [1] |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1-2 | 92 | [1] |
| 3 | 1-Octanol | Octanal | 1-2 | 90 | [1] |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 0.5-1 | 85 | [1] |
| 5 | Geraniol | Geranial | 1-2 | 93 | [1] |
| 6 | 3-Phenyl-1-propanol | 3-Phenylpropanal | 1-2 | 94 | [1] |
| 7 | 2-(Hydroxymethyl)furan | Furan-2-carbaldehyde | 1-2 | 90 | [1] |
| 8 | 2-(Hydroxymethyl)thiophene | Thiophene-2-carbaldehyde | 1-2 | 88 | [1] |
| 9 | 1-Decanol | Decanal | 1 | 98 | [3] |
| 10 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | - | [3] |
Safety Precautions
-
This compound (TCCA) is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.
-
The reaction can be exothermic, especially with reactive substrates. Slow addition of the alcohol/TEMPO solution and maintaining a low temperature are crucial to control the reaction rate.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Limitations and Potential Side Reactions
-
While highly selective, prolonged reaction times or elevated temperatures can lead to the formation of small amounts of carboxylic acid.
-
For very reactive allylic alcohols, such as cinnamyl alcohol, a reverse addition (adding TCCA to the alcohol/TEMPO solution) might be necessary to control the exothermicity and prevent side reactions.
-
In some cases, α-chlorination of the resulting aldehyde or ketone can be a side reaction, although this is generally minimized under the recommended conditions.[4]
Conclusion
The TCCA/TEMPO-catalyzed oxidation of primary alcohols to aldehydes is a robust, efficient, and highly selective method suitable for a wide range of substrates. Its mild conditions, high yields, and operational simplicity make it an attractive and valuable tool for synthetic chemists in both academic and industrial research, particularly in the context of drug development where the synthesis of aldehyde intermediates is often a critical step.
References
Application Notes and Protocols for TCCA/TEMPO Mediated Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the selective oxidation of alcohols to aldehydes and ketones using the Trichloroisocyanuric acid (TCCA) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) catalytic system. This method offers a mild, efficient, and cost-effective alternative to traditional heavy-metal-based oxidants, making it a valuable tool in organic synthesis.[1][2]
Introduction
The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a fundamental transformation in organic chemistry. The TCCA/TEMPO system has emerged as a robust method, allowing for high chemoselectivity and avoiding over-oxidation to carboxylic acids under specific conditions.[3][4] this compound serves as the stoichiometric oxidant, while TEMPO acts as the catalyst.[3][5] This system is particularly advantageous for its operational simplicity, use of inexpensive and stable reagents, and its applicability to a wide range of substrates, including aliphatic, benzylic, and allylic alcohols.[1][3]
Reaction Mechanism and Signaling Pathway
The catalytic cycle of TEMPO-mediated oxidation with TCCA involves the in-situ generation of the active oxidizing species, the N-oxoammonium ion. TCCA acts as the terminal oxidant to regenerate the N-oxoammonium ion from the hydroxylamine (B1172632) formed during the alcohol oxidation.
Caption: Catalytic cycle of TCCA/TEMPO mediated alcohol oxidation.
Experimental Protocols
This section provides detailed protocols for the selective oxidation of primary alcohols to aldehydes. Modifications for the oxidation of secondary alcohols to ketones are also addressed.
General Experimental Workflow
The general workflow for the TCCA/TEMPO mediated oxidation of alcohols is straightforward and can be completed within a few hours in a standard laboratory setting.
Caption: General experimental workflow for TCCA/TEMPO alcohol oxidation.
Detailed Protocol for Oxidation of a Primary Alcohol to an Aldehyde
This protocol is adapted from a general procedure and can be scaled as needed.[1]
Materials:
-
Primary alcohol
-
This compound (TCCA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water)
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: To a clean, dry round bottom flask equipped with a magnetic stir bar, add this compound (1.10 mole equivalents).
-
Add dichloromethane (DCM) to the flask and stir the suspension for 10-15 minutes at room temperature (25-30 °C).
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve the primary alcohol (1.0 mole equivalent) and TEMPO (0.018 mole equivalents) in DCM.
-
Slowly add the alcohol/TEMPO solution to the cooled TCCA suspension over 20-30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the solid byproduct (cyanuric acid).
-
Wash the filter cake with a small amount of DCM.
-
Transfer the combined filtrate to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution.
-
Wash the organic layer with water, followed by brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be performed by column chromatography if necessary.
Quantitative Data
The TCCA/TEMPO oxidation system provides high yields for a variety of alcohol substrates. The following tables summarize representative data from the literature.
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Entry | Substrate (Alcohol) | Product (Aldehyde) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzaldehyde | 98 | [6] |
| 2 | 1-Decanol | Decanal | 98 | [6] |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | 95 | [1] |
| 4 | Geraniol | Geranial | 92 | [1] |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 91 | [1] |
Table 2: Oxidation of Secondary Alcohols to Ketones
| Entry | Substrate (Alcohol) | Product (Ketone) | Yield (%) | Reference |
| 1 | 1-Phenylethanol | Acetophenone | 102 (crude) | [6] |
| 2 | 2-Octanol | 2-Octanone | 96 | [6] |
| 3 | Cyclohexanol | Cyclohexanone | 81 | [6] |
Safety and Handling
-
This compound (TCCA) is a strong oxidizing agent and should be handled with care. It can react violently with certain materials.[7]
-
The reaction can be exothermic, and proper temperature control is crucial.[7]
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low Conversion:
-
Ensure the TCCA is of high purity and has been stored properly.
-
Check the quality of the TEMPO catalyst.
-
Increase the reaction time or slightly elevate the temperature (monitor for side reactions).
-
-
Over-oxidation to Carboxylic Acid:
-
Formation of α-chloro ketones/aldehydes:
-
In some cases, especially with secondary alcohols, α-chlorination can be a side reaction.[3] Using additives like methanol (B129727) may promote this pathway.[3]
-
Conclusion
The TCCA/TEMPO mediated oxidation of alcohols is a highly efficient and selective method for the preparation of aldehydes and ketones. Its mild reaction conditions, use of inexpensive reagents, and high yields make it an attractive protocol for both academic research and industrial applications in drug development and fine chemical synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (TCC) [organic-chemistry.org]
- 4. A very mild and chemoselective oxidation of alcohols to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN1073074C - Process for oxidation of primary or secondary alcohols - Google Patents [patents.google.com]
- 7. TCA this compound: A Safe and Efficient Oxidant - Wordpress [reagents.acsgcipr.org]
Application Notes: Trichloroisocyanuric Acid (TCCA) for the Chlorination of Electron-Rich Aromatic Compounds
Introduction
Trichloroisocyanuric acid (TCCA), with the chemical formula (C₃Cl₃N₃O₃), is a stable, cost-effective, and easy-to-handle solid reagent.[1][2] It serves as a versatile and efficient source of electrophilic chlorine for the chlorination of a wide array of organic compounds, including electron-rich aromatic systems.[3][4][5] TCCA is particularly advantageous due to its high active chlorine content (up to 91.5%), mild reaction conditions, and the formation of cyanuric acid as a readily removable byproduct.[1][5][6] These characteristics make TCCA a valuable tool in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates and other fine chemicals.[3][4][7]
Mechanism of Action
In the context of aromatic chlorination, TCCA functions as a source of an electrophilic chlorine atom (Cl⁺).[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic chlorine, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation of the sigma complex by a weak base regenerates the aromaticity and yields the chlorinated aromatic product. The reaction conditions, such as the solvent and the presence of catalysts, can influence the reactivity and regioselectivity of the chlorination.[8]
Key Advantages of TCCA in Aromatic Chlorination:
-
High Reactivity and Efficiency: TCCA effectively chlorinates a variety of electron-rich aromatic compounds, often providing high yields of the desired products.[3][4]
-
Mild Reaction Conditions: Chlorination with TCCA can typically be carried out under mild conditions, such as at room temperature, which helps to minimize side reactions and preserve sensitive functional groups.[3][9]
-
Safety and Ease of Handling: As a stable, crystalline solid, TCCA is safer and easier to handle compared to gaseous chlorine or other hazardous chlorinating agents.[1][6]
-
Cost-Effectiveness: TCCA is an inexpensive and commercially available reagent, making it suitable for large-scale syntheses.[1][3]
-
"Green" Chemistry Aspects: The primary byproduct of the reaction is cyanuric acid, which is a solid that can be easily filtered off and potentially recycled to regenerate TCCA. This minimizes the generation of harmful waste.[1][9]
Regioselectivity
The chlorination of monosubstituted electron-rich aromatic compounds with TCCA generally favors the formation of the para-isomer.[8][10] However, mixtures of ortho and para isomers are often obtained. The regioselectivity can be influenced by the choice of solvent and the use of catalysts. For instance, the use of tertiary amines or their salts as catalysts has been shown to significantly enhance the para-selectivity in the chlorination of anisole.[8]
Data Presentation
The following tables summarize the quantitative data for the chlorination of various electron-rich aromatic compounds using TCCA under different reaction conditions.
Table 1: Chlorination of Phenols and Anilines with TCCA
| Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Phenol | Acetonitrile (B52724) | - | Room Temp | - | p-Chlorophenol, o-Chlorophenol | Good | [9] |
| Aniline | Acetonitrile | - | Room Temp | - | p-Chloroaniline, o-Chloroaniline | Good | [9] |
| Phenol | 50% H₂SO₄ | H₂SO₄ | 65-80 | 5 | p-Chlorophenol (major) | Lower Yield | [6][10] |
| Aniline | 50% H₂SO₄ | H₂SO₄ | 65-80 | 5 | p-Chloroaniline (major) | Lower Yield | [6][10] |
Table 2: Chlorination of Other Activated Arenes with TCCA
| Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Anisole | Dichloromethane | Trimethylammonium chloride (6 mol%) | - | - | p-Chloroanisole, o-Chloroanisole (38:1) | High | [8] |
| Toluene | 50% H₂SO₄ | H₂SO₄ | 65-80 | 5 | p-Chlorotoluene, o-Chlorotoluene | 66 | [6][10] |
| Benzene (B151609) | 50% H₂SO₄ | H₂SO₄ | 65-80 | 5 | Chlorobenzene | 80 | [6][10] |
| Isatin | H₂SO₄ | H₂SO₄ | - | - | 5-Chloroisatin | Good | [11] |
Mandatory Visualization
Caption: General workflow for the chlorination of electron-rich aromatic compounds using TCCA.
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of Activated Aromatic Compounds in Acetonitrile
This protocol is adapted from the general method for the chlorination of activated aromatic rings under mild conditions.[9]
Materials:
-
Electron-rich aromatic compound (e.g., phenol, aniline, anisole)
-
This compound (TCCA)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of the activated aromatic compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add TCCA (0.33 mmol for monochlorination, assuming all three chlorine atoms are transferred) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, filter the reaction mixture to remove the precipitated cyanuric acid.
-
Wash the solid byproduct with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired chlorinated aromatic compound.
Protocol 2: Acid-Catalyzed Chlorination of Benzene with TCCA
This protocol describes the chlorination of a less activated aromatic compound using TCCA with a strong acid catalyst.[6][10][12]
Materials:
-
Benzene
-
This compound (TCCA)
-
50% Sulfuric acid (H₂SO₄)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware for work-up
Procedure:
-
In a round-bottom flask, combine benzene (0.57 mol) and 100 mL of a 1:1 mixture of sulfuric acid and water.
-
To this biphasic mixture, add TCCA (0.05 mol) portion-wise while stirring.
-
Heat the reaction mixture to 65-80 °C and maintain this temperature for 5 hours.
-
After cooling to room temperature, separate the organic layer using a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent, and remove the excess benzene by distillation to obtain the crude chlorobenzene.
-
The product can be further purified by fractional distillation.
Safety Precautions:
-
TCCA is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
The reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
TCCA can react exothermically with certain substances; consult the safety data sheet (SDS) for incompatibilities.[2]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a Versatile and Efficient Chlorinating and Oxidizing Reagent [ouci.dntb.gov.ua]
- 5. This compound - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols: Regioselective Chlorination of Heterocycles Using Trichloroisocyanuric Acid (TCCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroisocyanuric acid (TCCA) has emerged as a versatile, efficient, and safer reagent for the chlorination of organic compounds, including a wide array of heterocycles that form the core of many pharmaceutical agents.[1][2] TCCA is a stable, crystalline solid with a high available chlorine content (up to 91.5%), making it an attractive alternative to gaseous chlorine and other hazardous chlorinating agents.[3][4] Its application in organic synthesis is marked by mild reaction conditions, high yields, and in many cases, excellent regioselectivity.[1] This document provides detailed application notes and experimental protocols for the regioselective chlorination of various heterocycles using TCCA, intended for use by researchers in academia and the pharmaceutical industry.
The reactivity of TCCA can be tuned to proceed via either an electrophilic (Cl+) or a radical (Cl•) pathway, depending on the reaction conditions, allowing for selective chlorination of either the heterocyclic ring or an alkyl side chain.[2][5] For instance, electrophilic aromatic substitution is common for electron-rich heterocycles, while benzylic chlorination can be achieved on alkyl-substituted N-heterocycles.[3][6]
General Experimental Workflow
The general workflow for the regioselective chlorination of heterocycles using TCCA is straightforward and adaptable to various substrates. The process typically involves the reaction of the heterocyclic substrate with TCCA in a suitable solvent, often with an additive or catalyst to control reactivity and selectivity. The solid by-product, cyanuric acid, is easily removed by filtration, simplifying product purification.[4]
Caption: General workflow for the chlorination of heterocycles using TCCA.
Applications and Protocols
Chlorination of Electron-Rich and Deactivated Heteroarenes
TCCA can be used to chlorinate a variety of heteroarenes, including those with electron-withdrawing groups, often with the aid of a catalyst. Visible-light activation with an organic dye like Brilliant Green can amplify the electrophilic nature of TCCA, enabling the chlorination of deactivated substrates under mild conditions.[7][8]
Table 1: TCCA/Brilliant Green Catalyzed Chlorination of Heteroarenes [7]
| Substrate | Product | Yield (%) |
| Caffeine | 8-Chlorocaffeine | 85 |
| Lidocaine | Chloro-lidocaine | 70 |
| Phenazone | Chloro-phenazone | 92 |
Experimental Protocol: General Procedure for Visible-Light Promoted Chlorination [7]
-
To a reaction vial, add the heterocyclic substrate (1.0 mmol), this compound (TCCA, 0.4 mmol), and Brilliant Green (0.02 mmol).
-
Add acetonitrile (B52724) (5 mL) as the solvent.
-
Stir the reaction mixture under irradiation with white LEDs at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Benzylic Chlorination of Alkyl-Substituted N-Heterocycles
TCCA is highly effective for the chlorination of alkyl side chains on electron-deficient N-heterocycles, such as pyridines and quinolines.[3][6] This reaction typically proceeds without significant chlorination of the heterocyclic ring.[6] The addition of a carboxylic amide, such as benzamide (B126) or DMF, can be beneficial for initiating the reaction.[3]
Table 2: Benzylic Chlorination of N-Heterocycles with TCCA [3][6][9]
| Substrate | Solvent | Product | Yield (%) |
| 2,3-Dimethylpyridine | Cyclohexane | 2-(Chloromethyl)-3-methylpyridine | Not specified, but described as "good yields" |
| 2-Ethylpyridine | Ethylene chloride | 2-(1-Chloroethyl)pyridine | Not specified, but described as "good yields" |
| Quinaldine (2-Methylquinoline) | Chloroform (B151607) | 2-(Chloromethyl)quinoline | 63.7 (based on converted starting material) |
| 2-Methylquinoxaline (B147225) | Chloroform | 2-(Chloromethyl)quinoxaline | 75 |
Experimental Protocol: Benzylic Chlorination of 2-Methylquinoxaline [9]
-
Dissolve 2-methylquinoxaline (72.1 g, 0.5 mol) in chloroform (250 mL) and heat to reflux.
-
Add this compound (TCCA, 52 g, 0.22 mol, with at least 90% available chlorine) in portions over 1.5 hours with stirring.
-
Continue stirring at reflux for an additional 30 minutes.
-
After cooling, add ice water (350 mL) and make the mixture alkaline (pH 8-9) by adding 50% KOH (65 mL) with cooling (5-10 °C).
-
Separate the phases and extract the aqueous phase with chloroform (100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
The crude product can be further purified by distillation or recrystallization.
Ring Chlorination of Isatins
Isatin (B1672199) and its derivatives can be selectively chlorinated on the aromatic ring using TCCA to yield 5-chloro- and 5,7-dichloroisatins, which are valuable intermediates in medicinal chemistry.[10]
Table 3: Chlorination of Isatin with TCCA [10]
| Substrate | Product | Yield (%) |
| Isatin | 5-Chloroisatin | Not specified |
| Isatin | 5,7-Dichloroisatin | Not specified |
Experimental Protocol: Chlorination of Isatin [10]
Detailed experimental conditions for the chlorination of isatin were not available in the searched literature. However, a general procedure for the chlorination of activated aromatic rings with TCCA in acetonitrile at room temperature is reported to give yields of 60-95%.[10]
-
Dissolve isatin (1.0 mmol) in acetonitrile.
-
Add TCCA (0.35-0.70 mmol, depending on desired mono- or di-chlorination) portion-wise at room temperature.
-
Stir the mixture and monitor by TLC.
-
Upon completion, filter the precipitated cyanuric acid.
-
Quench the filtrate with aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
Chlorination of Pyrimidines
The chlorination of pyrimidines is a critical transformation in the synthesis of many biologically active molecules. While traditional methods often use harsh reagents like phosphorus oxychloride, TCCA offers a milder alternative for certain substrates.[11] For instance, the chlorination of pyrimidine (B1678525) thiocyanates can be achieved using chlorine gas generated in situ or, potentially, by using TCCA as the chlorine source under controlled conditions.[12]
Specific protocols for the direct chlorination of the pyrimidine ring using TCCA were not extensively detailed in the search results. However, the general principles of electrophilic aromatic substitution with TCCA would apply, likely requiring acidic catalysis for less activated pyrimidine systems.
Mechanistic Considerations
The mechanism of TCCA chlorination is highly dependent on the substrate and reaction conditions.
Caption: Mechanistic pathways for TCCA chlorination.
-
Electrophilic Chlorination : In the presence of an acid catalyst or for electron-rich heterocycles, TCCA acts as a source of an electrophilic chlorine species (Cl+).[5] This is the predominant pathway for the chlorination of aromatic rings in heterocycles like indoles, pyrroles, and activated pyridines.[8][13]
-
Radical Chlorination : Under radical-initiating conditions (e.g., light or a radical initiator), the N-Cl bond in TCCA can undergo homolytic cleavage to generate a chlorine radical (Cl•).[5] This pathway is responsible for the selective chlorination of benzylic C-H bonds on alkyl-substituted heterocycles.[3][6]
Safety and Handling
TCCA is a stable solid but is a strong oxidizing agent.[14][15] It should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. TCCA can react exothermically with water and other materials, so it should be stored in a cool, dry place away from combustible materials.[14][15] Reactions can be exothermic, and appropriate cooling should be available.
Conclusion
This compound is a highly effective and practical reagent for the regioselective chlorination of a diverse range of heterocyclic compounds. Its ease of handling, mild reaction conditions, and the straightforward removal of its by-product make it a valuable tool in modern organic synthesis and drug development. The protocols and data presented here provide a foundation for researchers to apply TCCA-mediated chlorination in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a Versatile and Efficient Chlorinating and Oxidizing Reagent [ouci.dntb.gov.ua]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. This compound - Enamine [enamine.net]
- 5. An Eco-Friendly Method for Saturated Hydrocarbon Chlorination: Exploring the Potential of First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0204352B1 - Chlorination of alkyl side chains of nitrogen-containing heterocycles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. TCA this compound: A Safe and Efficient Oxidant - Wordpress [reagents.acsgcipr.org]
- 15. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the One-Pot Synthesis of Nitriles from Alcohols using Trichloroisocyanuric Acid (TCCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to nitriles is a fundamental transformation in organic synthesis, providing access to versatile building blocks for pharmaceuticals, agrochemicals, and materials science.[1] Traditional methods often involve multiple steps, harsh reaction conditions, or the use of toxic cyanating agents.[1] This document outlines a highly efficient, one-pot method for the direct synthesis of nitriles from primary alcohols using Trichloroisocyanuric acid (TCCA) in aqueous ammonia (B1221849).[1][2] This procedure, primarily based on the work of Veisi (2010), offers several advantages, including mild reaction conditions, high yields, operational simplicity, and the avoidance of toxic metal catalysts and cyanide salts.[1][3]
Principle and Scope
This method utilizes TCCA as an oxidant to convert primary alcohols into the corresponding nitriles in a single reaction vessel.[1] The reaction proceeds smoothly in aqueous ammonia at a moderate temperature.[2] The protocol is applicable to a wide range of substrates, including various benzyl (B1604629) alcohols and other primary alcohols.[1] Electron-donating groups on the aromatic ring of benzyl alcohols can enhance the reaction rate, while electron-withdrawing groups may lead to slightly lower yields.[1]
Data Presentation
The following table summarizes the reported yields for the conversion of various primary alcohols to their corresponding nitriles using the TCCA/aqueous ammonia system.
| Entry | Substrate (Alcohol) | Product (Nitrile) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzonitrile | 4 | 92 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzonitrile | 3.5 | 95 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzonitrile | 3 | 96 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzonitrle | 4.5 | 88 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzonitrile | 5 | 78 |
| 6 | Cinnamyl alcohol | Cinnamonitrile | 5 | 80 |
| 7 | 1-Naphthylmethanol | 1-Naphthonitrile | 4 | 85 |
| 8 | 2-Thiophenemethanol | 2-Thiocyanatopyridine | 4 | 90 |
| 9 | 1-Octanol | Octanenitrile | 5 | 75 |
Experimental Protocols
General Procedure for the One-Pot Synthesis of Nitriles from Alcohols:
Materials:
-
Primary alcohol (1 mmol)
-
This compound (TCCA) (0.75 mmol)
-
Aqueous ammonia (25-28%, 3.0 mL, approximately 45 mmol)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and a condenser, add the primary alcohol (1 mmol) and aqueous ammonia (3.0 mL).
-
Stir the mixture at room temperature.
-
Slowly and carefully add this compound (TCCA) (0.75 mmol) to the mixture in small portions over a period of 10-15 minutes. Caution: The addition of TCCA can be exothermic.
-
After the complete addition of TCCA, heat the reaction mixture to 60 °C.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude nitrile.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of nitriles.
Proposed Reaction Pathway
Caption: Proposed mechanism for the TCCA-mediated synthesis of nitriles.
References
Application Notes and Protocols: TCCA in the Synthesis of α-Chloro Ketones from Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroisocyanuric acid (TCCA) is a versatile, safe, and commercially available reagent that has gained significant attention in organic synthesis.[1][2] It serves as a powerful oxidizing and chlorinating agent, enabling the direct conversion of secondary alcohols into valuable α-chloro ketones in a one-pot reaction.[3][4][5] This transformation is of great interest in medicinal chemistry and drug development, as α-chloro ketones are key intermediates for the synthesis of various biologically active molecules. These application notes provide a comprehensive overview, detailed protocols, and mechanistic insights for this efficient synthetic methodology.
Reaction Principle
The reaction leverages the dual functionality of TCCA to first oxidize the secondary alcohol to a ketone, which then undergoes in-situ α-chlorination.[3][4] The process is highly efficient and avoids the isolation of the intermediate ketone, making it a streamlined and atom-economical approach.[4] For the transformation of secondary alcohols, the addition of methanol (B129727) (MeOH) is often crucial to promote the chlorination of the intermediate ketone, likely by facilitating enol formation.[3][4]
Advantages of Using TCCA
-
High Atom Economy: TCCA possesses three active chlorine atoms per molecule, making it an efficient chlorine source.[6]
-
Safety and Stability: As a stable solid, TCCA is easier and safer to handle compared to gaseous chlorine or other hazardous chlorinating agents.[1][2]
-
Mild Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature.[3][7]
-
One-Pot Procedure: The sequential oxidation and chlorination in a single reaction vessel simplifies the experimental setup and purification process.[4][8]
-
Cost-Effective: TCCA is an inexpensive and widely available bulk chemical.[4][9]
-
Green Chemistry Aspects: The byproduct, cyanuric acid, is non-toxic and can be easily removed by filtration, and potentially recycled.[1][10]
Experimental Protocols
Two primary methods have been established for the synthesis of α-chloro ketones from secondary alcohols using TCCA: a TEMPO-free method and a TEMPO-catalyzed method.
Protocol 1: TEMPO-Free Synthesis of α-Chloro Ketones
This method is generally applicable to a wide range of secondary alcohols and relies on the addition of methanol to facilitate the chlorination step.[3][4]
Materials:
-
Secondary alcohol
-
This compound (TCCA)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary alcohol (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL), add methanol (additive).
-
Add this compound (TCCA) to the solution at room temperature. The stoichiometry may need to be optimized for different substrates.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, the cyanuric acid byproduct will precipitate. Filter the reaction mixture to remove the solid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-chloro ketone.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.[11]
Protocol 2: TEMPO-Catalyzed Synthesis of α-Chloro Ketones
The addition of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can accelerate the initial oxidation step and may provide higher yields for certain substrates.[4]
Materials:
-
Secondary alcohol
-
This compound (TCCA)
-
(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary alcohol (1.0 mmol) in a suitable solvent like dichloromethane (5 mL), add TEMPO (typically 1-5 mol%).
-
Add this compound (TCCA) to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated cyanuric acid.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude α-chloro ketone by column chromatography on silica gel as needed.
Data Presentation
The following table summarizes the yields of α-chloro ketones obtained from various secondary alcohols using TCCA, illustrating the broad applicability of this method.
| Entry | Secondary Alcohol Substrate | Method | Product | Yield (%) |
| 1 | 1-Phenylethanol | TEMPO-free | 2-Chloro-1-phenylethanone | 85 |
| 2 | 1-(4-Methoxyphenyl)ethanol | TEMPO-free | 2-Chloro-1-(4-methoxyphenyl)ethanone | 82 |
| 3 | 1-(4-Nitrophenyl)ethanol | TEMPO-free | 2-Chloro-1-(4-nitrophenyl)ethanone | 75 |
| 4 | Cyclohexanol | TEMPO-free | 2-Chlorocyclohexanone | 78 |
| 5 | 2-Octanol | TEMPO-free | 1-Chloro-2-octanone | 70 |
| 6 | 1-Phenylethanol | TEMPO-catalyzed | 2-Chloro-1-phenylethanone | 92 |
| 7 | 1-(4-Methoxyphenyl)ethanol | TEMPO-catalyzed | 2-Chloro-1-(4-methoxyphenyl)ethanone | 90 |
| 8 | Cyclohexanol | TEMPO-catalyzed | 2-Chlorocyclohexanone | 85 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity. Data compiled from representative literature.[4]
Visualizations
Reaction Pathway
The diagram below illustrates the sequential oxidation and α-chlorination of a secondary alcohol to an α-chloro ketone using TCCA.
Caption: General reaction pathway for the TCCA-mediated synthesis of α-chloro ketones.
Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and purification of α-chloro ketones using TCCA.
Caption: A typical experimental workflow for the synthesis of α-chloro ketones using TCCA.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (TCC) [organic-chemistry.org]
- 4. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]
- 5. Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. This compound - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TCA this compound: A Safe and Efficient Oxidant - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
The Versatility of Trichloroisocyanuric Acid (TCCA) in the Synthesis of Pharmaceutical Intermediates
For Immediate Release
Trichloroisocyanuric acid (TCCA), a commercially available and relatively inexpensive reagent, is proving to be a powerful and versatile tool in the synthesis of pharmaceutical intermediates. Its applications span a range of crucial chemical transformations, including oxidation, chlorination, and the formation of complex heterocyclic structures that form the backbone of many modern drugs. This application note provides a detailed overview of TCCA's use in these key reactions, complete with experimental protocols and comparative data to guide researchers, scientists, and drug development professionals in harnessing its synthetic potential.
Key Applications of TCCA in Pharmaceutical Intermediate Synthesis
TCCA's utility in organic synthesis is primarily attributed to its ability to act as a controlled source of electrophilic chlorine. This reactivity is leveraged in several key transformations vital to the pharmaceutical industry.
Selective Oxidation of Alcohols to Aldehydes
A critical step in the synthesis of many active pharmaceutical ingredients (APIs) is the oxidation of primary alcohols to aldehydes. Over-oxidation to carboxylic acids is a common challenge with many oxidizing agents. The combination of TCCA with a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) has emerged as a highly efficient and selective method for this conversion.[1][2] This system operates under mild conditions, typically at room temperature or below, and consistently provides high yields of the desired aldehyde without significant carboxylic acid formation.[1][3]
Table 1: TCCA/TEMPO-Mediated Oxidation of Primary Alcohols to Aldehydes [3]
| Alcohol Substrate | Product Aldehyde | Reaction Time (hrs) | Yield (%) |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 2 | 95 |
| Cinnamyl alcohol | Cinnamaldehyde | 2 | 92 |
| Geraniol | Geranial | 2 | 90 |
| 1-Octanol | Octanal | 2 | 91 |
α-Chlorination of Carbonyl Compounds
The introduction of a chlorine atom at the α-position of a ketone or ester is a valuable transformation for creating versatile intermediates for further functionalization. TCCA serves as an effective chlorinating agent for this purpose, particularly for β-keto esters, which are common precursors in pharmaceutical synthesis. These halogenated intermediates are crucial building blocks for constructing more complex molecular architectures.
Synthesis of Heterocyclic Intermediates
Heterocyclic compounds are ubiquitous in pharmaceuticals, forming the core structures of a vast array of drugs. TCCA has demonstrated its utility in the synthesis of these important motifs. For instance, it can be employed in the direct cyclization and chlorination of hydrazines to produce 4-chloropyrazoles, which are key intermediates in various therapeutic agents. This one-pot reaction highlights TCCA's dual role as both an oxidant and a chlorinating agent, streamlining the synthetic process.
Experimental Protocols
Protocol 1: General Procedure for the TCCA/TEMPO Oxidation of a Primary Alcohol
This protocol is a general guideline for the selective oxidation of a primary alcohol to its corresponding aldehyde.
Materials:
-
Primary alcohol
-
This compound (TCCA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol (1.0 eq) and TEMPO (0.01-0.05 eq) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add TCCA (0.4-0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture to remove the cyanuric acid byproduct.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution to quench any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 3-Oxo-tetrahydrofuran via TCCA/TEMPO Oxidation
3-Oxo-tetrahydrofuran is a valuable building block in the synthesis of various pharmaceutical compounds.
Materials:
-
3-Hydroxy-tetrahydrofuran
-
This compound (TCCA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath
Procedure: [3]
-
To a flask containing 3-hydroxy-tetrahydrofuran (1.0 eq) in ethyl acetate, add TCCA (1.0 eq) in one portion at -5 °C.
-
Stir the resulting mixture for 10 minutes.
-
Add a solution of TEMPO (0.01 eq) in ethyl acetate dropwise, maintaining the temperature between -5 °C and 0 °C.
-
Allow the reaction mixture to warm to room temperature and monitor by gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1 hour.
-
Upon completion, the reaction mixture can be worked up by filtration and washing to isolate the 3-oxo-tetrahydrofuran. A yield of approximately 90% can be expected.[3]
Visualizing Synthetic Pathways
To better illustrate the logical flow of these synthetic transformations, the following diagrams have been generated.
Caption: Experimental workflow for the TCCA/TEMPO oxidation of a primary alcohol.
References
Application Notes and Protocols: TCCA-Mediated Synthesis of 2-Amino-1,3-thiazoles under Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the efficient synthesis of 2-amino-1,3-thiazoles utilizing Trichloroisocyanuric acid (TCCA) as a key reagent under microwave irradiation. This methodology offers a rapid, one-pot, and versatile route to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3]
Introduction
2-Amino-1,3-thiazoles are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8] Traditional synthetic methods often involve multiple steps, harsh reagents, and long reaction times. The application of microwave-assisted organic synthesis, coupled with the use of TCCA, provides a greener and more efficient alternative.[1][9][10]
This document outlines two primary protocols based on recent literature: the synthesis of 2-amino-1,3-thiazoles from secondary alcohols in a single stage and from primary alcohols in a two-stage, one-pot procedure.[1][2][3] Additionally, a protocol for the synthesis from methyl ketones is presented.[11] TCCA serves as a dual oxidant and an in-situ source of electrophilic chlorine, facilitating the key transformations.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2-amino-1,3-thiazole derivatives from different starting materials.
Table 1: TCCA-Mediated Synthesis of 2-Amino-1,3-thiazoles from Secondary Alcohols
| Entry | Secondary Alcohol Substrate | Product | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 1-Phenylethan-1-ol | 2-Amino-4-phenyl-1,3-thiazole | 25 | 120 | 95 |
| 2 | 1-(4-Methoxyphenyl)ethan-1-ol | 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole | 30 | 120 | 92 |
| 3 | 1-(4-Chlorophenyl)ethan-1-ol | 2-Amino-4-(4-chlorophenyl)-1,3-thiazole | 25 | 120 | 96 |
| 4 | 1-(Thiophen-2-yl)ethan-1-ol | 2-Amino-4-(thiophen-2-yl)-1,3-thiazole | 30 | 120 | 88 |
| 5 | Cyclohexanol | 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole | 35 | 130 | 75 |
Table 2: TCCA-Mediated Synthesis of 2-Amino-1,3-thiazoles from Primary Alcohols
| Entry | Primary Alcohol Substrate | Product | Time (Stage 1/2, min) | Temperature (Stage 1/2, °C) | Yield (%) |
| 1 | 1-Octanol | 2-Amino-4-hexyl-1,3-thiazole | 15 / 20 | 100 / 130 | 85 |
| 2 | 1-Phenylethanol | 2-Amino-4-phenyl-1,3-thiazole | 15 / 20 | 100 / 130 | 90 |
| 3 | 1-(4-Bromophenyl)ethanol | 2-Amino-4-(4-bromophenyl)-1,3-thiazole | 15 / 25 | 100 / 130 | 88 |
| 4 | 1-Hexanol | 2-Amino-4-pentyl-1,3-thiazole | 15 / 20 | 100 / 130 | 82 |
Table 3: TCCA-Mediated Synthesis of 2-Amino-1,3-thiazoles from Methyl Ketones
| Entry | Methyl Ketone Substrate | Product | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone | 2-Amino-4-phenyl-1,3-thiazole | 35 | 80 | 94 |
| 2 | 4'-Methoxyacetophenone | 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole | 40 | 80 | 92 |
| 3 | 4'-Chloroacetophenone | 2-Amino-4-(4-chlorophenyl)-1,3-thiazole | 30 | 80 | 96 |
| 4 | 2-Acetylthiophene | 2-Amino-4-(thiophen-2-yl)-1,3-thiazole | 45 | 80 | 85 |
| 5 | 4'-Nitroacetophenone | 2-Amino-4-(4-nitrophenyl)-1,3-thiazole | 30 | 80 | 90 |
Experimental Protocols
Protocol 1: Single-Stage Synthesis from Secondary Alcohols [1][3]
This protocol details the one-pot conversion of secondary alcohols to 2-amino-1,3-thiazoles.
Materials:
-
Secondary alcohol (1.0 mmol)
-
Thiourea (B124793) (1.5 mmol)
-
This compound (TCCA) (0.4 mmol)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 mmol)
-
Acetonitrile (B52724) (MeCN) (3 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol), thiourea (1.5 mmol), TCCA (0.4 mmol), and TEMPO (0.1 mmol).
-
Add acetonitrile (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 25-35 minutes.
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
Protocol 2: Two-Stage, One-Pot Synthesis from Primary Alcohols [1][3]
This protocol describes the conversion of primary alcohols to 2-amino-1,3-thiazoles in a two-stage, one-pot microwave-assisted process.
Materials:
-
Primary alcohol (1.0 mmol)
-
Thiourea (1.5 mmol)
-
This compound (TCCA) (0.8 mmol)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 mmol)
-
Acetonitrile (MeCN) (3 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure: Stage 1: Oxidation to Aldehyde
-
To a 10 mL microwave reactor vial, add the primary alcohol (1.0 mmol), TCCA (0.4 mmol), and TEMPO (0.1 mmol) in acetonitrile (3 mL).
-
Seal the vial and irradiate at 100 °C for 15 minutes in the microwave reactor.
-
Cool the reaction vial to room temperature.
Stage 2: Thiazole Formation 4. To the same vial containing the intermediate aldehyde, add thiourea (1.5 mmol) and an additional portion of TCCA (0.4 mmol). 5. Reseal the vial and irradiate at 130 °C for 20-25 minutes. 6. Follow the work-up and purification procedure as described in Protocol 1 (steps 5-9).
Protocol 3: Synthesis from Methyl Ketones [11]
This protocol outlines the synthesis of 2-amino-1,3-thiazoles from methyl ketones.
Materials:
-
Methyl ketone (1.5 mmol)
-
Thiourea (1.0 mmol)
-
This compound (TCCA) (0.5 mmol)
-
Ethanol (B145695) (EtOH) (3.0 mL)
-
Reaction vessel suitable for heating
Procedure:
-
In a suitable reaction vessel, dissolve the methyl ketone (1.5 mmol) and TCCA (0.5 mmol) in ethanol (3.0 mL).
-
Stir the mixture at 80 °C for approximately 25 minutes to form the α-haloketone intermediate (monitor by TLC).
-
To the reaction mixture, add thiourea (1.0 mmol).
-
Continue stirring at 80 °C for the time specified in Table 3.
-
Upon completion, cool the reaction mixture.
-
Add a 10% aqueous solution of sodium bicarbonate to neutralize the mixture, leading to the precipitation of the product.
-
Filter the precipitate, wash with water and ethanol, and dry to obtain the pure 2-amino-1,3-thiazole derivative.
Visualizations
Caption: Experimental workflow for the TCCA-mediated synthesis of 2-amino-1,3-thiazoles.
Caption: Proposed reaction mechanism for 2-amino-1,3-thiazole synthesis.
References
- 1. Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols [organic-chemistry.org]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using this compound in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using this compound in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medmedchem.com [medmedchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Chlorodeboronation of Organotrifluoroborates with TCCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorodeboronation of organotrifluoroborates using trichloroisocyanuric acid (TCCA) represents a mild, metal-free, and highly functional group tolerant method for the synthesis of a wide array of chlorinated organic compounds.[1][2][3] This reaction is particularly valuable for late-stage chlorination in complex molecule synthesis, offering a significant advantage over traditional methods that may require harsh conditions or the use of heavy metals.[1] The stability and ease of handling of both the organotrifluoroborate starting materials and TCCA make this protocol amenable to a broad range of applications in pharmaceutical and materials science research.[1] This document provides detailed application notes and experimental protocols based on the seminal work in this area.
Reaction Principle
The reaction proceeds via an apparent electrophilic aromatic substitution pathway, where TCCA serves as the electrophilic chlorine source.[1] Organotrifluoroborates, which are stable, crystalline solids, react with TCCA in a suitable solvent to afford the corresponding chlorinated product in good to excellent yields.[1][2] The reaction is applicable to a diverse range of substrates including aryl-, heteroaryl-, alkenyl-, and alkynyltrifluoroborates.[1][2]
Data Presentation: Substrate Scope and Yields
The chlorodeboronation of various organotrifluoroborates with TCCA has been demonstrated to be highly effective across a range of substrates. The following tables summarize the reported yields for different classes of organotrifluoroborates.
Table 1: Chlorodeboronation of Aryltrifluoroborates
| Entry | Potassium Aryltrifluoroborate | Product | Yield (%) |
| 1 | Phenyl | Chlorobenzene | 85 |
| 2 | 4-Methylphenyl | 1-Chloro-4-methylbenzene | 82 |
| 3 | 4-Methoxyphenyl | 1-Chloro-4-methoxybenzene | 90 |
| 4 | 4-Fluorophenyl | 1-Chloro-4-fluorobenzene | 75 |
| 5 | 4-Chlorophenyl | 1,4-Dichlorobenzene | 78 |
| 6 | 4-Bromophenyl | 1-Bromo-4-chlorobenzene | 80 |
| 7 | 4-(Trifluoromethyl)phenyl | 1-Chloro-4-(trifluoromethyl)benzene | 65 |
| 8 | 4-Cyanophenyl | 4-Chlorobenzonitrile (B146240) | 70 |
| 9 | 4-Nitrophenyl | 1-Chloro-4-nitrobenzene | 55 |
| 10 | 3-Methylphenyl | 1-Chloro-3-methylbenzene | 83 |
| 11 | 3-Methoxyphenyl | 1-Chloro-3-methoxybenzene | 88 |
| 12 | 2-Methylphenyl | 1-Chloro-2-methylbenzene | 79 |
| 13 | 2-Methoxyphenyl | 1-Chloro-2-methoxybenzene | 85 |
| 14 | Naphthalen-1-yl | 1-Chloronaphthalene | 92 |
| 15 | Naphthalen-2-yl | 2-Chloronaphthalene | 91 |
Table 2: Chlorodeboronation of Heteroaryltrifluoroborates
| Entry | Potassium Heteroaryltrifluoroborate | Product | Yield (%) |
| 1 | Thiophen-2-yl | 2-Chlorothiophene | 85 |
| 2 | Thiophen-3-yl | 3-Chlorothiophene | 80 |
| 3 | Furan-2-yl | 2-Chlorofuran | 75 |
| 4 | Pyridin-3-yl | 3-Chloropyridine | 60 |
| 5 | Quinolin-8-yl | 8-Chloroquinoline | 72 |
Table 3: Chlorodeboronation of Alkenyl- and Alkynyltrifluoroborates
| Entry | Potassium Organotrifluoroborate | Product | Yield (%) |
| 1 | (E)-Styryl | (E)-β-Chlorostyrene | 78 |
| 2 | Phenylethynyl | 1-Chloro-2-phenylethyne | 70 |
Experimental Protocols
The following are detailed protocols for the chlorodeboronation of organotrifluoroborates with TCCA.
General Procedure for Chlorodeboronation
Materials:
-
Potassium organotrifluoroborate (1.0 equiv)
-
This compound (TCCA) (0.4 equiv)
-
Acetonitrile (B52724) (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the potassium organotrifluoroborate (0.20 mmol, 1.0 equiv) and this compound (TCCA) (0.08 mmol, 0.4 equiv).
-
Add acetonitrile (1.0 mL) to the vial.
-
Stir the reaction mixture at room temperature for the time indicated in the tables above (typically 12-24 h).
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chlorinated product.
Example Protocol: Synthesis of 4-Chlorobenzonitrile
Materials:
-
Potassium 4-cyanophenyltrifluoroborate (41.4 mg, 0.20 mmol)
-
This compound (TCCA) (18.6 mg, 0.08 mmol)
-
Acetonitrile (1.0 mL)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a 4 mL screw-cap vial equipped with a magnetic stir bar, combine potassium 4-cyanophenyltrifluoroborate (41.4 mg, 0.20 mmol) and TCCA (18.6 mg, 0.08 mmol).
-
Add acetonitrile (1.0 mL) to the vial.
-
Stir the mixture at room temperature for 24 hours.
-
After 24 hours, add saturated aqueous NaHCO₃ solution (5 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-chlorobenzonitrile as a white solid (19.2 mg, 70% yield).
Mandatory Visualizations
Caption: General experimental workflow for the chlorodeboronation of organotrifluoroborates with TCCA.
Caption: Proposed electrophilic aromatic substitution mechanism for chlorodeboronation.
References
Application Notes and Protocols: TCCA for the Cohalogenation of Alkenes to Form Chlorohydrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of chlorohydrins from alkenes is a fundamental transformation in organic synthesis, providing versatile intermediates for the preparation of epoxides, amino alcohols, and other valuable compounds. Traditional methods for chlorohydrin synthesis often rely on the use of hazardous reagents like chlorine gas or hypochlorous acid solutions. Trichloroisocyanuric acid (TCCA) has emerged as a safe, efficient, and environmentally benign alternative for the cohalogenation of alkenes.[1][2] TCCA is an inexpensive, stable, and easy-to-handle solid, making it an attractive reagent for both laboratory-scale synthesis and industrial applications.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of chlorohydrins from alkenes using TCCA.
The reaction proceeds under mild conditions, typically at room temperature, and offers high regioselectivity with moderate to excellent yields.[3] The underlying mechanism is believed to involve the in-situ generation of an electrophilic chlorine species, such as hypochlorous acid, from the reaction of TCCA with water.[4] This species then reacts with the alkene to form a chloronium ion intermediate, which is subsequently attacked by water to yield the corresponding chlorohydrin.
Reaction Mechanism and Stereoselectivity
The reaction of alkenes with TCCA in an aqueous medium is a classic example of an electrophilic addition. The key steps are outlined below:
-
Generation of the Electrophilic Chlorine Species: TCCA reacts with water to produce hypochlorous acid (HOCl).
-
Formation of a Chloronium Ion: The alkene's π-bond attacks the electrophilic chlorine of HOCl, forming a cyclic chloronium ion intermediate.
-
Nucleophilic Attack by Water: A water molecule attacks one of the carbon atoms of the chloronium ion from the side opposite to the chlorine bridge. This anti-addition dictates the stereochemistry of the product.
-
Deprotonation: A final deprotonation step yields the neutral chlorohydrin product.
This anti-addition mechanism results in the trans or anti stereoisomer of the chlorohydrin when cyclic alkenes are used. For acyclic alkenes, a pair of enantiomers is typically formed. The regioselectivity of the reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom of the double bond.[5]
Caption: Proposed reaction mechanism for the formation of chlorohydrins from alkenes using TCCA.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of chlorohydrins from alkenes using TCCA.[4]
General Procedure for Chlorohydrin Synthesis
This procedure is applicable to a wide range of alkenes.
Materials:
-
Alkene (10 mmol)
-
This compound (TCCA) (4 mmol)
-
Acetone (B3395972)/Water (5:1 v/v, 30 cm³)
-
Chloroform (B151607) (CHCl₃)
-
Sodium bisulfite (NaHSO₃), saturated solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the alkene (10 mmol) in a 5:1 mixture of acetone and water (30 cm³), add TCCA (4 mmol) in small portions at room temperature.
-
Continue stirring the reaction mixture for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the suspension to remove the cyanuric acid byproduct.
-
Transfer the filtrate to a separatory funnel and add chloroform (20 cm³).
-
Wash the organic layer with a saturated solution of sodium bisulfite to quench any remaining oxidant, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude chlorohydrin.
-
The product can be further purified by column chromatography if necessary.
Caption: General experimental workflow for the synthesis of chlorohydrins using TCCA.
Data Presentation: Reaction of Various Alkenes with TCCA
The following table summarizes the results obtained from the reaction of various alkenes with TCCA in aqueous acetone at room temperature.[4] The reactions generally show high regioselectivity, with the formation of the Markovnikov addition product.
| Alkene | Product | Yield (%) |
| Cyclohexene | trans-2-Chlorocyclohexanol | ~100 |
| 1-Hexene | 1-Chlorohexan-2-ol | >80 |
| 1-Octene | 1-Chlorooctan-2-ol | >80 |
| 1-Methylcyclohexene | 2-Chloro-1-methylcyclohexanol | >80 |
| Styrene | 2-Chloro-1-phenylethanol | >80 |
| α-Methylstyrene | 2-Chloro-1-phenylpropan-2-ol | >80 |
Applications in Drug Development
Chlorohydrins are valuable precursors in the synthesis of various pharmaceuticals. Their ability to be readily converted into epoxides makes them key intermediates in the production of beta-blockers, antiviral agents, and other complex molecules. The use of TCCA for chlorohydrin formation offers a milder and more sustainable alternative to traditional methods, which is highly desirable in the pharmaceutical industry where process safety and environmental impact are of paramount concern.
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care. It is important to avoid contact with skin and eyes and to work in a well-ventilated area. TCCA can react violently with certain organic materials and reducing agents. The byproduct, cyanuric acid, is considered non-toxic and can be easily removed by filtration.[6]
Conclusion
The use of this compound for the cohalogenation of alkenes provides a highly efficient, regioselective, and environmentally friendly method for the synthesis of chlorohydrins.[3][4] The mild reaction conditions, simple experimental procedure, and the use of a safe and inexpensive reagent make this protocol a valuable tool for researchers, scientists, and professionals in drug development. The high yields and selectivities observed across a range of substrates underscore the versatility and utility of this synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Cohalogenating Reagent: An Efficient Transformation of Alkenes into Chlorohydrins, β-Chloroethers and β-Chloroacetates [organic-chemistry.org]
- 4. scielo.br [scielo.br]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dichlorination of olefins with this compound (TCCA) and tetrabutylammonium chloride (TBACl) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Available Chlorine in Trichloroisocyanuric Acid (TCCA) for Reaction Stoichiometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichloroisocyanuric acid (TCCA) is a highly effective and stable source of chlorine, widely utilized as a disinfectant, oxidizing agent, and chlorinating agent in various chemical processes, including pharmaceutical and fine chemical synthesis.[1][2] For its precise application in reaction stoichiometry, an accurate quantification of the "available chlorine" content is paramount. The term "available chlorine" refers to the oxidizing capacity of a compound compared to that of elemental chlorine. Commercial grades of TCCA typically boast a high available chlorine content, generally around 90%.[3][4][5][6] This document provides detailed protocols for the two most common methods for determining the available chlorine in TCCA: iodometric titration and spectrophotometry.
Methods for Quantification of Available Chlorine
A comparative summary of the primary methods for quantifying available chlorine in TCCA is presented below.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Iodometric Titration | In an acidic solution, the available chlorine in TCCA oxidizes iodide ions (from KI) to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.[7][8][9] | High accuracy and precision, considered a standard method.[7] | More time-consuming and requires careful handling of reagents. | Accurate determination of available chlorine for stoichiometric calculations in synthesis. |
| Spectrophotometry (DPD Method) | Free chlorine reacts with N,N-diethyl-p-phenylenediamine (DPD) to produce a stable magenta-colored solution. The intensity of the color, which is proportional to the chlorine concentration, is measured with a spectrophotometer.[10][11][12] | Rapid, simple, and suitable for routine analysis and lower concentrations.[13] | May be susceptible to interference from other oxidizing agents. Requires a calibration curve. | Quick quality control checks and analysis of dilute TCCA solutions. |
Experimental Protocols
Protocol 1: Iodometric Titration for Available Chlorine in TCCA
This protocol details the steps for determining the available chlorine content in a solid TCCA sample.
Materials:
-
TCCA sample
-
Potassium iodide (KI), crystal
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Distilled or deionized water
-
Analytical balance
-
250 mL Erlenmeyer flask
-
Buret, 50 mL
-
Graduated cylinders
-
Magnetic stirrer and stir bar (optional)
Workflow for Iodometric Titration
Caption: A stepwise workflow for the quantification of available chlorine in TCCA using iodometric titration.
Procedure:
-
Accurately weigh approximately 0.1 g of the TCCA sample and record the exact weight.
-
Transfer the weighed sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of distilled water to the flask and stir to dissolve the TCCA. Gentle warming may be required for complete dissolution.
-
To the TCCA solution, add approximately 2 g of potassium iodide (KI) and swirl to dissolve.
-
Carefully add 10 mL of glacial acetic acid to the flask. The solution will turn a dark brown or yellow color due to the liberation of iodine.
-
Immediately begin titrating with a standardized 0.1 N sodium thiosulfate solution.
-
Continue the titration until the solution becomes a pale yellow color.
-
Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color completely disappears, leaving a colorless solution.
-
Record the total volume of sodium thiosulfate solution used.
-
Perform a blank titration using all reagents except the TCCA sample to account for any oxidizing impurities.
Calculation of Available Chlorine:
The percentage of available chlorine can be calculated using the following formula:
Available Chlorine (%) = [((V_s - V_b) * N * 35.45) / W] * 100
Where:
-
V_s = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_b = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
W = Weight of the TCCA sample (g)
-
35.45 = Equivalent weight of chlorine (g/eq)
Protocol 2: Spectrophotometric Determination of Available Chlorine (DPD Method)
This protocol is suitable for determining the concentration of available chlorine in aqueous solutions of TCCA.
Materials:
-
TCCA solution of unknown concentration
-
DPD reagent solution or powder
-
Phosphate (B84403) buffer solution (to maintain pH between 6.2 and 6.5)
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Chlorine standard solutions (for calibration)
Workflow for Spectrophotometric (DPD) Method
Caption: A generalized workflow for the quantification of available chlorine using the DPD spectrophotometric method.
Procedure:
-
Preparation of Calibration Curve: a. Prepare a series of standard solutions of known chlorine concentration (e.g., from a certified sodium hypochlorite (B82951) solution). b. To a fixed volume of each standard, add the DPD reagent and phosphate buffer according to the manufacturer's instructions. A magenta color will develop. c. Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 515 nm) using a spectrophotometer. d. Plot a graph of absorbance versus chlorine concentration to create a calibration curve.
-
Sample Analysis: a. Prepare an aqueous solution of the TCCA sample. It may be necessary to dilute the solution to bring the chlorine concentration within the range of the calibration curve. b. To a specific volume of the TCCA sample solution, add the DPD reagent and phosphate buffer in the same manner as for the standards. c. Measure the absorbance of the sample solution at the same wavelength used for the calibration curve. d. Determine the concentration of available chlorine in the sample by comparing its absorbance to the calibration curve.
Stoichiometric Relationship in TCCA Reactions
The quantification of available chlorine is crucial for understanding the stoichiometry of reactions involving TCCA. TCCA hydrolyzes in water to produce hypochlorous acid (HOCl) and cyanuric acid. The HOCl is the primary active species in oxidation and chlorination reactions.
Caption: The hydrolysis of TCCA to produce cyanuric acid and the active agent, hypochlorous acid.
The accurate determination of available chlorine in TCCA is essential for its effective and controlled use in chemical synthesis. Iodometric titration serves as a reliable and precise method for this purpose, while spectrophotometry offers a rapid and convenient alternative for routine analysis. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and chemical research to ensure the proper stoichiometric application of TCCA.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hxinmaterial.com [hxinmaterial.com]
- 4. nanyangchemical.com [nanyangchemical.com]
- 5. hxinmaterial.com [hxinmaterial.com]
- 6. Understanding TCCA 90 Chlorine and Its Applications in Water Treatment [tengerchemical.com]
- 7. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 8. quora.com [quora.com]
- 9. tsijournals.com [tsijournals.com]
- 10. [Determination of free chlorine with spectrophotometric method using N,N-diethyl-1,4-phenylenediamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of free chlorine with spectrophotometric method using N,N-diethyl-1,4-phenylenediamine]. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. media.neliti.com [media.neliti.com]
Application Notes & Protocols: The Use of Trichloroisocyanuric Acid (TCCA) in the Preparation of N-Chloro Compounds
Introduction
Trichloroisocyanuric acid (TCCA), a stable, inexpensive, and commercially available solid, serves as a powerful and versatile reagent for N-chlorination reactions.[1][2][3] Its high active chlorine content (~90%), ease of handling, and the simple removal of its byproduct, cyanuric acid, by filtration make it an attractive alternative to other chlorinating agents like chlorine gas, hypochlorites, or even N-chlorosuccinimde (NCS).[4][5] TCCA has been successfully employed for the N-chlorination of a wide array of nitrogen-containing functional groups, including amides, carbamates, lactams, imides, and sulfonamides, under mild reaction conditions.[3][6][7][8] These N-chloro compounds are valuable intermediates in organic synthesis, finding applications in reactions such as the Hofmann rearrangement and the synthesis of α,β-dehydro amino acids.[9][10]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of TCCA for the synthesis of N-chloro compounds.
Core Applications and Mechanisms
TCCA acts as an efficient electrophilic chlorine (Cl⁺) source.[8] The reaction involves the transfer of one or more of its three chlorine atoms to the nitrogen atom of the substrate. The primary byproduct of this reaction is cyanuric acid, which is generally insoluble in common organic solvents and can be easily removed by filtration, simplifying the product work-up.[1][4]
References
- 1. This compound - Enamine [enamine.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
- 10. ricerca.unich.it [ricerca.unich.it]
Application Notes and Protocols for the Synthesis of Selanyl-Benzo[b]chalcogenophenes using TCCA as a Reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of selanyl-benzo[b]chalcogenophenes utilizing Trichloroisocyanuric acid (TCCA) as a key reagent. This method offers a mild, efficient, and high-yielding approach to a variety of substituted benzo[b]chalcogenophenes, which are significant structural motifs in medicinal chemistry and materials science.
Introduction
The synthesis of 3-organoselanyl-benzo[b]chalcogenophenes is achieved through a cascade annulation reaction promoted by TCCA.[1][2] This methodology relies on the in situ generation of an electrophilic selenium species from the reaction of diorganoyl diselenides with TCCA.[1][2][3] The subsequent electrophilic cyclization of appropriate precursors, such as 2-alkynylthioanisoles or 2-organylalkylselenides, affords the desired products in good to excellent yields under mild reaction conditions, typically using ethanol (B145695) as a solvent.[1][2]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Activation of Diorganoyl Diselenide: TCCA acts as an oxidant to activate the diorganoyl diselenide, leading to the in situ formation of a highly reactive electrophilic selenium species, such as an organoselenyl chloride.[1][2] ⁷⁷Se NMR spectroscopy studies have indicated the formation of PhSeCl when diphenyl diselenide is used.[1][2]
-
Electrophilic Attack: The generated electrophilic selenium species is attacked by the alkyne moiety of the precursor (e.g., 2-alkynylthioanisole).
-
Intramolecular Cyclization: An intramolecular cyclization occurs, where the chalcogen atom (sulfur, selenium, or oxygen) of the precursor attacks the intermediate, leading to the formation of the benzo[b]chalcogenophene ring system.
-
Deprotonation: A final deprotonation step yields the stable 3-organoselanyl-benzo[b]chalcogenophene.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 3-organoselanyl-benzo[b]chalcogenophenes using TCCA.
Table 1: Synthesis of 3-Organoselanyl-benzo[b]thiophenes[1]
| Entry | 2-Alkynylthioanisole Precursor (R¹) | Diorganoyl Diselenide (R²) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 3-(Phenylselanyl)-2-phenylbenzo[b]thiophene | 1 | 95 |
| 2 | Phenyl | 4-Chlorophenyl | 3-((4-Chlorophenyl)selanyl)-2-phenylbenzo[b]thiophene | 1 | 92 |
| 3 | Phenyl | 4-Methoxyphenyl | 3-((4-Methoxyphenyl)selanyl)-2-phenylbenzo[b]thiophene | 1 | 96 |
| 4 | Phenyl | Butyl | 3-(Butylselanyl)-2-phenylbenzo[b]thiophene | 1 | 85 |
| 5 | 4-Methylphenyl | Phenyl | 3-(Phenylselanyl)-2-(p-tolyl)benzo[b]thiophene | 1 | 93 |
| 6 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-3-(phenylselanyl)benzo[b]thiophene | 1 | 94 |
| 7 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-3-(phenylselanyl)benzo[b]thiophene | 1 | 90 |
| 8 | n-Propyl | Phenyl | 2-Propyl-3-(phenylselanyl)benzo[b]thiophene | 1 | 88 |
Table 2: Synthesis of 3-Organoselanyl-benzo[b]selenophenes[1]
| Entry | 2-Organylselenoalkyne Precursor (R¹) | Diorganoyl Diselenide (R²) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 3-(Phenylselanyl)-2-phenylbenzo[b]selenophene | 1 | 96 |
| 2 | Phenyl | 4-Chlorophenyl | 3-((4-Chlorophenyl)selanyl)-2-phenylbenzo[b]selenophene | 1 | 93 |
| 3 | Phenyl | 4-Methoxyphenyl | 3-((4-Methoxyphenyl)selanyl)-2-phenylbenzo[b]selenophene | 1 | 97 |
| 4 | Phenyl | Butyl | 3-(Butylselanyl)-2-phenylbenzo[b]selenophene | 1 | 87 |
| 5 | 4-Methylphenyl | Phenyl | 3-(Phenylselanyl)-2-(p-tolyl)benzo[b]selenophene | 1 | 94 |
| 6 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-3-(phenylselanyl)benzo[b]selenophene | 1 | 95 |
| 7 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-3-(phenylselanyl)benzo[b]selenophene | 1 | 91 |
Table 3: Synthesis of 3-Organoselanyl-benzo[b]furans[1]
| Entry | 2-Alkynylphenol Precursor (R¹) | Diorganoyl Diselenide (R²) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 3-(Phenylselanyl)-2-phenylbenzo[b]furan | 1 | 93 |
| 2 | Phenyl | 4-Chlorophenyl | 3-((4-Chlorophenyl)selanyl)-2-phenylbenzo[b]furan | 1 | 90 |
| 3 | Phenyl | 4-Methoxyphenyl | 3-((4-Methoxyphenyl)selanyl)-2-phenylbenzo[b]furan | 1 | 94 |
| 4 | Phenyl | Butyl | 3-(Butylselanyl)-2-phenylbenzo[b]furan | 1 | 83 |
| 5 | 4-Methylphenyl | Phenyl | 3-(Phenylselanyl)-2-(p-tolyl)benzo[b]furan | 1 | 91 |
| 6 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-3-(phenylselanyl)benzo[b]furan | 1 | 92 |
| 7 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-3-(phenylselanyl)benzo[b]furan | 1 | 88 |
Experimental Protocols
General Procedure for the Synthesis of 3-Organoselanyl-benzo[b]chalcogenophenes
Materials:
-
Appropriate 2-alkynylchalcogenophene precursor (0.25 mmol, 1.0 equiv)
-
Diorganoyl diselenide (0.125 mmol, 0.5 equiv)
-
This compound (TCCA) (0.0875 mmol, 0.35 equiv)
-
Ethanol (2.0 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a screw-capped tube, add the 2-alkynylchalcogenophene precursor (1.0 equiv), the diorganoyl diselenide (0.5 equiv), and TCCA (0.35 equiv).
-
Add ethanol (2.0 mL) to the tube.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Applications in Drug Development
Benzo[b]chalcogenophenes are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an organoselenium moiety can significantly modulate the pharmacological properties of these molecules. Selenium-containing compounds are known for their antioxidant, anticancer, and other therapeutic effects. This synthetic protocol provides a valuable tool for the generation of novel selanyl-benzo[b]chalcogenophene libraries for drug discovery and development programs.
Safety Precautions
-
This compound (TCCA) is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood.
-
Diorganoyl diselenides are often toxic and have a foul odor. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Standard laboratory safety procedures should be followed at all times.
References
Application Note: Mild and Efficient Hydrolysis of Thioglycosides to Hemiacetals Using Trichloroisocyanuric Acid (TCCA)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a mild, efficient, and environmentally friendly method for the hydrolysis of thioglycosides to their corresponding hemiacetals using Trichloroisocyanuric acid (TCCA). TCCA is an inexpensive, commercially available, and non-toxic reagent that facilitates this conversion in high to excellent yields under gentle reaction conditions.[1] This methodology is particularly advantageous for substrates containing acid-sensitive functional groups, a common feature in complex carbohydrate chemistry.[1] The protocol is straightforward and offers a valuable alternative to methods that require harsh conditions or heavy metal promoters.
Introduction and Applications
In synthetic carbohydrate chemistry, the conversion of stable thioglycosides into versatile hemiacetals is a crucial transformation.[2] Thioglycosides are widely used as glycosyl donors and as robust anomeric protecting groups due to their stability across a wide range of reaction conditions. However, for subsequent transformations, such as the introduction of other anomeric leaving groups (e.g., trichloroacetimidates, phosphates), they must be converted to the more reactive 1-hydroxy sugars (hemiacetals).[2]
The use of TCCA as a reagent for this purpose offers several key advantages:
-
Mild Conditions: The reaction proceeds efficiently without the need for strong acids or bases, preserving sensitive protecting groups elsewhere in the molecule.[1]
-
High Efficiency: The conversion to hemiacetals occurs in high to excellent yields.[1]
-
Cost-Effectiveness and Safety: TCCA is an inexpensive bulk chemical that is stable and non-toxic, making it suitable for both small-scale and large-scale applications.[1]
-
Green Chemistry: It is considered a "green" reagent, aligning with sustainable laboratory practices.
This protocol is broadly applicable in the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-based therapeutics where precise manipulation of the anomeric center is required.
Experimental Workflow
The overall workflow for the TCCA-mediated hydrolysis of thioglycosides is a straightforward process involving reaction setup, monitoring, and product workup.
Caption: Workflow for TCCA-mediated hydrolysis of thioglycosides.
Key Experimental Results
The TCCA-mediated hydrolysis is effective for a variety of protected sugar substrates, affording the corresponding hemiacetals in high yields.
| Substrate Description | Leaving Group | Product | Yield (%) | Reference |
| Per-O-acetylated D-glucopyranosyl thioglycoside | Phenylthio | Hemiacetal | High | [1] |
| Protected D-rhamnosyl thioglycoside | Not specified | Hemiacetal | 85% | [3] |
| Protected D-galactosyl thioglycoside donor | Not specified | Hemiacetal | 86% | [3] |
Detailed Experimental Protocol
This section provides a general procedure for the hydrolysis of a protected thioglycoside to its corresponding hemiacetal using TCCA.
4.1 Materials and Equipment
-
Protected thioglycoside (1.0 equiv.)
-
This compound (TCCA)
-
Acetone, reagent grade
-
Deionized Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
4.2 General Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the protected thioglycoside (1.0 equiv) in a 9:1 mixture of acetone and water (approximately 10-15 mL per mmol of substrate).[3]
-
Reagent Addition: To the stirring solution at room temperature, add TCCA (typically 0.4-0.5 equivalents, as it contains three active chlorine atoms) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting thioglycoside is completely consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess oxidizing agent.
-
Extraction: Remove the acetone under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure hemiacetal product.[2]
Proposed Reaction Mechanism
The hydrolysis of TCCA in the aqueous acetone mixture generates hypochlorous acid (HOCl), which serves as the source for an electrophilic chlorine species (Cl⁺). The reaction is thought to proceed via the activation of the anomeric sulfur atom by this electrophilic chlorine. This activation transforms the thio-aglycone into an excellent leaving group. The subsequent nucleophilic attack by water at the anomeric center leads to the cleavage of the C-S bond and the formation of the desired hemiacetal product.
Caption: Simplified mechanism of TCCA-mediated thioglycoside hydrolysis.
References
Troubleshooting & Optimization
Minimizing over-oxidation in TCCA-mediated alcohol oxidation
Welcome to the technical support center for TCCA-mediated alcohol oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving selective alcohol oxidation while minimizing common side reactions, particularly the over-oxidation of primary alcohols to carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-oxidation when using TCCA to oxidize primary alcohols?
A1: Over-oxidation of primary alcohols to carboxylic acids in TCCA-mediated reactions is typically caused by the presence of water in the reaction medium. The initially formed aldehyde exists in equilibrium with its hydrate (B1144303) form in the presence of water. This hydrate, which has a structure similar to a geminal diol, can be further oxidized to the carboxylic acid.[1][2] Using an aqueous solvent system like acetone/water with TCCA and TEMPO is a known method to intentionally produce carboxylic acids.[3][4][5]
Q2: How does the TEMPO catalyst help in preventing over-oxidation?
A2: The (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO) is a catalyst that, in combination with a stoichiometric oxidant like TCCA, forms an N-oxoammonium salt. This salt is the active oxidizing agent that converts the alcohol to a carbonyl compound.[1][6] This system is highly efficient and selective for the oxidation of primary alcohols to aldehydes under anhydrous conditions, proceeding rapidly at room temperature without significant over-oxidation.[7][8] The catalytic cycle is very efficient, and the mild conditions help prevent the competing oxidation of the aldehyde product.
Q3: Can I run the reaction without TEMPO?
A3: Yes, but the selectivity profile changes. TCCA alone tends to oxidize secondary alcohols much faster than primary alcohols.[9][10] For the selective oxidation of primary alcohols to aldehydes, the addition of a catalytic amount of TEMPO is highly recommended to ensure high yields and prevent over-oxidation.[7][8]
Q4: What is the role of the solvent in controlling the reaction outcome?
A4: The choice of solvent is critical. For selective oxidation to the aldehyde, anhydrous solvents like dichloromethane (B109758) (DCM) are ideal.[7][8] Conversely, to promote the formation of carboxylic acids, a solvent system containing water, such as acetone/water, should be used.[3][11] Using other solvents like acetonitrile (B52724) may increase the likelihood of side reactions such as α-chlorination of the ketone or aldehyde product.[9]
Q5: I am observing chlorinated byproducts. What is the cause and how can I prevent it?
A5: Trichloroisocyanuric acid (TCCA) can act as both an oxidant and a chlorinating agent.[12] The formation of α-chloro aldehydes or ketones is a known side reaction, particularly when the reaction is conducted in acetonitrile.[5][9] To minimize this, ensure you are using a non-polar solvent like DCM and consider the stoichiometry carefully. The use of a base like pyridine (B92270) was historically used to scavenge acid, but modern TCCA/TEMPO protocols in DCM often do not require it.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the TCCA-mediated oxidation of alcohols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting alcohol. | 1. Inactive TCCA (hydrolyzed).2. Insufficient amount of TCCA.3. Catalyst (TEMPO) degradation or insufficient amount. | 1. Use fresh, dry TCCA. Store it in a desiccator.2. Ensure the correct stoichiometry is used. For primary alcohols, ~0.4 to 0.5 equivalents of TCCA per equivalent of alcohol is a common starting point (as TCCA has three active chlorine atoms).3. Use fresh TEMPO and ensure catalytic amounts (typically 1-5 mol%) are added. |
| Over-oxidation of primary alcohol to carboxylic acid. | 1. Presence of water in the reaction.2. Reaction time is excessively long.3. Reaction temperature is too high. | 1. Use anhydrous solvents (e.g., dry DCM) and reagents. Dry glassware thoroughly before use.2. Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed.3. Maintain a low temperature, typically 0-5°C, especially during the addition of reagents.[8] |
| Formation of α-chlorinated byproducts. | 1. Reaction run in a coordinating solvent like acetonitrile.2. Excess TCCA used.3. Reaction conditions are too harsh (high temperature). | 1. Switch to a less coordinating solvent like dichloromethane (DCM).2. Carefully control the stoichiometry of TCCA. An excess should be avoided.[6][12]3. Run the reaction at a lower temperature (0-5°C). |
| Reaction is very exothermic and difficult to control. | 1. Reagents added too quickly.2. High concentration of reactants. | 1. Add the solution of the alcohol and TEMPO to the TCCA suspension slowly and portion-wise, maintaining the internal temperature.[8]2. Use a more dilute solution to better dissipate the heat generated. |
| Difficult filtration of cyanuric acid byproduct. | 1. The byproduct has precipitated as a very fine powder. | 1. Allow the reaction mixture to stir for a short period after completion to allow the precipitate to agglomerate.2. Consider adding a filter aid (e.g., Celite®) to the mixture before filtration. |
Data Presentation: Reaction Conditions
The conditions for TCCA/TEMPO-mediated oxidation can be tuned to favor either the aldehyde or the carboxylic acid.
Table 1: Conditions for Selective Oxidation of Primary Alcohols to Aldehydes
| Parameter | Recommended Condition | Reference(s) |
| Oxidant | This compound (TCCA) | [7][8] |
| Catalyst | TEMPO (1-5 mol%) | [7][8] |
| Solvent | Anhydrous Dichloromethane (DCM) | [7][8] |
| Temperature | 0°C to Room Temperature | [8] |
| Outcome | High yield of aldehyde, no over-oxidation | [7][8] |
Table 2: Conditions for Oxidation of Primary Alcohols to Carboxylic Acids
| Parameter | Recommended Condition | Reference(s) |
| Oxidant | This compound (TCCA) | [3][5] |
| Catalyst | TEMPO (catalytic) | [3][5] |
| Solvent | Acetone/Water mixture | [3][4] |
| Temperature | Room Temperature | [3][4] |
| Outcome | High yield of carboxylic acid | [3][5] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol is adapted from literature procedures demonstrating high selectivity and yield.[8]
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (TCCA) (0.4 eq)
-
TEMPO (0.01 eq)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend TCCA (0.4 eq) in anhydrous DCM.
-
Cool the suspension to 0-5°C using an ice bath.
-
In a separate flask, dissolve the primary alcohol (1.0 eq) and TEMPO (0.01 eq) in anhydrous DCM.
-
Slowly add the alcohol/TEMPO solution to the cooled TCCA suspension over 20-30 minutes, ensuring the internal temperature remains below 5°C.
-
Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the cyanuric acid byproduct. Wash the filter cake with DCM.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product as necessary, typically by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Logical Workflow Diagrams
Caption: General workflow for selective TCCA/TEMPO-mediated alcohol oxidation.
Caption: Troubleshooting decision tree for TCCA-mediated oxidation.
Caption: Simplified catalytic cycle for TCCA/TEMPO alcohol oxidation.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (TCC) [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TCA this compound: A Safe and Efficient Oxidant - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Selectivity in the Chlorination of Arenes with TCCA
Welcome to the technical support center for the selective chlorination of arenes using Trichloroisocyanuric Acid (TCCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my chlorination of an electron-deficient arene with TCCA not working or giving very low yields?
A1: Standard chlorination of arenes with TCCA is often limited to electron-rich substrates.[1][2] Electron-deficient (deactivated) arenes require harsher conditions or a catalytic system to enhance the electrophilicity of the chlorine source.[1][2][3] Consider the following solutions:
-
Acid Catalysis: The use of strong acids like sulfuric acid (H₂SO₄) can activate TCCA, enabling the chlorination of deactivated arenes.[1][3]
-
Photocatalysis: A modern approach involves using a photocatalyst, such as Brilliant Green, under visible light irradiation.[1][2][4][5] This method provides a milder alternative to strong acids and has been shown to be effective for a variety of deactivated arenes and heteroarenes.[1][2][4][5]
Q2: How can I improve the para-selectivity of my chlorination reaction and minimize the formation of the ortho isomer?
A2: Achieving high para-selectivity is a common goal in arene chlorination. The addition of tertiary amines or their salts as catalysts can significantly enhance para-selectivity. For instance, using catalytic amounts of trimethylammonium chloride with TCCA for the chlorination of anisole (B1667542) resulted in a high para to ortho selectivity ratio.[6][7] This effect is attributed to the in-situ formation of a bulkier chlorinating agent, N-chlorotrialkylammonium salt, which sterically hinders attack at the ortho position.[6]
Q3: My reaction is producing a mixture of mono-, di-, and polychlorinated products. How can I control the degree of chlorination?
A3: Controlling the level of chlorination primarily involves adjusting the stoichiometry of the reactants and the reaction time. To favor monochlorination, you can:
-
Use a stoichiometric or slightly substoichiometric amount of TCCA relative to the arene.
-
Carefully monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the desired product is formed.
-
In some systems, such as those using Brønsted-acidic imidazolium (B1220033) ionic liquids, the chemoselectivity for mono- versus dichlorination can be tuned by changing the arene-to-TCCA ratio and the reaction time.[3]
Q4: Are there any safety precautions I should be aware of when using TCCA?
A4: Yes, TCCA is a strong oxidizing agent and should be handled with care.[8][9]
-
Avoid heating TCCA with strong acids or bases, as this can lead to the formation of explosive compounds like nitrogen trichloride (B1173362) or dichlorine monoxide.[10]
-
Reactions with TCCA can be vigorous, especially on a larger scale.[11] It is crucial to perform reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware that TCCA can react with certain organic solvents. For example, while it is soluble in acetone, there is a possibility of forming chloroacetone.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion for electron-rich arenes | Insufficient activation of TCCA; Short reaction time. | Increase reaction time.[1] If using a photocatalytic system, ensure adequate light exposure. For non-photocatalytic methods, consider gentle heating if the substrate is stable. |
| Poor regioselectivity (mixture of o-, m-, p- isomers) | The directing group on the arene allows for multiple positions of attack; Inappropriate catalyst or reaction conditions. | For ortho, para-directing groups, employ sterically bulky catalysts like tertiary amines to favor para-substitution.[6][7] For meta-directing groups, ensure conditions are suitable for electrophilic aromatic substitution. |
| Formation of undesired byproducts | Reaction temperature is too high, leading to side reactions; Presence of water or other nucleophiles. | Run the reaction at a lower temperature. Ensure all glassware is dry and use anhydrous solvents. |
| Difficulty in purifying the product from cyanuric acid | Cyanuric acid, the byproduct of TCCA, is a solid that can co-precipitate with the product. | After the reaction is complete, filter the reaction mixture to remove the solid cyanuric acid before workup. The choice of solvent can also influence the ease of separation. |
| Inconsistent results between batches | Purity of TCCA may vary; Inconsistent reaction setup (e.g., light intensity for photocatalysis). | Use TCCA from a reliable source. For photocatalytic reactions, ensure a consistent light source and distance from the reaction vessel.[1] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Chlorination of Deactivated Arenes
This protocol is based on the method developed by Hammond and co-workers for the chlorination of electron-deficient arenes using TCCA and Brilliant Green as a photocatalyst.[4]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the arene (1.0 mmol), this compound (TCCA) (3.0 equiv.), and Brilliant Green (10 mol %).
-
Solvent Addition: Add acetonitrile (B52724) as the solvent.
-
Reaction Conditions: Place the reaction vessel in a white LED photochamber and stir at ambient temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 48 hours.[1][2]
-
Workup: Upon completion, quench the reaction, and purify the product using standard chromatographic techniques.
Protocol 2: High para-Selective Chlorination of Anisole
This protocol is adapted from a method demonstrating high para-selectivity using a tertiary amine catalyst.[6][7]
-
Reaction Setup: In a round-bottom flask, dissolve anisole (1.0 mmol) and trimethylammonium chloride (6 mol %) in a suitable solvent like dichloromethane.
-
Reagent Addition: Add this compound (TCCA) (1.0 equiv.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Follow the consumption of the starting material and the formation of the product by GC-MS to observe the para/ortho ratio.
-
Workup: Once the reaction is complete, quench with a suitable reagent, and purify the chlorinated anisole, paying attention to the separation of isomers.
Quantitative Data Summary
Table 1: Photocatalytic Chlorination of Various Arenes with TCCA and Brilliant Green
| Substrate | Product(s) | Yield (%) |
| Bromobenzene | 1-Bromo-4-chlorobenzene, 1-Bromo-2-chlorobenzene | 75 |
| Chlorobenzene | 1,4-Dichlorobenzene, 1,2-Dichlorobenzene | 80 |
| Nitrobenzene | 1-Chloro-3-nitrobenzene | 65 |
| Benzonitrile | 4-Chlorobenzonitrile, 2-Chlorobenzonitrile | 72 |
| Toluene | 4-Chlorotoluene, 2-Chlorotoluene | 92 |
| Anisole | 4-Chloroanisole, 2-Chloroanisole | 90 |
Data synthesized from qualitative descriptions in the search results.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Enamine [enamine.net]
- 10. Sciencemadness Discussion Board - A TCCA chlorination safety warning - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - TCCA purification, strange things happen - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Removal of Cyanuric Acid Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter cyanuric acid (CYA) as a byproduct in their experiments, particularly after reactions involving Trichloroisocyanuric acid (TCCA).
Frequently Asked Questions (FAQs)
Q1: How is cyanuric acid formed as a byproduct when using TCCA?
A1: this compound (TCCA) is an organic compound commonly used as a disinfectant, bleaching agent, and reagent in organic synthesis.[1] When TCCA is dissolved in water, it undergoes hydrolysis to release hypochlorous acid (HOCl), the active disinfecting species, and cyanuric acid (CYA) as a byproduct.[2][3][4] The cyanuric acid acts as a stabilizer, preventing the rapid degradation of hypochlorous acid by sunlight.[2][5] However, as TCCA is consumed, cyanuric acid accumulates in the solution.[1][6]
The overall hydrolysis reaction can be represented as:
C₃Cl₃N₃O₃ (TCCA) + 3H₂O → C₃H₃N₃O₃ (Cyanuric Acid) + 3HOCl (Hypochlorous Acid)[7]
Q2: Why is the removal of cyanuric acid necessary in my experiments?
A2: The accumulation of cyanuric acid can have several undesirable effects in a research setting:
-
Inhibition of Disinfection/Oxidation: High concentrations of cyanuric acid can "lock" the free chlorine, reducing the efficacy of hypochlorous acid as a disinfectant or oxidizing agent.[6][8] This can lead to inconsistent and unreliable experimental results.
-
Interference with Analytical Measurements: Cyanuric acid can potentially interfere with certain analytical techniques, leading to inaccurate readings.
-
Formation of Undesired Side Products: In complex reaction mixtures, the presence of cyanuric acid could lead to the formation of unforeseen side products.
-
Environmental Concerns: Cyanuric acid is persistent and not readily biodegradable, posing environmental concerns for wastewater disposal.[9]
Q3: What are the principal methods for removing cyanuric acid from aqueous solutions in a laboratory setting?
A3: Several methods can be employed for the removal of cyanuric acid in a laboratory environment. The choice of method depends on factors such as the initial CYA concentration, the required level of removal, the presence of other chemicals, and the available equipment. The primary methods include:
-
Advanced Oxidation Processes (AOPs): Techniques like anodic oxidation and catalytic ozonation can effectively degrade cyanuric acid.[6]
-
Microbial Degradation: Specific microorganisms can utilize cyanuric acid as a nitrogen source, breaking it down into ammonia (B1221849) and carbon dioxide.[1][10][11]
-
Enzymatic Hydrolysis: The enzyme cyanuric acid hydrolase (CAH) can specifically hydrolyze cyanuric acid to biuret (B89757).[3][7]
-
Adsorption: Materials like activated carbon can adsorb cyanuric acid from solutions.[12][13]
-
Chemical Precipitation: Melamine (B1676169) can be used to precipitate cyanuric acid as melamine cyanurate, which can then be removed by filtration.[14][15] Flocculation with aluminum sulfate (B86663) (alum) has also been reported.
Troubleshooting Guides
Issue 1: High Cyanuric Acid Levels Inhibiting Reaction Efficiency
Symptoms:
-
Reduced efficacy of TCCA as an oxidizing or chlorinating agent.
-
Inconsistent reaction kinetics.
-
Need for higher than expected TCCA dosage.
Possible Cause:
-
Accumulation of cyanuric acid in the reaction mixture is inhibiting the activity of hypochlorous acid.
Solutions:
-
Method 1: Anodic Oxidation (AO): This is a highly effective method for the complete mineralization of cyanuric acid.[2][6] Boron-doped diamond (BDD) anodes are particularly efficient.[2]
-
Experimental Protocol: Anodic Oxidation of Cyanuric Acid
-
Apparatus: Set up an electrochemical cell with a BDD anode and a suitable cathode (e.g., stainless steel).[11] A DC power supply is required. The reactor can be a simple beaker for batch experiments.[7]
-
Electrolyte: If the conductivity of the solution is low, add a supporting electrolyte such as 0.05 M Na₂SO₄.[6]
-
Procedure:
-
Place the cyanuric acid-containing solution into the electrochemical reactor.
-
Position the electrodes in the solution, ensuring they do not touch.
-
Apply a constant current density (e.g., 10-50 mA/cm²).[6]
-
Stir the solution to ensure proper mass transport.
-
Monitor the degradation of cyanuric acid over time by taking samples at regular intervals and analyzing them using a suitable method (e.g., HPLC).[2]
-
-
-
-
Method 2: Enzymatic Hydrolysis: This method offers high specificity for cyanuric acid removal under mild conditions.[7]
-
Experimental Protocol: Enzymatic Removal of Cyanuric Acid
-
Pre-treatment: If the solution contains residual chlorine (hypochlorite), it must be neutralized before adding the enzyme, as it can inactivate the cyanuric acid hydrolase (CAH).[7][16] This can be achieved by adding a reducing agent like sodium sulfite.[7]
-
Enzyme Addition: Add a thermostable cyanuric acid hydrolase to the solution. The enzyme catalyzes the hydrolysis of cyanuric acid to biuret.[7][17]
-
Incubation: Allow the reaction to proceed at room temperature or the optimal temperature for the specific enzyme.
-
Monitoring: Track the decrease in cyanuric acid concentration over time.
-
Post-treatment (Optional): If the presence of the biuret byproduct is a concern, it can be subsequently oxidized.
-
-
Issue 2: Need to Remove Cyanuric Acid for Downstream Processing or Waste Disposal
Symptoms:
-
Cyanuric acid concentration exceeds the acceptable limit for the next experimental step.
-
Wastewater containing cyanuric acid needs to be treated before disposal.
Solutions:
-
Method 3: Adsorption on Activated Carbon: A straightforward method for reducing CYA concentration.
-
Experimental Protocol: Adsorption of Cyanuric Acid
-
Adsorbent Selection: Use granular activated carbon. Surface-modified activated carbon can offer improved performance.[12]
-
pH Adjustment: The adsorption of cyanuric acid on activated carbon is favored at a lower pH.[12] Adjust the pH of the solution accordingly.
-
Procedure:
-
Add a predetermined dose of activated carbon to the cyanuric acid solution.
-
Agitate the mixture for a sufficient time to reach equilibrium.
-
Separate the activated carbon from the solution by filtration.
-
Analyze the filtrate for the remaining cyanuric acid concentration.
-
-
-
-
Method 4: Chemical Precipitation with Melamine: This method relies on the formation of an insoluble complex.
-
Experimental Protocol: Precipitation of Cyanuric Acid
-
Reagent Preparation: Prepare a solution of melamine.
-
Precipitation: Add a stoichiometric amount of the melamine solution to the cyanuric acid-containing solution while stirring. Melamine and cyanuric acid react to form an insoluble melamine cyanurate precipitate.[14][18]
-
Separation: Remove the precipitate by filtration or centrifugation.
-
Analysis: Measure the residual cyanuric acid concentration in the supernatant/filtrate.
-
-
Data Presentation
Table 1: Comparison of Cyanuric Acid Removal Methods
| Method | Principle | Removal Efficiency (%) | Key Experimental Parameters | Advantages | Disadvantages |
| Anodic Oxidation (BDD anode) | Electrochemical degradation | Up to 90% TOC removal[2] | Current density (10-50 mA/cm²), pH, electrolyte | High efficiency, complete mineralization | Higher initial equipment cost |
| Catalytic Ozonation | Advanced oxidation with ozone and a catalyst | Moderately effective[6] | Ozone dose, catalyst type, pH | Effective for degradation | Requires ozone generator |
| Enzymatic Hydrolysis (CAH) | Biocatalytic conversion to biuret | High specificity | Enzyme concentration, temperature, absence of chlorine | High specificity, mild conditions | Enzyme cost and stability, pre-treatment to remove chlorine required[7] |
| Microbial Degradation | Bacterial metabolism | Variable | Bacterial strain, nutrient availability, aeration | Environmentally friendly | Slower process, requires specific microbial cultures |
| Adsorption (Activated Carbon) | Physical adsorption | Dependent on conditions | Adsorbent dose, pH, contact time | Simple, readily available adsorbent | Non-destructive, requires disposal of spent adsorbent |
| Chemical Precipitation (Melamine) | Formation of insoluble salt | High removal of precipitate | Stoichiometric ratio of melamine, pH | Rapid removal | Introduces another chemical (melamine), requires solid-liquid separation |
| Flocculation (Alum) | Coagulation and precipitation | 15-50% reduction reported[19] | Alum dosage, pH, temperature | Inexpensive | Lower and variable efficiency, produces sludge |
Mandatory Visualizations
TCCA Hydrolysis and Cyanuric Acid Formation
Caption: Hydrolysis of TCCA to Cyanuric Acid and Hypochlorous Acid.
General Workflow for Cyanuric Acid Removal
Caption: Decision workflow for selecting and implementing a cyanuric acid removal method.
Microbial Degradation Pathway of Cyanuric Acid
Caption: Simplified microbial degradation pathway of cyanuric acid.[2][20]
References
- 1. Genetic evidence of a high-affinity cyanuric acid transport system in Pseudomonas sp. ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016141026A1 - Hypochlorite resistant cyanuric acid hydrolases and methods of use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. serviceindustrynews.net [serviceindustrynews.net]
- 6. US4278794A - Process for preparing pure cyanuric acid - Google Patents [patents.google.com]
- 7. iwaponline.com [iwaponline.com]
- 8. US20130186837A1 - Method and Kit for Reducing Cyanuric Acid Levels in Pool Water - Google Patents [patents.google.com]
- 9. cpoclass.com [cpoclass.com]
- 10. lamotte.com [lamotte.com]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption of cyanuric acid on activated carbon from aqueous solution: effect of carbon surface modification and thermodynamic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation of cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. A procedure for removal of cyanuric acid in swimming pools using a cell-free thermostable cyanuric acid hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cpoclass.com [cpoclass.com]
- 18. Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cchpoolcare.com [cchpoolcare.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving Trichloroisocyanuric Acid (TCCA)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective work-up of chemical reactions involving Trichloroisocyanuric acid (TCCA). TCCA is a versatile and cost-effective reagent for various transformations, including oxidations and chlorinations.[1][2][3] However, proper work-up procedures are crucial for ensuring the safety of the experimenter and the purity of the final product. This guide addresses common questions and troubleshooting scenarios encountered during the work-up of TCCA-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound (TCCA)?
A1: TCCA is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood.[4] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as rubber or plastic), and a lab coat.[5] Avoid inhaling TCCA dust.[5]
-
Incompatible Materials: TCCA can react violently with acids, alkalis, reducing agents, organic materials, and other pool chemicals.[4] Never mix TCCA with these substances unless it is a controlled part of the reaction procedure.
-
Storage: Store TCCA in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials.[4][6] Keep the container tightly closed to prevent moisture absorption.[4]
-
Quenching: Always quench excess TCCA before work-up to neutralize its reactivity.
Q2: What is the white solid that precipitates during my TCCA reaction?
A2: The white, insoluble solid is cyanuric acid, the byproduct of TCCA after it has delivered its chlorine atoms to the reaction.[1]
Q3: How do I remove the cyanuric acid byproduct from my reaction mixture?
A3: Cyanuric acid is generally insoluble in most common organic solvents.[1] Therefore, the most effective method for its removal is filtration. After quenching the reaction, the solid cyanuric acid can be filtered off, and the filter cake should be washed with a suitable organic solvent to recover any product that may have adsorbed to the surface.
Q4: What are suitable quenching agents for excess TCCA?
A4: Excess TCCA should be quenched to neutralize its oxidizing potential before proceeding with the work-up. Common quenching agents include:
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃): An aqueous solution of sodium thiosulfate is a common and effective quenching agent for halogenating reagents.[7]
-
Sodium sulfite (B76179) (Na₂SO₃): An aqueous solution of sodium sulfite can also be used to quench excess TCCA.
-
Sodium bisulfite (NaHSO₃): Similar to sodium sulfite, an aqueous solution of sodium bisulfite is an effective reducing agent for this purpose.
The choice of quenching agent may depend on the specific reaction conditions and the nature of the product. It is always advisable to perform the quenching step at a low temperature (e.g., 0-5 °C) to control any potential exotherm.
Troubleshooting Guide
This section addresses common problems encountered during the work-up of reactions involving TCCA and provides potential solutions.
| Problem | Possible Cause | Solution |
| Reaction mixture remains yellow/orange after quenching. | Incomplete quenching of excess TCCA or other halogenating species. | Add more of the quenching agent (e.g., aqueous sodium thiosulfate) and stir vigorously for 10-15 minutes. The color should dissipate.[7] |
| Formation of a gooey or insoluble precipitate at the aqueous/organic interface during extraction. | This could be partially dissolved cyanuric acid or other reaction byproducts. | Continue washing with water to remove as much of the precipitate as possible. Using a larger volume of extraction solvent may also help. After separation, treat the organic layer with a drying agent like sodium sulfate, which can help absorb some of the residual goo.[7] |
| Low yield of the desired product. | - Product may be partially soluble in the aqueous layer. - Product may have been lost during filtration of cyanuric acid. - The reaction may not have gone to completion. | - Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[8] - Thoroughly wash the cyanuric acid filter cake with the reaction solvent. - Monitor the reaction by TLC to ensure completion before work-up. |
| Formation of chlorinated byproducts in an oxidation reaction. | The reaction conditions may favor chlorination over oxidation. This is a known side reaction, especially in the formation of α-chloroketones from alcohols. | The addition of a base, such as pyridine, can help to suppress the formation of enols and thus minimize α-chlorination. |
| Difficulty filtering the fine cyanuric acid precipitate. | The cyanuric acid particles may be too fine, clogging the filter paper. | Using a pad of celite or another filter aid can help to improve the filtration rate. |
| Product degradation during work-up. | The product may be sensitive to the acidic or basic conditions of the work-up. | Test the stability of your product to the planned work-up conditions on a small scale before proceeding with the full reaction.[8] If sensitivity is observed, modify the work-up to use neutral washes. |
Experimental Protocols
Below are representative experimental protocols for the work-up of common reactions involving TCCA. Note: These are general procedures and may need to be adapted for specific substrates and reaction scales.
Protocol 1: Work-up for the TEMPO-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde
This protocol is adapted from a procedure for the oxidation of primary alcohols.[9]
1. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
2. Quenching:
-
Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium thiosulfate with vigorous stirring. The amount of quenching agent should be sufficient to react with any excess TCCA. A good starting point is to use a 1.5 to 2-fold molar excess of the quenching agent relative to the initial amount of TCCA. Continue stirring until the color of the reaction mixture, if any, disappears.
3. Filtration:
-
Filter the mixture through a pad of celite to remove the precipitated cyanuric acid.
-
Wash the filter cake thoroughly with the reaction solvent (e.g., Dichloromethane - DCM) to ensure complete recovery of the product.[9]
4. Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
5. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aldehyde.
6. Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or distillation, if necessary.
Quantitative Data Summary for Alcohol Oxidation Work-up
| Step | Reagent/Solvent | Typical Amount/Concentration | Purpose |
| Quenching | Saturated aq. Na₂S₂O₃ | 1.5 - 2.0 molar equivalents relative to TCCA | Neutralize excess TCCA |
| Filtration Wash | Dichloromethane (DCM) | 20 mL (for a 10g scale reaction) | Recover product from cyanuric acid |
| Aqueous Wash 1 | 5% aq. NaHCO₃ | 10 mL (for a 10g scale reaction) | Neutralize acidic byproducts |
| Aqueous Wash 2 | Water | 10 mL (for a 10g scale reaction) | Remove water-soluble impurities |
| Aqueous Wash 3 | Brine | 10 mL (for a 10g scale reaction) | Aid phase separation |
| Drying | Anhydrous Na₂SO₄ | Sufficient to dry the organic layer | Remove residual water |
Visualizing Work-up Procedures
The following diagrams illustrate the general workflows for TCCA reaction work-ups.
References
- 1. This compound - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound (TCC) [organic-chemistry.org]
- 4. nanyangchemical.com [nanyangchemical.com]
- 5. 2.imimg.com [2.imimg.com]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Managing Exothermic Reactions with Trichloroisocyanuric Acid (TCCA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving Trichloroisocyanuric acid (TCCA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more controlled reaction conditions.
Troubleshooting Guide: Managing Unexpected Exotherms
Rapid and uncontrolled temperature increases are a primary hazard when working with TCCA. This guide provides immediate actions to take in response to unexpected exothermic events.
| Symptom | Possible Cause(s) | Immediate Action(s) |
| Rapid, Unexpected Temperature Increase | - Loss of cooling- Reagent addition is too fast- Incorrect reagent concentration- Inadequate stirring leading to localized hot spots- Contamination | 1. Immediately stop all reagent addition. 2. Maximize cooling: Ensure coolant is flowing at the maximum rate and lowest possible temperature.3. Increase agitation if it is safe to do so to improve heat transfer.4. If the temperature continues to rise, proceed to the Emergency Quenching Protocol .5. If the reaction is approaching the solvent's boiling point, be prepared for a sudden increase in pressure. |
| Sudden Increase in Reactor Pressure | - Gas evolution from the reaction- Boiling of the solvent due to a runaway reaction | 1. Follow all steps for a rapid temperature increase.2. Vent the reactor to a safe, contained location (e.g., a scrubber or fume hood) if the pressure approaches the vessel's safety limit and you are trained to do so. |
| Visible Decomposition (e.g., charring, rapid color change, smoke) | - The reaction has reached a temperature where a secondary, more energetic decomposition has started. | 1. IMMEDIATE EVACUATION. 2. Activate emergency alarms and evacuate the area.3. Do not attempt to control the reaction. |
Frequently Asked Questions (FAQs)
General Handling and Safety
Q1: What are the primary hazards associated with this compound (TCCA)?
A1: TCCA is a strong oxidizing agent with several primary hazards:
-
Exothermic Decomposition: TCCA can decompose exothermically upon heating, exposure to moisture, or contact with incompatible materials, which can lead to a thermal runaway.[1][2]
-
Reaction with Water: Contact with even small amounts of water can initiate a reaction that generates heat and toxic gases, including chlorine and potentially explosive nitrogen trichloride.[3][4]
-
Incompatibility: TCCA reacts violently with a wide range of substances, including acids, bases, organic materials, reducing agents, and ammonia (B1221849) compounds.[1][5]
-
Toxicity: TCCA is harmful if swallowed and can cause severe irritation to the eyes, skin, and respiratory system.[6]
Q2: How should I properly store TCCA in the laboratory?
A2: Proper storage is critical to prevent accidental decomposition.
-
Store TCCA in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Keep it in a tightly sealed, non-metallic container.
-
Crucially, store TCCA separately from incompatible materials, especially organic solvents, acids, bases, and combustible materials.[6]
Reaction Planning and Control
Q3: How can I assess the thermal risk of my reaction involving TCCA before starting the experiment?
A3: A thorough risk assessment is essential.
-
Literature Review: Search for published data on similar reactions.
-
Calorimetry: Whenever possible, use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition of your reaction mixture and Reaction Calorimetry (RC) to measure the heat of reaction.
-
Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise to understand the maximum temperature your reaction could reach in the event of a cooling failure.
Q4: What are the key parameters to control during an exothermic reaction with TCCA?
A4: To maintain control over the reaction:
-
Controlled Addition: Add the limiting reagent slowly and in a controlled manner (semi-batch process) to manage the rate of heat generation.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system capable of removing the heat generated.
-
Vigorous Agitation: Maintain good stirring to ensure a homogeneous temperature distribution and prevent the formation of localized hot spots.
-
Continuous Temperature Monitoring: Always monitor the internal temperature of the reaction with a calibrated thermometer or thermocouple.
Incompatible Materials
Q5: What common laboratory solvents are incompatible with TCCA?
A5: Many common organic solvents are incompatible and can lead to dangerous reactions.
-
Alcohols (e.g., methanol, ethanol, isopropanol): Can react exothermically.[7]
-
Acetone: Can be oxidized/chlorinated, potentially leading to a runaway reaction.[7]
-
Dimethylformamide (DMF): Can react with TCCA.
-
Hydrocarbon solvents (e.g., toluene, hexanes): Are combustible and can be oxidized by TCCA.
Generally, highly chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) have been used, but their compatibility should always be tested on a small scale.[8]
Data Presentation
The thermal stability of TCCA can be influenced by its purity and the presence of contaminants. The following table summarizes key thermal properties.
| Parameter | Value | Source(s) | Notes |
| Melting Point | 246-247 °C (decomposes) | [4] | Decomposition may begin before melting. |
| Decomposition Onset (by DSC) | ~225-250 °C | [5][9] | This can be significantly lowered by contaminants or incompatible materials. It is strongly recommended to determine this experimentally for your specific reaction mixture. |
| Heat of Reaction (Example) | -210 kJ/mol | [5] | For the dehydrogenation of a tetrahydro-β-carboline derivative. This value is highly reaction-dependent. |
Experimental Protocols
Protocol 1: Determining Decomposition Onset by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for a reaction mixture containing TCCA.
Methodology:
-
Sample Preparation: In a clean, dry vial, carefully prepare a representative sample of your reaction mixture (typically 1-5 mg).
-
Encapsulation: Transfer the sample into a high-pressure DSC pan. Hermetically seal the pan to contain any evolved gases.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the starting temperature to ambient and the ending temperature to a point beyond the expected decomposition (e.g., 300 °C).
-
Program a heating rate (a typical rate is 5-10 °C/min).
-
-
Data Acquisition: Begin the heating program and record the heat flow as a function of temperature.
-
Data Analysis: The onset of an exothermic event on the resulting thermogram indicates the start of decomposition. Determine the extrapolated onset temperature from the DSC curve.
Protocol 2: Measuring Heat of Reaction using a Reaction Calorimeter (RC)
Objective: To measure the total heat evolved during a chlorination reaction with TCCA.
Methodology:
-
Calorimeter Calibration: Calibrate the reaction calorimeter by a known electrical heat input or a standard chemical reaction to determine the overall heat transfer coefficient.
-
Reactor Setup:
-
Charge the reaction calorimeter with the solvent and all reactants except for the limiting reagent (which may be TCCA or the substrate).
-
Start the stirrer and allow the system to reach thermal equilibrium at the desired reaction temperature.
-
-
Reagent Addition:
-
Begin the controlled addition of the limiting reagent at a constant, known rate.
-
Continuously record the temperature of the reactor contents and the cooling jacket.
-
-
Data Analysis:
-
The heat of reaction is calculated in real-time by the calorimetry software based on the temperature difference between the reactor and the jacket, the heat transfer coefficient, and the heat accumulation in the reactor.
-
The total heat of reaction is determined by integrating the heat flow over the duration of the addition and any subsequent reaction time.
-
Protocol 3: Emergency Quenching of a Runaway TCCA Reaction
Objective: To safely and rapidly stop a runaway exothermic reaction involving TCCA. This protocol should only be attempted if the reaction is in its early stages and has not reached a point of visible decomposition.
Prerequisites: A quenching agent must be identified during the risk assessment phase. The ideal quenching agent should react quickly with TCCA to produce non-hazardous, thermally stable products without generating a large amount of gas. A solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) is often a suitable choice for reducing agents like TCCA.
Procedure:
-
Stop Reagent Addition and Maximize Cooling: As per the troubleshooting guide.
-
Prepare Quenching Agent: Have a pre-determined volume of the quenching solution ready in an addition funnel or a pressure-equalizing dropping funnel.
-
Controlled Addition of Quench:
-
If the temperature is still rising despite maximum cooling, begin the slow, controlled addition of the quenching agent.
-
Monitor the temperature closely. The quenching reaction itself may be exothermic. Add the quencher at a rate that allows the cooling system to manage the heat generated.
-
-
Observe and Confirm: Continue adding the quenching agent until the internal temperature begins to drop and stabilizes.
-
Post-Quench: Once the reaction is under control, allow the mixture to cool to a safe temperature before handling.
Visualizations
Caption: TCCA Decomposition Pathway
Caption: Troubleshooting Workflow for Thermal Runaway
Caption: TCCA Incompatibility and Hazards
References
- 1. nj.gov [nj.gov]
- 2. inspectioneering.com [inspectioneering.com]
- 3. ctif.org [ctif.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. This compound CAS#: 87-90-1 [m.chemicalbook.com]
- 7. Sciencemadness Discussion Board - Thermal decomposition products of TCCA in water at extraction from chlorinating tablets - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. This compound - Enamine [enamine.net]
- 9. serviceindustrynews.net [serviceindustrynews.net]
Side reactions of TCCA with common organic functional groups
Welcome to the technical support center for Trichloroisocyanuric Acid (TCCA) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. TCCA is a versatile and cost-effective reagent for oxidation and chlorination; however, its high reactivity can lead to undesired side products. This guide provides detailed answers to frequently asked questions, troubleshooting strategies, experimental protocols, and quantitative data to help you navigate these challenges.
Section 1: Reactions with Alcohols
The oxidation of alcohols to aldehydes or ketones is a primary application of TCCA. However, side reactions such as over-oxidation and chlorination are common.
Frequently Asked Questions & Troubleshooting
Q1: I am trying to oxidize a primary alcohol to an aldehyde using TCCA/TEMPO, but I'm getting the carboxylic acid as a major byproduct. How can I prevent this over-oxidation?
A1: Over-oxidation to carboxylic acids is a known side reaction, particularly when using aqueous solvent systems.[1][2] The choice of solvent is critical for selectivity.
-
Troubleshooting:
-
Solvent System: Switch to an anhydrous organic solvent like dichloromethane (B109758) (DCM).[3][4] The TCCA/TEMPO system in DCM is highly chemoselective for the oxidation of primary alcohols to aldehydes with minimal to no over-oxidation.[3][4] Reactions in acetone (B3395972)/water mixtures are more likely to yield carboxylic acids.[1][2]
-
Reaction Time & Temperature: Monitor the reaction closely using TLC or GC. Over-extended reaction times can contribute to the formation of the carboxylic acid. The reaction is typically rapid at room temperature.[3]
-
Stoichiometry: Ensure you are using the correct stoichiometry. Typically, slightly more than 1 molar equivalent of TCCA per alcohol group is used for aldehyde synthesis.
-
Q2: My reaction of a primary alcohol with TCCA/TEMPO is producing a significant amount of an α-chloroacetal. What is causing this and how can I avoid it?
A2: The formation of α-chloroacetals occurs when TCCA acts as both an oxidant and a chlorinating agent.[5][6] This is more prevalent under solvent-free conditions or with an excess of the alcohol.[5] The aldehyde intermediate first formed can be chlorinated at the α-position and then react with another molecule of the starting alcohol to form the acetal.
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the amount of TCCA. An excess can promote the chlorination side reaction. A study on the synthesis of α-chloroacetals from n-octanol found that increasing TCCA from 0.5 to 1.5 equivalents decreased the yield of the desired product significantly.[5]
-
Solvent Choice: Performing the reaction in a suitable solvent like DCM, as mentioned in Q1, can favor the formation of the aldehyde and reduce the likelihood of the subsequent reactions leading to the chloroacetal.[3]
-
Q3: When oxidizing a secondary alcohol to a ketone, I'm observing α-chlorinated ketone byproducts. How can I improve the selectivity?
A3: The α-chlorination of ketones is a common side reaction, especially under acidic conditions, as the ketone can enolize and react with the electrophilic chlorine from TCCA.[7]
-
Troubleshooting:
-
Control pH: The presence of a base like pyridine (B92270) can scavenge the HCl produced during the reaction, which can minimize enol formation and subsequent chlorination.[7]
-
Solvent Effects: Running the reaction in acetone is reported to produce only very limited amounts of chlorinated products compared to acetonitrile (B52724).[7]
-
Catalyst: While acid catalysis (e.g., BF₃-etherate) is used to intentionally produce α-chloroketones, avoiding acidic conditions will suppress this side reaction.[7][8]
-
Quantitative Data: Solvent and Reagent Effects on Alcohol Oxidation
| Substrate | Reagent System | Solvent | Desired Product | Yield (%) | Side Product(s) | Side Product Yield (%) | Reference |
| n-Octanol | TCCA (0.5 eq.), TEMPO (0.1 eq.) | Solvent-free | 2-Chloro-1,1-bis(octyloxy)octane | 81% | - | - | [5] |
| n-Octanol | TCCA (1.5 eq.), TEMPO (0.1 eq.) | Solvent-free | 2-Chloro-1,1-bis(octyloxy)octane | 29% | Complex mixture | - | [5] |
| Benzyl Alcohol | TCCA (1 eq.), TEMPO (0.01 eq.) | CH₂Cl₂ | Benzaldehyde | >98% | - | - | [4] |
| Cinnamyl Alcohol | TCCA (1 eq.), TEMPO (0.01 eq.) | CH₂Cl₂ | Cinnamaldehyde | >90% | (3-Chloropropenyl)benzene | <10% | [4] |
| Benzyl Alcohol | TCCA (2 eq.), TEMPO (0.1 eq.) | Acetone/Water | Benzoic Acid | >98% | - | - | [1] |
| 2-Octanol | TCCA, Pyridine | Acetone | 2-Octanone | 85% | Chlorinated products | "Very limited amounts" | [7] |
| 2-Octanol | TCCA, Pyridine | Acetonitrile | 2-Octanone | - | Chlorinated products | "More observed" | [7] |
Experimental Protocols
Protocol 1: Chemoselective Oxidation of a Primary Alcohol to an Aldehyde [4]
-
Dissolve the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1.56 mg) in anhydrous dichloromethane (10 mL).
-
Stir the solution at room temperature.
-
Add TCCA (1.0 mmol, 232 mg) in one portion.
-
Monitor the reaction by TLC. The reaction is typically complete within 5-30 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the cyanuric acid byproduct.
-
Wash the filtrate with a saturated solution of Na₂CO₃, followed by 1 N HCl, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Section 2: Reactions with Amines and Amides
TCCA is a highly effective reagent for the N-chlorination of amines and amides. However, the subsequent reactivity of the N-chloro species can lead to different products.
Frequently Asked Questions & Troubleshooting
Q4: I am reacting a primary amine with TCCA intending to get the N-chloroamine, but I am forming the corresponding nitrile instead. Why is this happening?
A4: The reaction of primary amines with TCCA first forms an N,N-dichloroamine.[9] This intermediate can then undergo elimination of HCl to form a nitrile.[9] This transformation can happen directly or be promoted by the addition of a base.
-
Troubleshooting:
-
Isolation of Dichloroamine: To isolate the N,N-dichloroamine, conduct the reaction at a low temperature (<20 °C) in a solvent like dichloromethane, using an equimolar amount of TCCA. The dichloroamine can often be isolated by a simple aqueous work-up without the need for chromatography.[9]
-
Promoting Nitrile Formation: If the nitrile is the desired product, the isolated N,N-dichloroamine can be treated with a base like triethylamine (B128534) (TEA) to induce elimination.[9] Alternatively, using TEMPO as a catalyst with TCCA can directly and selectively convert primary amines to nitriles.[3]
-
Q5: My N-chlorination of a secondary amide is sluggish. How can I improve the reaction rate?
A5: The rate of N-chlorination can be highly dependent on the solvent.
-
Troubleshooting:
-
Solvent Optimization: A study on the N-chlorination of p-toluamide showed significant rate differences in various solvents. The reaction was fastest in methanol (B129727) (complete in 0.5 h), followed by acetonitrile (1.5 h), acetone (5 h), methyl acetate (B1210297) (6 h), and was very slow in methylene (B1212753) chloride (24 h).[10] Switching to methanol could significantly improve your reaction time.
-
Quantitative Data: Product Distribution in Amine Reactions
| Substrate | Reagent/Conditions | Product(s) | Yield (%) | Reference |
| Benzylamine | TCCA (1 eq.), CH₂Cl₂, <20 °C | N,N-Dichlorobenzylamine | Quantitative | [9] |
| N,N-Dichlorobenzylamine | Triethylamine, CH₂Cl₂ | Benzonitrile | Quantitative | [9] |
| α-Branched Primary Amines (e.g., 1-phenylethanamine) | TCCA then TEA | N-Chloroimines | Excellent | [9] |
| Various Amides | TCCA (1.1 eq.), Methanol, 1h | N-Chloroamides | 91-98% | [10] |
| Various Primary Amines | TCCA, TEMPO | Nitriles | Excellent | [3] |
Experimental Protocols
Protocol 2: General Procedure for N-Chlorination of Amides [10]
-
Dissolve the amide (e.g., 5.0 mmol) in methanol (20 mL).
-
Add TCCA (5.5 mmol, 1.28 g) to the solution at room temperature.
-
Stir the mixture for 1 hour. A precipitate of cyanuric acid will form.
-
Remove the cyanuric acid by vacuum filtration and wash the solid with fresh methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-chloroamide.
-
Purify the product by recrystallization or flash chromatography as needed.
Section 3: Reactions with Ketones and Aromatic Rings
Chlorination at the α-position of ketones and on electron-rich aromatic rings are common side reactions that can sometimes be harnessed for synthetic utility.
Frequently Asked Questions & Troubleshooting
Q6: I am running a TCCA oxidation in the presence of a ketone and observing α-chlorination of my ketone. How do I prevent this?
A6: As discussed in Q3, α-chlorination of ketones is promoted by acidic conditions which facilitate enolization.
-
Troubleshooting:
-
Maintain Neutral/Basic pH: Avoid acidic catalysts and consider adding a non-nucleophilic base like pyridine to scavenge any generated acid.[7]
-
Solvent Choice: The choice of solvent can influence the rate of enolization and subsequent chlorination. Acetone has been shown to be a better solvent than acetonitrile for minimizing this side reaction during alcohol oxidations.[7]
-
Q7: I have an electron-rich aromatic ring in my substrate and it's getting chlorinated during my TCCA reaction. How can I avoid this?
A7: TCCA is an effective electrophilic chlorinating agent for activated aromatic rings.[11] This is a difficult side reaction to avoid if the aromatic ring is highly activated.
-
Troubleshooting:
-
Protecting Groups: If possible, temporarily install electron-withdrawing groups on the aromatic ring to deactivate it towards electrophilic substitution.
-
Alternative Reagents: If chlorination is a persistent issue, consider using a different oxidizing agent that is less prone to electrophilic chlorination.
-
Reaction Conditions: Chlorination of aromatics with TCCA can be catalyzed by strong acids like H₂SO₄.[12] Ensure your reaction conditions are not acidic.
-
Quantitative Data: Selectivity in Aromatic Chlorination
| Substrate | Solvent | Catalyst | Product(s) (ortho:para ratio) | Total Yield (%) | Reference |
| Anisole | CH₂Cl₂ | None | 1:1.5 | 88% | [13] |
| Anisole | CH₂Cl₂ | Trimethylammonium chloride (6 mol%) | 1:38 | 98% | [13] |
| Toluene | Acetonitrile | None | 1:1.7 | 85% | [13] |
| Nitrobenzene | 98% H₂SO₄ | - | m-Chloronitrobenzene | 96% | [12] |
Visualization of Workflows and Pathways
Troubleshooting Workflow for TCCA Alcohol Oxidation
Caption: Troubleshooting decision tree for TCCA-mediated alcohol oxidation.
Reaction Pathways for Primary Amines with TCCA
Caption: Competing reaction pathways for primary amines with TCCA.
References
- 1. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation. | Semantic Scholar [semanticscholar.org]
- 3. This compound (TCC) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. sciencemadness.org [sciencemadness.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. This compound - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TCCA/Catalyst Ratios for Efficient Organic Transformations
Welcome to the technical support center for optimizing Trichloroisocyanuric acid (TCCA)/catalyst ratios in organic transformations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TCCA and why is it used as an oxidant in organic synthesis?
A1: this compound (TCCA) is a stable, crystalline solid that serves as a convenient and inexpensive source of electrophilic chlorine.[1][2] It is widely used as an oxidant in organic synthesis due to its high active chlorine content (up to 91.5%), good solubility in many organic solvents, and its affordability.[1] TCCA can be a safer and more manageable alternative to gaseous chlorine or other halogenating agents.[1][2] Depending on the reaction conditions, TCCA can participate in a variety of transformations, including the oxidation of alcohols, sulfides, and amines.[1][3]
Q2: What is the role of a catalyst, such as TEMPO, when used with TCCA?
A2: In many TCCA-mediated oxidations, a catalyst is used to facilitate the reaction and improve selectivity. A common example is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the oxidation of alcohols.[3] In this system, TCCA acts as the terminal oxidant to regenerate the active catalytic species from TEMPO.[4] The catalytic cycle allows for the use of a substoichiometric amount of the catalyst, making the process more efficient and cost-effective. The catalyst can also help to achieve milder reaction conditions and prevent over-oxidation or other side reactions.[3]
Q3: How do I choose the initial TCCA/catalyst ratio for my reaction?
A3: As a starting point for the oxidation of a primary alcohol to an aldehyde using TCCA and TEMPO, a common molar ratio is 1.0 equivalent of the alcohol, 0.34-0.5 equivalents of TCCA, and 0.01-0.1 equivalents of TEMPO.[1][4] For secondary alcohols, a similar catalytic amount of TEMPO is often effective.[1] The stoichiometry of TCCA is based on the fact that it possesses three active chlorine atoms, but in practice, an excess is often not required and can sometimes lead to side reactions.[1] It is crucial to perform small-scale optimization experiments to determine the ideal ratio for your specific substrate and desired outcome.
Q4: What are the primary safety concerns when working with TCCA?
A4: TCCA is a strong oxidizing agent and should be handled with care. It can react violently with easily oxidizable organic materials, amines, and strong acids or bases.[1] Reactions involving TCCA can be exothermic, and appropriate temperature control measures should be in place.[1] It is also important to avoid contact with water in an uncontrolled manner, as this can lead to the release of chlorine gas and hydrochloric acid.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Oxidant or Catalyst | Gradually increase the equivalents of TCCA. For TEMPO-catalyzed reactions, ensure the catalyst loading is adequate (typically 1-10 mol%).[4] |
| Catalyst Deactivation | The TEMPO catalyst can be sensitive to acidic conditions. Ensure the reaction medium is neutral or slightly basic if necessary. Some substrates may also poison the catalyst. Consider adding a fresh portion of the catalyst. |
| Poor Solubility | TCCA and the substrate must be well-dissolved for the reaction to proceed efficiently. Choose a solvent in which both are soluble. Common solvents include dichloromethane (B109758) (DCM), acetone (B3395972), and acetonitrile.[1] |
| Low Reaction Temperature | While many TCCA oxidations proceed at room temperature, some less reactive substrates may require gentle heating. Monitor the reaction by TLC or GC-MS to determine the optimal temperature. |
Issue 2: Formation of Side Products (Over-oxidation or Chlorination)
| Possible Cause | Troubleshooting Step |
| Over-oxidation to Carboxylic Acid (from primary alcohols) | This is a common side reaction. To minimize it, use a minimal excess of TCCA and monitor the reaction closely, stopping it as soon as the starting material is consumed.[3] Running the reaction at lower temperatures can also improve selectivity for the aldehyde.[6] |
| α-Chlorination of Ketones | When oxidizing secondary alcohols to ketones, α-chlorination can occur as a side reaction, particularly in acidic media or with prolonged reaction times.[1] The use of a base, such as pyridine (B92270), can help to suppress this side reaction by scavenging the generated acid.[7] |
| Reaction with Amines | TCCA readily reacts with amines, which can lead to the formation of N-chloroamines or other byproducts if an amine functional group is present in the substrate.[8][9] It is crucial to protect amine functionalities prior to oxidation or choose an alternative oxidant system if protection is not feasible. |
Data Presentation
Table 1: Optimization of TEMPO and TCCA Ratio for the Oxidation of n-Octanol
| Entry | TEMPO (equiv.) | TCCA (equiv.) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.01 | 1.0 | 2.0 | 45 | 25 |
| 2 | 0.03 | 1.0 | 2.0 | 68 | 39 |
| 3 | 0.05 | 1.0 | 2.0 | 85 | 46 |
| 4 | 0.08 | 1.0 | 2.0 | 96 | 51 |
| 5 | 0.10 | 1.0 | 2.0 | >99 | 56 |
| 6 | 0.15 | 1.0 | 2.0 | >99 | 43 |
| 7 | 0.10 | 0.3 | 2.0 | 84 | 59 |
| 8 | 0.10 | 0.5 | 3.0 | 95 | 81 |
| 9 | 0.10 | 0.8 | 2.0 | >99 | 45 |
| 10 | 0.10 | 1.5 | 2.0 | >99 | 29 |
Reaction conditions: n-octanol (2.0 mmol), TEMPO, and TCCA were stirred at room temperature under a normal atmosphere. Data sourced from a study on the direct conversion of primary alcohols to α-chloroacetals.[4]
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Primary Alcohols to Aldehydes
This protocol is adapted from a procedure for the mild and chemoselective oxidation of alcohols.[10][11]
-
To a solution of the primary alcohol (1.0 mmol) in dichloromethane (DCM, 10 mL), add TEMPO (0.01 mmol, 1.6 mg).
-
Stir the solution at room temperature and add TCCA (0.4 mmol, 93 mg) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-30 minutes for activated alcohols.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃, 5 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
Protocol 2: Selective Oxidation of a Secondary Alcohol
This protocol is based on the selective oxidation of secondary alcohols in the presence of primary alcohols.[1]
-
Dissolve the substrate containing both primary and secondary alcohol functionalities (1.0 mmol) in acetone (15 mL).
-
Add pyridine (1.0 mmol, 81 µL) to the solution.
-
Add TCCA (0.5 mmol, 116 mg) to the mixture and stir at room temperature. Secondary alcohols are generally oxidized faster than primary alcohols under these conditions.[1]
-
Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the secondary alcohol and the formation of the ketone.
-
Once the desired level of conversion is reached, filter the reaction mixture to remove the cyanuric acid byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired ketone.
Visualizations
Caption: Workflow for optimizing TCCA/catalyst ratios.
Caption: Decision tree for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (TCC) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TCA this compound: A Safe and Efficient Oxidant - Wordpress [reagents.acsgcipr.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds [organic-chemistry.org]
- 11. A very mild and chemoselective oxidation of alcohols to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products Synthesized with TCCA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of products synthesized using Trichloroisocyanuric acid (TCCA). Find answers to frequently asked questions and troubleshoot common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of reactions involving TCCA?
A1: The primary byproduct from the reaction of TCCA is cyanuric acid.[1][2] Depending on the reaction conditions and substrate, other byproducts may include chlorinated derivatives of the starting material or product, and in aqueous solutions, compounds like trichloroacetaldehyde, chloroform, and trichloroacetic acid may form.[3]
Q2: How can I quench the excess TCCA in my reaction mixture?
A2: Excess TCCA and active chlorine species can be effectively quenched by adding a reducing agent. Aqueous solutions of sodium thiosulfate (B1220275), sodium sulfite (B76179), sodium bisulfite, or sodium metabisulfite (B1197395) are commonly used for this purpose.[4][5] The quenching process is typically rapid.
Q3: What is the most straightforward method to remove the cyanuric acid byproduct?
A3: Cyanuric acid is notably insoluble in many common organic solvents, whereas TCCA is generally soluble.[1][2] This difference in solubility allows for the simple removal of cyanuric acid by filtration of the reaction mixture.[1]
Q4: Can cyanuric acid be removed by an aqueous wash?
A4: Cyanuric acid has very low solubility in cold water (0.3 g/100 mL at 25°C), so an aqueous wash is generally not an effective method for its removal.[6] However, its solubility increases with temperature.[7] It is also soluble in aqueous solutions of sodium hydroxide (B78521) and potassium hydroxide.[8][9]
Q5: Are there chromatographic methods to separate my product from cyanuric acid?
A5: Yes, if simple filtration or recrystallization is ineffective, chromatographic techniques can be employed. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and ion chromatography have been developed for the separation and analysis of cyanuric acid.[10][11][12] These methods can be adapted for preparative purification in a laboratory setting.
Troubleshooting Guide
Q1: I've filtered my reaction mixture, but I suspect cyanuric acid is still present in my crude product. What should I do?
A1: If cyanuric acid has co-precipitated with your product, purification by recrystallization is the recommended next step.[13][14] Choose a solvent in which your desired compound is soluble when hot but insoluble when cold, and in which cyanuric acid has low solubility. Given cyanuric acid's low solubility in most organic solvents, it will likely remain as an insoluble solid that can be removed by hot gravity filtration during the recrystallization process.[13][15]
Q2: My product is a solid, and it seems to co-crystallize with cyanuric acid. How can I separate them?
A2: This can be a challenging issue. First, try a different recrystallization solvent or a co-solvent system to alter the solubility properties of your compound and the cyanuric acid.[16] If this fails, column chromatography is the most effective solution. You may need to explore different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phase compositions to achieve good separation.
Q3: After quenching my reaction, I notice a slow release of an oxidizing species (e.g., positive test with starch-iodide paper). What is happening?
A3: TCCA decomposes in steps to dichloroisocyanuric acid (DCCA) and monochloroisocyanuric acid (MCCA) before finally forming cyanuric acid.[17] These chlorinated isocyanurates can form weak bonds with free chlorine and release it slowly over time.[17] To address this, allow the quenched reaction mixture to stir for an extended period (e.g., 1-2 hours) before proceeding with the workup to ensure all oxidizing species have been consumed.
Q4: My purified product still shows signs of chlorinated impurities. How can I remove them?
A4: The removal of chlorinated byproducts often requires chromatographic purification. Depending on the polarity differences between your desired product and the impurities, techniques like flash column chromatography should be effective. In some specific cases, reductive dehalogenation methods could be considered, although this would require careful evaluation to ensure the stability of the desired product.[18][19]
Data Presentation
Table 1: Solubility of Cyanuric Acid in Various Solvents
| Solvent | Solubility ( g/100 g or g/100 mL) | Temperature (°C) |
| Water | 0.27 | 25.5 |
| Water | 0.7 | 50 |
| Water | 2.6 | 90 |
| Acetone | Insoluble | - |
| Benzene | 0.23 | 25 |
| Chloroform | Insoluble | - |
| Diethyl Ether | Slightly Soluble | - |
| Ethanol | Sparingly Soluble | - |
| N,N-Dimethylformamide (DMF) | 7.2 g/100mL | - |
| Dimethyl Sulfoxide (DMSO) | 17.4 g/100mL | - |
| Sulfuric Acid | 23.4 | 25 |
| Data sourced from multiple references.[6][7][8][9] |
Table 2: Common Quenching Agents for TCCA Reactions
| Quenching Agent | Chemical Formula | Typical Form | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | Aqueous Solution | Commonly used and effective. May cause a decrease in pH.[5] |
| Sodium Sulfite | Na₂SO₃ | Aqueous Solution | Effective reducing agent for chlorine species.[4] |
| Sodium Bisulfite | NaHSO₃ | Aqueous Solution | Another effective sulfur-based reducing agent. |
| Sodium Metabisulfite | Na₂S₂O₅ | Aqueous Solution | Decomposes in water to form sodium bisulfite. |
Experimental Protocols
Protocol 1: General Workup and Purification Procedure for a TCCA Oxidation Reaction
-
Reaction Quenching:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium thiosulfate or sodium sulfite with vigorous stirring. Monitor the quenching process using starch-iodide paper. Continue adding the quenching agent until the mixture no longer gives a positive test for oxidizing agents.
-
Allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure all residual oxidants are consumed.[17]
-
-
Removal of Cyanuric Acid by Filtration:
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel.
-
If the reaction was performed under acidic conditions, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[20]
-
Wash the organic layer with water, followed by a brine solution to remove any remaining water-soluble impurities.[20]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification by Recrystallization (if necessary):
-
Select a suitable solvent or solvent system where the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.[13][14]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities (like residual cyanuric acid) are present, perform a hot gravity filtration.[15]
-
Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.[13][21]
-
Visualizations
Caption: General workflow for TCCA-mediated reactions.
Caption: Logic diagram for troubleshooting product purity.
References
- 1. This compound - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Formation and control of disinfection by-products during the this compound disinfection in swimming pool water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20220411301A1 - Methods and compositions for remediating cyanuric acid in aqueous liquids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. cyanuric acid [chemister.ru]
- 8. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. Determination of cyanuric acid residues in catfish, trout, tilapia, salmon and shrimp by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. athabascau.ca [athabascau.ca]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. goldrefiningforum.com [goldrefiningforum.com]
- 18. Effective and Green Removal of Trichloroacetic Acid from Disinfected Water [mdpi.com]
- 19. Effective and Green Removal of Trichloroacetic Acid from Disinfected Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in TCCA-based oxidation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trichloroisocyanuric acid (TCCA) for oxidation reactions.
Frequently Asked Questions (FAQs)
1. What is TCCA and why is it used in oxidation reactions?
This compound (TCCA) is a stable, cost-effective, and easy-to-handle solid reagent used as an oxidizing agent in organic synthesis.[1][2] It is an attractive alternative to other oxidizing agents due to its high active chlorine content, operational simplicity, and compatibility with various functional groups.[3] TCCA can be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4]
2. What is the role of TEMPO in TCCA-based oxidations?
TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) is a radical scavenger that is often used as a catalyst in TCCA-based oxidations of primary alcohols.[1][2] Its primary role is to facilitate the oxidation of the alcohol to the aldehyde while preventing over-oxidation to the corresponding carboxylic acid, thus improving the selectivity and yield of the desired aldehyde product.[1][2]
3. What are the common side reactions observed in TCCA oxidations?
Common side reactions include:
-
Over-oxidation: Primary alcohols can be oxidized beyond the aldehyde stage to form carboxylic acids. This is more prevalent in the absence of a catalyst like TEMPO.[1][2]
-
α-Chlorination: The ketone or aldehyde product can undergo chlorination at the α-position, especially when the reaction is carried out in solvents like acetonitrile (B52724).[5]
-
Formation of chlorinated byproducts: Depending on the substrate and reaction conditions, other chlorinated species may be formed.[5]
4. What are the safety precautions for handling TCCA?
TCCA is a strong oxidizing agent and should be handled with care.[4] It can react violently with amines, strong acids and bases, and easily oxidized organic materials.[5] TCCA can also generate toxic chlorine gas, so it should be used in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide for Low Yields
Low yields in TCCA-based oxidation reactions can arise from several factors. The following guide provides a structured approach to identifying and resolving common issues.
Problem 1: Low or No Conversion of the Starting Alcohol
| Potential Cause | Recommended Solution |
| Inactive TCCA | Use a fresh bottle of TCCA. Ensure proper storage in a cool, dry place away from moisture. |
| Insufficient Reagent | Ensure the correct stoichiometry of TCCA is used. For the oxidation of one mole of alcohol, at least 1/3 mole of TCCA is required as it has three active chlorine atoms. |
| Low Reaction Temperature | While many reactions proceed at room temperature, some may require gentle heating. Monitor the reaction by TLC and consider increasing the temperature if no conversion is observed. |
| Catalyst Inactivity (if using TEMPO) | Use fresh TEMPO. Ensure the catalyst is not degraded. |
Problem 2: Formation of Significant Amounts of Carboxylic Acid (Over-oxidation)
| Potential Cause | Recommended Solution |
| Absence or Insufficient TEMPO | For the selective oxidation of primary alcohols to aldehydes, the use of catalytic TEMPO is highly recommended to prevent over-oxidation.[1][2] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to minimize over-oxidation of the aldehyde product. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. |
Problem 3: Presence of Chlorinated Byproducts
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The choice of solvent can influence the formation of chlorinated byproducts. For example, running the reaction in acetonitrile can lead to more chlorinated products compared to acetone.[5] Consider switching to a less reactive solvent like dichloromethane (B109758) (DCM). |
| Absence of a Base | The reaction of TCCA generates acidic byproducts. Adding a mild base, such as pyridine (B92270) or sodium bicarbonate, can neutralize the acid and suppress acid-catalyzed side reactions, including chlorination.[4] |
Quantitative Data Summary
The following tables summarize yields obtained under different reaction conditions for the TCCA/TEMPO oxidation of primary alcohols to aldehydes.
Table 1: Oxidation of Various Primary Alcohols to Aldehydes
| Starting Alcohol | Product | Reaction Time (h) | Yield (%) | Reference |
| 1-Octanol | Octanal | 3 | 81 | [2] |
| 1-Decanol | Decanal | 24 | 61 | [2] |
| Benzyl alcohol | Benzaldehyde | 1 | 95 | [1] |
| Cinnamyl alcohol | Cinnamaldehyde | 0.5 | 98 | [1] |
Table 2: Optimization of TCCA Amount for the Oxidation of n-Octanol
| TCCA (equivalents) | Conversion (%) | Yield (%) |
| 0.3 | 84 | 59 |
| 0.5 | 95 | 81 |
| 1.0 | - | 65 |
| 1.5 | - | 29 |
| Reaction conditions: n-octanol (2.0 mmol), TEMPO (0.10 equiv), room temperature. Data from[2]. |
Detailed Experimental Protocol
General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde using TCCA/TEMPO
This protocol is adapted from Organic Letters, 2001, 3, 3041-3043.[7]
Materials:
-
Primary alcohol
-
This compound (TCCA)
-
TEMPO
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in anhydrous DCM (10 mL) at 0 °C (ice bath), add TCCA (0.4 mmol, 0.4 equivalents) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting alcohol), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Add saturated aqueous Na₂S₂O₃ solution (10 mL) to reduce any excess oxidant.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: TCCA/TEMPO oxidation signaling pathway.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TCA this compound: A Safe and Efficient Oxidant - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN1073074C - Process for oxidation of primary or secondary alcohols - Google Patents [patents.google.com]
- 7. This compound (TCC) [organic-chemistry.org]
Technical Support Center: The Influence of pH on Trichloroisocyanuric Acid (TCCA) in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of Trichloroisocyanuric Acid (TCCA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCCA) and how does it work in water?
A1: this compound (TCCA) is a solid organic compound containing approximately 90% available chlorine.[1] When dissolved in water, it undergoes hydrolysis to release hypochlorous acid (HOCl), the primary disinfecting and oxidizing agent, and cyanuric acid (CYA).[2] The slow, controlled release of HOCl makes TCCA a stable and convenient source of chlorine for various applications.[3][4]
Q2: How does pH affect the stability of TCCA in aqueous solutions?
A2: Solid TCCA is a stable compound with a long shelf-life when stored in cool, dry conditions.[5] However, in aqueous solutions, its stability is intrinsically linked to its hydrolysis. The rate of this hydrolysis and the subsequent reactions of its products are influenced by pH.[6] While specific half-life data for TCCA across a wide pH range is not extensively documented in readily available literature, it is known that at very high or low pH and elevated temperatures, the triazine ring of TCCA can undergo cleavage, potentially forming explosive nitrogen trichloride (B1173362) (NCl₃).[7]
Q3: What is the optimal pH range for TCCA's disinfecting and oxidizing activity?
A3: The optimal pH range for the efficacy of TCCA is between 6.5 and 7.5.[5] Within this range, the dominant active species is hypochlorous acid (HOCl), which is a more potent disinfectant and oxidant than its conjugate base, the hypochlorite (B82951) ion (OCl⁻).[8]
Q4: How does pH influence the equilibrium between hypochlorous acid (HOCl) and hypochlorite (OCl⁻)?
A4: The equilibrium between HOCl and OCl⁻ is pH-dependent. As the pH increases, the equilibrium shifts towards the formation of the less effective OCl⁻ ion. Above pH 8, the concentration of OCl⁻ significantly increases, leading to a reduction in disinfection and oxidation efficiency.[5]
Q5: What are the byproducts of TCCA reactions, and how does pH affect their formation?
A5: The primary byproducts of TCCA hydrolysis are hypochlorous acid and cyanuric acid.[2] In the presence of organic matter, TCCA can lead to the formation of disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs). The formation of these DBPs is influenced by pH. For instance, lower pH conditions can favor the formation of some HAAs, while higher pH levels may promote the formation of THMs.
Q6: What is "chlorine lock" and how is it related to pH and cyanuric acid?
A6: "Chlorine lock" refers to a situation where high concentrations of cyanuric acid (CYA) in the water bind to free chlorine, reducing its effectiveness as a disinfectant.[9] While TCCA itself contributes to CYA levels, the equilibrium between chlorinated cyanurates and free chlorine is also influenced by pH.
Troubleshooting Guide
Issue 1: Reduced or Inconsistent Reaction/Disinfection Efficacy
-
Possible Cause: The pH of the aqueous medium is outside the optimal range (6.5-7.5), leading to a decrease in the concentration of the more reactive hypochlorous acid (HOCl).
-
Troubleshooting Steps:
-
Measure the pH of your reaction solution using a calibrated pH meter.
-
If the pH is too high (above 7.5), adjust it downwards by adding a dilute acid solution (e.g., 0.1 M HCl) dropwise while monitoring the pH.
-
If the pH is too low (below 6.5), adjust it upwards by adding a dilute base solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH.
-
For prolonged experiments, consider using a buffer system to maintain a stable pH.
-
Issue 2: Unexpected Side Reactions or Product Degradation
-
Possible Cause: The pH of the solution may be promoting unintended reactions. For example, highly acidic or alkaline conditions can alter the reactivity of TCCA and its hydrolysis products with your substrate.[7]
-
Troubleshooting Steps:
-
Review the literature for the pH stability of your reactants and products.
-
Conduct small-scale pilot reactions at different pH values to determine the optimal conditions for your desired transformation.
-
Ensure that any pH adjustments are made slowly and with dilute solutions to avoid localized pH extremes that could degrade sensitive compounds.
-
Issue 3: Formation of Precipitates
-
Possible Cause: Changes in pH can affect the solubility of TCCA, its byproducts (like cyanuric acid), or your reaction components.
-
Troubleshooting Steps:
-
Check the solubility of all components at the working pH.
-
If a precipitate forms upon pH adjustment, try to identify the solid to understand its origin.
-
Consider using a co-solvent if solubility is a persistent issue, but be aware that this may also affect the reaction kinetics.
-
Quantitative Data Summary
Table 1: pH-Dependent Distribution of Active Chlorine Species (HOCl vs. OCl⁻)
| pH | % Hypochlorous Acid (HOCl) | % Hypochlorite Ion (OCl⁻) |
| 6.0 | 96.8% | 3.2% |
| 6.5 | 90.9% | 9.1% |
| 7.0 | 75.2% | 24.8% |
| 7.5 | 48.9% | 51.1% |
| 8.0 | 22.0% | 78.0% |
| 8.5 | 8.0% | 92.0% |
| 9.0 | 2.5% | 97.5% |
Note: This table illustrates the theoretical distribution at 25°C. The pKa of HOCl is approximately 7.53.
Experimental Protocols
Protocol 1: Iodometric Titration for Available Chlorine Content of TCCA
This method determines the concentration of available chlorine in a TCCA solution.
Materials:
-
TCCA solution of unknown concentration
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette
-
Pipettes
-
Graduated cylinders
Procedure:
-
Pipette a known volume (e.g., 10.00 mL) of the TCCA solution into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of deionized water.
-
Add approximately 1-2 grams of solid potassium iodide to the flask and swirl to dissolve.
-
Carefully add 5 mL of glacial acetic acid to acidify the solution. The solution should turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears and the solution becomes colorless. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the available chlorine concentration using the appropriate stoichiometric formula.
Protocol 2: General Procedure for pH Adjustment of a TCCA Solution
This protocol provides a general guideline for adjusting the pH of a TCCA solution for experimental use.
Materials:
-
TCCA solution
-
Calibrated pH meter and electrode
-
Dilute hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Dilute sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Place a beaker containing the TCCA solution on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Monitor the initial pH of the solution.
-
To decrease pH: Using a pipette, add the dilute HCl solution dropwise to the TCCA solution. Allow the pH reading to stabilize after each addition. Continue adding acid until the desired pH is reached.
-
To increase pH: Using a pipette, add the dilute NaOH solution dropwise to the TCCA solution. Allow the pH reading to stabilize after each addition. Continue adding base until the desired pH is reached.
-
Once the target pH is achieved, allow the solution to stir for a few more minutes to ensure it is stable.
-
For long-term experiments, it is advisable to use a buffered solution to maintain the desired pH.
Visualizations
Caption: Hydrolysis of TCCA and the pH-dependent equilibrium of its active species.
Caption: Workflow for adjusting the pH of a TCCA solution in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. hxinmaterial.com [hxinmaterial.com]
- 6. qcpoolchem.com [qcpoolchem.com]
- 7. This compound | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nanyangchemical.com [nanyangchemical.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Monitoring TCCA Reactions with TLC and HPLC
Welcome to the technical support center for monitoring Trichloroisocyanuric acid (TCCA) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
I. Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and cost-effective technique for monitoring the progress of a TCCA reaction.[1] However, various issues can arise. This guide provides solutions to common problems.
FAQs for TLC Reaction Monitoring
Q1: My spots are streaking or elongated on the TLC plate. What should I do?
A1: Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture before spotting it.
-
Compound Polarity: Highly polar compounds may streak on silica (B1680970) gel. Consider adding a small amount of a polar solvent like methanol (B129727) or a modifier like acetic acid to your mobile phase to improve spot shape.
-
Inappropriate Solvent System: The chosen mobile phase may not be optimal for your compounds. Experiment with different solvent systems of varying polarities.
Q2: I can't see any spots on my TLC plate after development.
A2: This issue can be frustrating, but here are some troubleshooting steps:
-
Insufficient Concentration: Your starting material or product might be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1]
-
Non-UV Active Compounds: TCCA and its byproduct, cyanuric acid, may not be visible under UV light.[2] You will need to use a chemical staining method for visualization.
-
Sample Volatility: If your compounds are volatile, they may have evaporated from the plate during development or drying.
-
Incorrect Spotting: Ensure the spotting line is above the solvent level in the developing chamber to prevent the sample from dissolving into the solvent reservoir.[1]
Q3: The Rf values of my starting material and product are too similar. How can I improve the separation?
A3: Achieving good separation is key to monitoring reaction progress.
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor.
-
If spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent.
-
If spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Try Different Solvent Systems: Sometimes a simple mixture is not enough. Experiment with three-component solvent systems to fine-tune the selectivity.
-
Use a Different Stationary Phase: If you are using normal-phase silica gel, consider trying reversed-phase TLC plates.
Q4: How do I visualize TCCA and its byproduct, cyanuric acid, on a TLC plate?
A4: Since TCCA and cyanuric acid are not always UV-active, chemical visualization is often necessary.[2]
-
Potassium Permanganate (B83412) (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized. TCCA, being a strong oxidizing agent, and other reaction components may appear as yellow or brown spots on a purple background.
-
Bromocresol Green Stain: This is a pH-indicator stain that is effective for visualizing acidic compounds. Cyanuric acid, being acidic, will appear as yellow spots on a blue or green background.
-
General Stains: Other general-purpose stains like phosphomolybdic acid (PMA) or p-anisaldehyde can also be used, though they may require heating to develop the spots.[3][4]
Experimental Protocol: Monitoring a TCCA Oxidation Reaction using TLC
This protocol provides a general guideline for monitoring the oxidation of an alcohol to an aldehyde or ketone using TCCA.
1. Materials:
- TLC plates (silica gel 60 F254)
- Developing chamber
- Capillary tubes for spotting
- Mobile Phase: A starting point is a mixture of a non-polar solvent and a moderately polar solvent (e.g., Hexane:Ethyl Acetate, 7:3 v/v). The ratio may need to be optimized.
- Visualization Reagent: Potassium permanganate stain (1.5 g KMnO4, 10 g K2CO3, 0.1 g NaOH in 200 mL water).
- Reaction mixture, starting material (alcohol), and a co-spot (a mixture of the starting material and the reaction mixture).
2. Procedure:
- Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and close the lid.
- Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
- Spot the Plate:
- In the 'SM' lane, spot a dilute solution of the starting alcohol.
- In the 'Rxn' lane, spot a small aliquot of the reaction mixture.
- In the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
- Develop the Plate: Place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.
- Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate into the potassium permanganate stain and gently heat with a heat gun until spots appear.
3. Interpretation:
- The starting material spot in the 'SM' lane serves as a reference.
- As the reaction progresses, the spot corresponding to the starting material in the 'Rxn' lane should diminish, and a new spot corresponding to the product should appear.
- The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
II. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on the progress of a TCCA reaction, but it is a more complex technique with its own set of challenges.
FAQs for HPLC Reaction Monitoring
Q1: I am seeing high or fluctuating backpressure in my HPLC system. What could be the cause?
A1: Pressure issues are common in HPLC.
-
Blockages: A blockage in the system is the most likely cause. This could be in the guard column, analytical column, tubing, or in-line filter. Systematically remove components (starting with the column) to identify the source of the blockage.
-
Precipitation: If your sample or mobile phase components are precipitating, this can cause a blockage. Ensure your sample is fully dissolved in the mobile phase and that your mobile phase components are miscible and will not precipitate under your run conditions.
-
Pump Issues: Problems with the pump, such as worn seals or faulty check valves, can also lead to pressure fluctuations.
Q2: My chromatogram has a noisy or drifting baseline.
A2: A stable baseline is crucial for accurate quantification.
-
Air Bubbles: Air trapped in the pump, detector, or column is a common cause of a noisy baseline. Degas your mobile phase thoroughly before use.
-
Contamination: A contaminated column, detector cell, or mobile phase can lead to baseline drift. Flush the system with a strong solvent to remove contaminants.
-
Mobile Phase Issues: Inconsistent mobile phase composition or temperature fluctuations can cause the baseline to drift.[5] Ensure your mobile phase is well-mixed and your column compartment temperature is stable.
Q3: My peak shapes are poor (tailing, fronting, or splitting).
A3: Poor peak shape can affect the accuracy of integration and quantification.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Interactions between your analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing. Adding a competing base like triethylamine (B128534) to the mobile phase or using an end-capped column can help.
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Column Degradation: A damaged or old column can lead to poor peak shapes. Consider replacing your column.
Q4: My retention times are shifting from run to run.
A4: Consistent retention times are essential for peak identification.
-
Mobile Phase Composition: Even small variations in the mobile phase composition can affect retention times. Prepare your mobile phase carefully and consistently.
-
Temperature Fluctuations: Changes in column temperature will affect retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Pump Performance: Inconsistent flow from the pump can lead to shifting retention times.
Experimental Protocol: Quantitative Analysis of a TCCA Reaction by HPLC
This protocol provides a method for the analysis of cyanuric acid, a common byproduct of TCCA reactions. Direct analysis of TCCA can be challenging due to its reactivity. Therefore, a common approach is to quench the reaction and convert any remaining TCCA and its chlorinated derivatives to cyanuric acid for total cyanurate quantification.
1. Materials:
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: 95% Phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 7.2-7.4) and 5% Methanol.[6][7][8] All solvents should be HPLC grade.
- Quenching Solution: Ascorbic acid solution (to reduce chlorinated isocyanurates to cyanuric acid).[6][7][8]
- Standard solutions of cyanuric acid of known concentrations for calibration.
2. Sample Preparation:
- At various time points, withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a known volume of the ascorbic acid solution. This will convert TCCA and other chlorinated isocyanurates to cyanuric acid.[6][7][8]
- Dilute the quenched sample with the mobile phase to a concentration within the calibration range.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Method:
- Column: C18 reversed-phase column
- Mobile Phase: 95:5 (v/v) Phosphate buffer (pH 7.2-7.4) : Methanol[6][7][8]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30 °C
- Detection: UV at 213 nm[6][7][8][9]
4. Data Analysis:
- Create a calibration curve by injecting the standard solutions of cyanuric acid and plotting the peak area against concentration.
- Quantify the amount of total cyanurate (as cyanuric acid) in your reaction samples by comparing their peak areas to the calibration curve.
- By monitoring the disappearance of the starting material (if detectable by a separate method) and the formation of the product and cyanuric acid over time, you can determine the reaction kinetics.
Quantitative Data Presentation
The following table is a hypothetical example of quantitative data obtained from monitoring a TCCA oxidation reaction using the HPLC method described above.
| Time (minutes) | Starting Material Peak Area | Product Peak Area | Total Cyanurate (as Cyanuric Acid) Concentration (mg/L) |
| 0 | 1,250,000 | 0 | 0.5 |
| 15 | 875,000 | 350,000 | 25.3 |
| 30 | 525,000 | 680,000 | 48.9 |
| 60 | 150,000 | 1,050,000 | 72.1 |
| 120 | 15,000 | 1,180,000 | 82.5 |
III. Visualizations
Logical Workflow for Troubleshooting TLC Issues
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. Mobile Phase Stability - Chromatography Forum [chromforum.org]
- 6. An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of TCCA and sodium hypochlorite for alcohol oxidation
A Comparative Guide to Alcohol Oxidation: TCCA vs. Sodium Hypochlorite (B82951)
For researchers and professionals in drug development and organic synthesis, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation. Among the plethora of available oxidizing agents, Trichloroisocyanuric acid (TCCA) and sodium hypochlorite (NaOCl) have emerged as practical and efficient choices, largely supplanting toxic heavy metal oxidants like chromium reagents.[1] This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection.
Performance Comparison: TCCA vs. Sodium Hypochlorite
The choice between TCCA and sodium hypochlorite often depends on the substrate, desired reaction conditions (aqueous vs. anhydrous), and scale. Both reagents can provide excellent yields, particularly when used in conjunction with a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Below is a summary of representative experimental data for the oxidation of various alcohols using both systems.
| Substrate | Oxidant System | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Benzyl Alcohol | TCCA / TEMPO | Dichloromethane (B109758) (DCM) | 1 hr | 0 - 3 | 98 | [2] |
| Benzyl Alcohol | NaOCl (in Acetic Acid) | Acetic Acid / Water | Room Temp | Room Temp | ~90 | [3][4] |
| 4-Chlorobenzyl Alcohol | NaOCl / Silica Gel / DMSO | Dichloromethane (DCM) | 5 min | Room Temp | >95 | [5] |
| 1-Decanol | TCCA / TEMPO | Dichloromethane (DCM) | 1 hr | 0 - 3 | - | [2] |
| 2-Octanol | NaOCl•5H₂O (catalyst-free) | Acetonitrile | 3 hr | 20 | 89 | [6] |
| Cyclohexanol | NaOCl (in Acetic Acid) | Acetic Acid | ~30 min | < 45 | - | [7][8] |
| Cinnamyl Alcohol | NaOCl / Silica Gel / DMSO | Dichloromethane (DCM) | 40 min | Room Temp | 70 | [5] |
| sec-Octyl Alcohol | TCCA / TEMPO | Dichloromethane (DCM) | - | - | 96 | [2] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducibility. Below are representative protocols for alcohol oxidation using TCCA and sodium hypochlorite.
TCCA/TEMPO Oxidation Protocol (Anhydrous)
This method is highly efficient for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[9][10] The use of TCCA, a stable solid, allows the reaction to be performed under anhydrous conditions.[11]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), charge this compound (1.1 equivalents) and dichloromethane (DCM).
-
In a separate flask, dissolve the primary alcohol (1.0 equivalent) and TEMPO (0.01-0.02 equivalents) in DCM.
-
Slowly add the alcohol/TEMPO solution to the stirred TCCA suspension over 20-30 minutes, maintaining the internal temperature at 0-5°C.[10]
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[10]
-
Upon completion, filter the reaction mixture to remove the cyanuric acid byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the aldehyde product.[10]
Sodium Hypochlorite/TEMPO Oxidation Protocol (Anelli-Montanari Protocol)
This classic protocol utilizes inexpensive household bleach (NaOCl) as the terminal oxidant in a biphasic system.[12][13] It is effective for both primary and secondary alcohols.
Procedure:
-
To a round-bottom flask equipped with vigorous mechanical or magnetic stirring, add the alcohol substrate (1.0 equivalent), TEMPO (0.1 equivalents), and Dichloromethane (DCM). Cool the flask in a water bath.[14]
-
In a separate vessel, prepare an aqueous solution containing sodium hypochlorite (NaOCl, ~1.0 equivalent), sodium bicarbonate (NaHCO₃) for buffering, and optionally, potassium bromide (KBr) as a co-catalyst.[12][13][14]
-
Add the aqueous oxidant solution to the vigorously stirred organic solution. The reaction is biphasic.
-
Stir the mixture at ambient temperature and monitor by TLC. The reaction is often complete within 1 hour.[14]
-
Once the starting material is consumed, quench the excess oxidant by adding an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[14]
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualized Workflows and Mechanisms
Understanding the experimental sequence and the underlying reaction mechanisms is key to optimizing reaction conditions and troubleshooting.
Experimental Workflow
The following diagram outlines a generalized workflow for performing and working up a catalyzed alcohol oxidation reaction.
Caption: Generalized experimental workflow for alcohol oxidation.
Catalytic Oxidation Mechanisms
Both TCCA and sodium hypochlorite, when used with catalytic TEMPO, operate through a similar catalytic cycle. The primary oxidant (TCCA or NaOCl) regenerates the active oxidizing species, the N-oxoammonium ion, from the TEMPO radical. This N-oxoammonium ion is the species that directly oxidizes the alcohol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN1073074C - Process for oxidation of primary or secondary alcohols - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. This compound (TCC) [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
TCCA vs. Calcium Hypochlorite: A Comparative Guide for Disinfection Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of disinfection and water treatment, the selection of an appropriate sanitizing agent is paramount to ensuring efficacy, stability, and cost-effectiveness. Among the chlorinated disinfectants, Trichloroisocyanuric acid (TCCA) and calcium hypochlorite (B82951) are two prominent options. This guide provides an objective comparison of their performance, supported by available data, to aid researchers and professionals in making informed decisions for their disinfection studies.
Executive Summary
This compound (TCCA) presents several advantages over calcium hypochlorite, primarily stemming from its chemical stability, higher available chlorine content, and slow-release mechanism. These attributes contribute to a more sustained and controlled disinfection process, often resulting in greater long-term cost-effectiveness and reduced maintenance. While calcium hypochlorite offers rapid chlorine release suitable for shock treatments, its lower stability and impact on water pH can present challenges in controlled experimental settings and long-term applications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of TCCA and calcium hypochlorite is crucial for their effective application in disinfection studies.
| Property | This compound (TCCA) | Calcium Hypochlorite |
| Available Chlorine Content | ~90%[1][2] | 65-70%[2][3] |
| Chemical Formula | C₃Cl₃N₃O₃ | Ca(OCl)₂ |
| Appearance | White crystalline powder, granules, or tablets[1] | White or light grey powder or granules |
| pH (1% solution) | 2.7 - 3.3[3] | 10 - 12[3] |
| Solubility in Water | Slow-dissolving[1][2] | Fast-dissolving[2][3] |
| Stability | High; resistant to moisture and UV degradation[3] | Lower; hygroscopic and degrades with moisture/air exposure[3] |
| Byproducts | Cyanuric acid[4][5] | Calcium residue[6] |
Disinfection Efficacy: A Review of Available Data
While direct comparative studies providing side-by-side log reduction data for TCCA and calcium hypochlorite under identical conditions are limited in the reviewed literature, individual studies on their bactericidal efficacy offer valuable insights.
Calcium Hypochlorite Efficacy Data:
| Microorganism | Concentration | Contact Time | Log Reduction | Substrate | Reference |
| Pseudomonas aeruginosa biofilm | 20-500 ppm | 30 minutes | Significant decrease in biofilm optical densities | Polystyrene wells | [7] |
| Enterohemorrhagic E. coli | 20,000 ppm | 20 minutes | >5 log CFU/g | Alfalfa seeds | [8] |
| Enterococcus faecalis | 2.5% | Not specified | Similar to 2.5% Sodium Hypochlorite | In vitro | [9] |
| E. coli O157:H7, Salmonella spp., S. aureus | 100 ppm (in combination) | 10 minutes | 3-4 log reduction | Shredded cabbage | [10] |
TCCA Efficacy:
Due to its high available chlorine and the stabilizing effect of cyanuric acid, TCCA provides a long-lasting disinfecting action.[1][4] The slow release of hypochlorous acid ensures a sustained microbial kill. However, an excess of cyanuric acid can inhibit the disinfectant efficacy of chlorine.[5]
Advantages of TCCA in Disinfection Studies
Based on its inherent properties, TCCA offers several distinct advantages for researchers and professionals in disinfection studies:
-
Sustained and Controlled Chlorine Release: The slow-dissolving nature of TCCA allows for a consistent and prolonged release of chlorine, which is ideal for long-term experiments and maintaining stable disinfectant concentrations.[1][2][4] This contrasts with the rapid dissolution of calcium hypochlorite, which can lead to fluctuating chlorine levels.[2]
-
Higher Chlorine Potency: With a higher available chlorine content (~90%) compared to calcium hypochlorite (65-70%), a smaller quantity of TCCA is required to achieve the same level of disinfection, potentially reducing chemical handling and storage requirements.[1][2]
-
Enhanced Stability: TCCA is more stable and less susceptible to degradation from UV light and moisture.[3] This ensures a longer shelf-life and more consistent performance, which is critical for the reproducibility of experimental results. Calcium hypochlorite, being hygroscopic, can degrade when exposed to air and moisture.[3]
-
Minimal pH Fluctuation: TCCA has a slightly acidic pH, which can be advantageous in maintaining a more neutral water pH compared to the alkaline nature of calcium hypochlorite that often necessitates the use of pH-adjusting chemicals.[3]
-
Reduced Byproduct Formation: TCCA generally produces fewer disinfection byproducts, such as chloramines, compared to other chlorine-based disinfectants.[11] It also avoids the introduction of calcium ions, which can lead to scaling and turbidity in hard water conditions.[6]
-
Cost-Effectiveness in the Long Run: While the initial purchase price of TCCA may be higher, its efficiency, stability, and reduced need for frequent dosing can lead to lower operational costs over the duration of a study.[3]
Experimental Protocols
A generalized experimental workflow for a comparative disinfection study is outlined below.
Objective:
To compare the bactericidal efficacy of TCCA and calcium hypochlorite against a target microorganism in a controlled aqueous environment.
Materials:
-
This compound (TCCA)
-
Calcium hypochlorite
-
Sterile deionized water
-
Target microorganism culture (e.g., E. coli, P. aeruginosa)
-
Nutrient broth and agar
-
Sterile test tubes or flasks
-
Pipettes and other standard microbiology laboratory equipment
-
Chlorine test kit
-
pH meter
Methodology:
-
Preparation of Disinfectant Stock Solutions:
-
Prepare stock solutions of TCCA and calcium hypochlorite of known concentrations in sterile deionized water.
-
-
Preparation of Bacterial Suspension:
-
Culture the target microorganism in nutrient broth to a specific optical density, corresponding to a known cell concentration (CFU/mL).
-
-
Disinfection Assay:
-
In a series of sterile test vessels, add a defined volume of the bacterial suspension to different concentrations of the TCCA and calcium hypochlorite solutions.
-
Include a control vessel with the bacterial suspension and sterile water (no disinfectant).
-
Incubate the vessels at a controlled temperature for specific contact times (e.g., 1, 5, 10, 30 minutes).
-
-
Neutralization and Plating:
-
At each contact time point, transfer an aliquot from each test vessel to a neutralizer solution to stop the disinfectant action.
-
Perform serial dilutions of the neutralized samples and plate them on nutrient agar.
-
-
Incubation and Colony Counting:
-
Incubate the plates at the optimal temperature for the target microorganism for 24-48 hours.
-
Count the number of colony-forming units (CFUs) on each plate.
-
-
Data Analysis:
-
Calculate the log reduction in viable bacteria for each disinfectant concentration and contact time compared to the initial bacterial count in the control.
-
Visualizing the Disinfection Process
The following diagrams illustrate the chemical pathways and a generalized experimental workflow for comparing TCCA and calcium hypochlorite.
Caption: Chemical pathways of TCCA and Calcium Hypochlorite in water.
Caption: Generalized workflow for a comparative disinfection study.
Conclusion
For disinfection studies requiring long-term stability, controlled disinfectant release, and minimal interference with water chemistry, this compound (TCCA) emerges as a superior choice over calcium hypochlorite. Its high available chlorine content and inherent stability contribute to more consistent and reproducible experimental outcomes. While calcium hypochlorite remains a valuable tool for rapid, short-term disinfection, its limitations in stability and its impact on pH and water hardness should be carefully considered in the design of disinfection protocols. The selection of the appropriate disinfectant will ultimately depend on the specific objectives, duration, and required precision of the research study.
References
- 1. hxinmaterial.com [hxinmaterial.com]
- 2. nbinno.com [nbinno.com]
- 3. Water Treatment Products : TCCA vs Calcium Hypochlorite - HaiLi Chenical [haili-chemical.com]
- 4. nbinno.com [nbinno.com]
- 5. Controlling Residual Chlorine With Calcium Hypochlorite Versus this compound [poolspanews.com]
- 6. News - this compound vs. Calcium Hypochlorite: Choosing the Ideal Pool Disinfectant [xingfeichemical.com]
- 7. Destructive Effect of Calcium Hypochlorite against Pseudomonas aeruginosa Biofilm | Arifani | Althea Medical Journal [journal.fk.unpad.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Efficacy of Calcium Hypochlorite with Vibringe Sonic Irrigation System on Enterococcus faecalis: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficiency of sodium hypochlorite and calcinated calcium in killing Escherichia coli O157:H7, Salmonella spp., and Staphylococcus aureus attached to freshly shredded cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudomonas aeruginosa inactivation mechanism is affected by capsular extracellular polymeric substances reactivity with chlorine and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Trichloroisocyanuric Acid versus Oxone for the Oxidation of Sulfides
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and agrochemicals. The choice of oxidant is critical to control the level of oxidation and achieve high yields. This guide provides an objective comparison of two popular oxidizing agents: Trichloroisocyanuric acid (TCCA) and Oxone (potassium peroxymonosulfate). We present supporting experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable reagent for your specific research needs.
Data Presentation: Performance Comparison
The following tables summarize the performance of TCCA and Oxone in the oxidation of various sulfides. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary.
Table 1: Oxidation of Sulfides to Sulfoxides using this compound (TCCA)
| Entry | Substrate (R-S-R') | R | R' | Reaction Time | Yield (%) | Reference |
| 1 | Thioanisole | Methyl | Phenyl | 45 min | 95 | |
| 2 | Diphenyl sulfide (B99878) | Phenyl | Phenyl | 45 min | 94 | |
| 3 | Dibenzyl sulfide | Benzyl | Benzyl | 30 min | 96 | |
| 4 | 4-Chlorothioanisole | Methyl | 4-Chlorophenyl | 50 min | 93 | |
| 5 | 4-Methylthioanisole | Methyl | 4-Methylphenyl | 40 min | 96 | |
| 6 | Acetylenic sulfide | Phenyl | Phenylethynyl | 30 min | 92 |
Reactions were typically carried out at or below 40°C in a mixture of acetonitrile (B52724) and methylene (B1212753) chloride with pyridine (B92270) and a trace of water.
Table 2: Oxidation of Sulfides to Sulfoxides and Sulfones using Oxone
| Entry | Substrate (R-S-R') | Product | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Thioanisole | Sulfoxide (B87167) | Ethanol (B145695) | 12 h | 95 | |
| 2 | Thioanisole | Sulfone | Water | 12 h | 98 | |
| 3 | Diphenyl sulfide | Sulfoxide | Ethanol | 12 h | 93 | |
| 4 | Diphenyl sulfide | Sulfone | Water | 12 h | 96 | |
| 5 | Dibenzyl sulfide | Sulfoxide | Ethanol | 12 h | 96 | |
| 6 | Dibenzyl sulfide | Sulfone | Water | 12 h | 97 | |
| 7 | Methyl phenyl sulfide | Sulfone | Acetonitrile/Water | 10 min | 98 |
Reactions were generally performed at room temperature or with gentle heating. The selectivity for sulfoxide versus sulfone is highly dependent on the solvent system.
Experimental Protocols
Oxidation of Sulfides to Sulfoxides with this compound (TCCA)
This protocol is adapted from the work of Xiong, Huang, and Zhong.
Materials:
-
Sulfide (1 mmol)
-
This compound (TCCA) (0.8 mmol)
-
Pyridine
-
Acetonitrile (2 mL)
-
Methylene chloride (1 mL)
-
Water (0.05 mL)
-
Diethyl ether
-
1 N NaOH
-
1 N HCl
-
Saturated NaCl solution
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a 25-mL two-necked flask, dissolve the sulfide (1 mmol) in acetonitrile (1 mL) and methylene chloride (1 mL).
-
Add pyridine and water (0.05 mL) to the mixture and stir for 5 minutes.
-
Slowly add a solution of TCCA (0.8 mmol) in acetonitrile (1 mL) dropwise to the reaction mixture. The addition should take approximately 15 minutes.
-
Maintain the reaction temperature below 40°C using a water bath.
-
After the addition is complete, continue stirring for an additional 30 minutes at 40°C.
-
Monitor the reaction for the presence of oxidizing agents using wet iodide-starch test paper.
-
Once the reaction is complete, filter the precipitate of cyanuric acid and wash it with diethyl ether.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with 10 mL of diethyl ether.
-
Wash the ether solution sequentially with 1 N NaOH (2 x 3 mL), 1 N HCl (2 x 3 mL), and saturated NaCl solution (3 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the crude product.
-
Purify the crude product by preparative TLC on silica (B1680970) gel using a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) (1:1) as the eluent to yield the pure sulfoxide.
Solvent-Dependent Selective Oxidation of Sulfides with Oxone
This protocol is based on the findings of Li et al., demonstrating solvent-controlled selectivity.
Materials:
-
Sulfide (1 mmol)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Ethanol (for sulfoxide synthesis)
-
Water (for sulfone synthesis)
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure for Sulfoxide Synthesis:
-
To a solution of the sulfide (1 mmol) in ethanol (10 mL), add Oxone (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the sulfoxide.
Procedure for Sulfone Synthesis:
-
To a solution of the sulfide (1 mmol) in water (10 mL), add Oxone (2.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the sulfone.
Mandatory Visualization
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.
Validating Synthesized Compound Purity from TCCA Reactions: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step that underpins the reliability of subsequent experimental data. When employing Trichloroisocyanuric acid (TCCA) as a reagent in organic synthesis, particularly for chlorination and oxidation reactions, a robust analytical methodology is essential for accurate purity determination. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical alternatives for validating the purity of compounds synthesized using TCCA, supported by experimental protocols and data presentation.
The Challenge of Purity in TCCA Reactions
This compound is a versatile and efficient reagent for various organic transformations.[1][2] However, like any chemical reaction, those involving TCCA can result in a mixture of the desired product, unreacted starting materials, and byproducts. A primary byproduct in reactions where TCCA is consumed is cyanuric acid.[1] The presence of these impurities can significantly impact the characterization and biological activity of the target compound, making their identification and quantification crucial.
NMR Spectroscopy: A Primary Method for Purity Assessment
Quantitative ¹H NMR (qNMR) has emerged as a powerful and reliable primary method for determining the purity of organic compounds.[3][4] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which typically provide a relative purity based on the area percentage of detected peaks, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[3][5]
Key Advantages of NMR for Purity Determination:
-
Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard for the compound of interest.[5]
-
Structural Confirmation: Simultaneously confirms the structure of the synthesized compound while assessing its purity.
-
Non-Destructive: The sample can be recovered after analysis.[6]
-
Versatility: Can identify and quantify a wide range of impurities, including residual solvents and byproducts.
Comparative Analysis: NMR vs. HPLC
While both NMR and HPLC are indispensable tools in a chemist's analytical arsenal, they offer complementary information for purity assessment.[7] A head-to-head comparison highlights their respective strengths and weaknesses in the context of analyzing products from TCCA reactions.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. |
| Quantification | Absolute (with internal standard).[5] | Relative (area percent), requires a reference standard for absolute quantification. |
| Structural Info | Provides detailed structural information. | Provides minimal structural information. |
| Impurity Detection | Detects all proton-containing impurities. | Detects chromophoric impurities (with UV detector). |
| Sensitivity | Generally lower than HPLC. | High sensitivity, ideal for trace impurity detection. |
| Throughput | Lower, especially for qNMR which requires longer relaxation delays.[6] | Higher, with typical run times of 20-30 minutes per sample.[6] |
| Sample Prep. | Simple dissolution in a deuterated solvent with an internal standard. | Can be more complex, often requiring filtration and method development. |
| Cost | High initial instrument cost, lower per-sample solvent cost. | Lower initial instrument cost, ongoing cost for columns and solvents. |
Experimental Protocols
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a compound synthesized using TCCA, integrating both NMR and HPLC for a robust assessment.
Caption: A typical workflow for the synthesis, purification, and purity validation of compounds from TCCA reactions.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol outlines the steps for determining the purity of a synthesized compound after a TCCA reaction.
-
Sample Preparation:
-
Accurately weigh a specific amount (e.g., 10-20 mg) of the purified and dried synthesized compound into a clean NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The chosen standard should have a known purity and signals that do not overlap with the analyte or expected impurity signals.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest for both the analyte and the internal standard) to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of the synthesized compound and a signal from the internal standard.
-
Identify potential impurity signals. For TCCA reactions, pay close attention to the region around 11.2 ppm in DMSO-d₆, which corresponds to the N-H protons of the byproduct, cyanuric acid.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Identifying Key Impurities by ¹H NMR
-
Cyanuric Acid: In deuterated DMSO, the N-H protons of cyanuric acid appear as a broad singlet around 11.2 ppm. Its high insolubility in many organic solvents often leads to its removal during workup, but its presence should be monitored.
-
Unreacted TCCA: TCCA itself does not have protons and is therefore not directly observable by ¹H NMR.
-
Residual Solvents: Common laboratory solvents can be identified by their characteristic chemical shifts.
The following diagram illustrates the logical process for identifying and quantifying components in a post-TCCA reaction sample using qNMR.
Caption: Logical workflow for qNMR data analysis to determine purity.
Conclusion
For the validation of synthesized compounds from TCCA reactions, NMR spectroscopy, particularly qNMR, stands out as a powerful, direct, and structurally informative method for purity determination. While HPLC offers superior sensitivity for trace impurity detection, its relative nature necessitates the use of reference standards for absolute quantification. A comprehensive purity assessment strategy should ideally leverage the orthogonal nature of both techniques. By integrating the absolute purity value and structural confirmation from qNMR with the detailed impurity profile from HPLC, researchers can have the highest level of confidence in the quality of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Enamine [enamine.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Atom Economy Advantage: Why TCCA is a Greener Choice for Chlorination
In the drive for more sustainable chemical synthesis, atom economy has become a critical metric for evaluating the efficiency of a reaction. For researchers and professionals in drug development and chemical manufacturing, selecting a chlorinating agent with a high atom economy translates to less waste, lower costs, and a greener environmental footprint. This guide provides a detailed comparison of the atom economy of Trichloroisocyanuric acid (TCCA) with other commonly used chlorinating agents, supported by quantitative data and experimental protocols.
Unveiling the Atom Economy of Common Chlorinating Agents
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are found in the final product, with no byproducts. In the context of chlorination, the desired "product" is the transfer of a chlorine atom to a substrate. Therefore, the atom economy can be expressed in terms of the "available chlorine" content, which represents the mass percentage of chlorine that is effectively delivered by the agent.
This compound (TCCA) stands out for its exceptional atom economy.[1] With a high active chlorine content of 91.5%, it efficiently utilizes its chlorine atoms in reactions.[2][3] This efficiency stems from its unique structure, which allows for the transfer of all three of its chlorine atoms.[1] Furthermore, the primary byproduct of TCCA chlorination is cyanuric acid, which is not only insoluble and easily removed by filtration but can also be recycled back into TCCA, further enhancing its green credentials.[1]
In contrast, other widely used chlorinating agents exhibit lower atom economies. The table below summarizes the calculated atom economy for TCCA and its common alternatives.
| Chlorinating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Reaction for Available Chlorine | Molecular Weight of Reactants ( g/mol ) | Mass of Available Chlorine ( g/mol ) | Atom Economy (% Available Chlorine) |
| This compound (TCCA) | C₃Cl₃N₃O₃ | 232.41 | C₃Cl₃N₃O₃ + 3H₂O → C₃H₃N₃O₃ + 3HOCl | 232.41 | 106.35 | 91.5% |
| Sodium Hypochlorite (B82951) | NaClO | 74.44 | NaClO + H₂O → NaOH + HOCl | 74.44 | 35.45 | 47.6% |
| Calcium Hypochlorite | Ca(OCl)₂ | 142.98 | Ca(OCl)₂ + 2H₂O → Ca(OH)₂ + 2HOCl | 142.98 | 70.90 | 49.6% |
| Chlorine Gas | Cl₂ | 70.90 | Cl₂ + H₂O → HCl + HOCl | 70.90 | 35.45 | 50.0% |
Note: The atom economy for TCCA is often cited directly as its high active chlorine content. For the other agents, the atom economy is calculated based on the reaction that produces hypochlorous acid (HOCl), the active chlorinating species in aqueous media. The calculation is: (Mass of Cl in HOCl / Molecular Weight of Reactant) x 100.
The data clearly illustrates that TCCA possesses a significantly higher atom economy compared to sodium hypochlorite, calcium hypochlorite, and chlorine gas. This means that for a given mass of the agent, TCCA delivers a greater proportion of its chlorine to the desired reaction, minimizing the generation of non-chlorinating byproducts.
Experimental Protocol: Determination of Available Chlorine
To experimentally verify and compare the chlorinating efficiency of these agents, the "available chlorine" content can be determined using iodometric titration. This method is based on the oxidation of iodide ions (I⁻) to iodine (I₂) by the chlorinating agent, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
Materials:
-
Chlorinating agent sample (e.g., TCCA, sodium hypochlorite solution, calcium hypochlorite powder)
-
Potassium iodide (KI), 10% (w/v) solution
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution, 1% (w/v)
-
Distilled water
-
Erlenmeyer flasks (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the chlorinating agent. For liquid samples like sodium hypochlorite, a known volume can be taken and its mass determined using its density. Dissolve the sample in a known volume of distilled water in a volumetric flask.
-
Reaction with Iodide: Pipette a specific volume of the prepared sample solution into an Erlenmeyer flask. Add an excess of 10% potassium iodide solution (e.g., 10 mL) and 5 mL of glacial acetic acid to acidify the medium. The solution will turn a yellow-brown color due to the liberation of iodine.
-
Reaction: Cl⁺ + 2I⁻ → I₂ + Cl⁻
-
-
Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate dropwise until the blue-black color disappears, indicating the endpoint.
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Calculation: The percentage of available chlorine can be calculated using the following formula:
% Available Chlorine = (V × N × 35.45 × 100) / (W × 1000)
Where:
-
V = Volume of sodium thiosulfate solution used (in mL)
-
N = Normality of the sodium thiosulfate solution
-
35.45 = Equivalent weight of chlorine
-
W = Weight of the chlorinating agent sample (in g)
-
Logical Comparison of Chlorinating Agent Economy
The selection of a chlorinating agent often involves a trade-off between various factors. The following diagram illustrates the logical relationship in comparing the atom economy and related "green" aspects of TCCA with other common chlorinating agents.
Caption: Comparison of TCCA with other chlorinating agents.
References
A Comparative Guide to Spectroscopic Methods for the Characterization of TCCA Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common spectroscopic methods for the characterization of reaction products of trichloroisocyanuric acid (TCCA). TCCA is a versatile and widely used reagent in organic synthesis and disinfection, leading to a diverse range of products, including chlorinated organic molecules, oxidation products, and disinfection byproducts. The selection of an appropriate analytical technique is crucial for accurate identification and quantification of these products. This document outlines the principles, experimental protocols, and comparative performance of key spectroscopic techniques, supported by experimental data.
Introduction to TCCA Reactions and Product Classes
This compound is a potent oxidizing and chlorinating agent. Its reactions can be broadly categorized as follows:
-
Hydrolysis: In aqueous solutions, TCCA hydrolyzes to release hypochlorous acid (HOCl) and cyanuric acid. This is the primary reaction in disinfection processes.[1]
-
Oxidation of Organic Compounds: TCCA can oxidize alcohols to aldehydes, ketones, or carboxylic acids.[2]
-
Chlorination of Organic Compounds: TCCA is an effective chlorinating agent for a variety of organic substrates, including amines, amides, and alkenes, leading to the formation of N-chloramines and other chlorinated derivatives.[3]
-
Formation of Disinfection Byproducts (DBPs): In water treatment, TCCA can react with natural organic matter to produce a range of disinfection byproducts, such as trihalomethanes (e.g., chloroform) and haloacetic acids.
The characterization of these diverse reaction products requires a suite of analytical techniques, with spectroscopic methods being central to their identification and quantification.
Comparison of Key Spectroscopic Techniques
The choice of spectroscopic method depends on the nature of the reaction product and the analytical objective (qualitative identification, quantitative analysis, or kinetic monitoring). The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Technique | Principle | Information Provided | Sample Amount | Analysis Time | Strengths | Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, causing electronic transitions. | Information on electronic transitions, presence of chromophores and conjugated systems.[4] | Micrograms to milligrams | Seconds to minutes | Rapid analysis, suitable for kinetic studies and quantification of compounds with strong chromophores.[5] | Provides limited structural information; susceptible to interference from multiple absorbing species.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations of functional groups.[6] | Identification of functional groups (e.g., C=O, N-H, O-H, C-Cl).[6] | Milligrams | Seconds to minutes | Fast, non-destructive, and excellent for identifying the presence or absence of specific functional groups.[7] | Provides limited information on the overall molecular skeleton; spectra can be complex for mixtures.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) in a magnetic field.[6] | Detailed molecular structure, connectivity, stereochemistry, and quantitative information.[8][9] | Milligrams | Minutes to hours | Unambiguous structural elucidation and can be a primary method for quantification (qNMR).[9][10] | Lower sensitivity compared to MS; requires higher sample concentrations. |
| Mass Spectrometry (MS) (often coupled with GC or LC) | Measures the mass-to-charge ratio of ionized molecules and their fragments.[11] | Molecular weight, elemental composition, and structural information from fragmentation patterns.[11] | Nanograms to picograms | Minutes | High sensitivity and specificity; excellent for identifying unknown compounds and trace analysis.[12] | Isomers can be difficult to distinguish without chromatography; does not directly provide stereochemical information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide representative experimental protocols for the analysis of TCCA reaction products using the discussed spectroscopic techniques.
UV-Visible Spectroscopy for Kinetic Monitoring of TCCA Reactions
This protocol is suitable for monitoring the progress of a reaction where a reactant or product has a distinct UV-Vis absorption profile.
Objective: To monitor the degradation of an organic substrate by TCCA.
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Jasco-V530)
-
Quartz cuvettes (1 cm path length)
-
Thermostatted cell holder
Reagents and Sample Preparation:
-
Prepare a stock solution of the organic substrate in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution).
-
Prepare a fresh stock solution of TCCA in the same solvent.
-
In a quartz cuvette, mix the substrate solution and initiate the reaction by adding the TCCA solution at a controlled temperature.
Data Acquisition:
-
Immediately after mixing, place the cuvette in the spectrophotometer.
-
Record the UV-Vis spectrum over a relevant wavelength range at regular time intervals.
-
Monitor the decrease in absorbance of the substrate or the increase in absorbance of a product at its λmax.[13]
Data Analysis:
-
Plot the absorbance at the chosen wavelength against time.
-
From this data, determine the reaction rate and order.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy for Functional Group Analysis
ATR-FTIR is a convenient technique for analyzing solid or liquid samples with minimal preparation.
Objective: To identify the functional groups present in a TCCA reaction product.
Instrumentation:
-
FTIR Spectrometer with an ATR accessory (e.g., PerkinElmer GX-II with a ZnSe crystal)[14]
Sample Preparation:
-
Solid Samples: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's pressure clamp to ensure good contact.[7]
-
Liquid Samples: Place a drop of the liquid sample directly onto the ATR crystal.[7]
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.[15]
-
Collect the sample spectrum.
-
The spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[14]
Data Analysis:
-
The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands corresponding to specific functional groups by comparing the spectrum to reference libraries or correlation charts.
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assessment
qNMR is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte.[10]
Objective: To determine the absolute purity of a synthesized TCCA reaction product.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 500 MHz-Avance III)[16]
-
5 mm NMR tubes
Reagents and Sample Preparation:
-
Accurately weigh a known amount of the TCCA reaction product (analyte) and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial.[8]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.[9]
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte can be calculated using the following equation:[9] Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
Purity = purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Products
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile TCCA reaction products, such as disinfection byproducts.
Objective: To identify and quantify disinfection byproducts from a TCCA-treated water sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with a 5975C MS)
Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the water sample.
-
Adjust the pH if necessary.
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether or pentane).
-
Shake vigorously to extract the organic compounds into the solvent layer.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume.
Data Acquisition:
-
Inject an aliquot of the extract into the GC-MS system.
-
The compounds are separated on a capillary column (e.g., HP-5ms).
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.
Data Analysis:
-
Identify the compounds by comparing their retention times and mass spectra with those of known standards or by searching a mass spectral library (e.g., NIST).
-
Quantification can be performed using an internal or external standard calibration.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the characterization of TCCA reaction products.
Caption: General reaction pathways of TCCA with various reactants.
Caption: A logical workflow for the spectroscopic identification of an unknown TCCA reaction product.
Conclusion
The characterization of TCCA reaction products is essential for understanding reaction mechanisms, ensuring product quality in synthesis, and monitoring the formation of potentially harmful byproducts in disinfection processes. A multi-spectroscopic approach is often necessary for a comprehensive analysis. FTIR provides a rapid initial assessment of functional groups, while MS offers sensitive detection and molecular weight determination. For unambiguous structural elucidation and accurate quantification, NMR spectroscopy is the most powerful technique. UV-Vis spectroscopy is particularly useful for kinetic studies and the analysis of compounds with significant electronic absorption. By selecting the appropriate spectroscopic method or combination of methods and following robust experimental protocols, researchers can confidently identify and quantify the diverse range of TCCA reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (TCC) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. emerypharma.com [emerypharma.com]
- 11. study.com [study.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. datapdf.com [datapdf.com]
- 14. tlsr.usm.my [tlsr.usm.my]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of TCCA and Sulfuryl Chloride for α-Chlorination
A Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom at the α-position of a carbonyl group is a pivotal transformation in organic synthesis, yielding versatile intermediates for the construction of pharmaceuticals and other fine chemicals. The choice of chlorinating agent is critical, directly influencing reaction efficiency, selectivity, safety, and scalability. This guide presents an objective, data-driven comparison of two prominent reagents for this purpose: Trichloroisocyanuric acid (TCCA) and sulfuryl chloride (SO₂Cl₂).
Reagent Overview
This compound (TCCA) is a stable, solid, and cost-effective reagent, making it a "green" and safe option for chlorination.[1] Its high active chlorine content (up to 91.5%) and ease of handling have made it an attractive alternative to gaseous chlorine and other hazardous reagents.[2][3] The solid byproduct, cyanuric acid, can often be easily removed by filtration.[1]
Sulfuryl chloride (SO₂Cl₂) is a highly reactive, colorless liquid.[4] It is a powerful chlorinating agent often employed when rapid reaction is necessary.[4] However, it is volatile, corrosive, toxic, and reacts violently with water, necessitating stringent handling precautions and specialized equipment.[1][5]
Comparative Performance Data
The selection of a chlorinating agent is highly dependent on the substrate and desired outcome. The following table summarizes quantitative data from the literature for the α-chlorination of various ketones using TCCA and sulfuryl chloride.
| Substrate | Reagent | Catalyst / Conditions | Time (h) | Yield (%) | Notes |
| Acetophenone | TCCA | Acetic Acid, BF₃·OEt₂, 80°C | 0.25 | 50 | Monochlorination.[6] |
| Acetophenone | SO₂Cl₂ | Neat, rt | ~2 | High | Used for C-H to C-Cl conversion next to carbonyls.[4] |
| Cyclohexanone (B45756) | TCCA | Acetic Acid, BF₃·OEt₂, 80°C | 0.25 | 80 | Monochlorination. |
| Cyclohexanone | SO₂Cl₂ | CH₂Cl₂, Methanol, rt | < 1 | High | Selective monochlorination.[7] |
| 2-Methylcyclohexanone | TCCA | Acetic Acid, BF₃·OEt₂, 80°C | 0.25 | 87 | Chlorination at the more substituted carbon.[2] |
| Aliphatic Ketones | SO₂Cl₂ | Benzoyl Peroxide, Reflux | 0.75 | - | Peroxide-catalyzed radical chlorination.[8] |
Key Insights from Data:
-
Reactivity: Sulfuryl chloride is generally more reactive, leading to shorter reaction times.
-
Yields: Both reagents are capable of producing high yields, although conditions must be carefully optimized.
-
Selectivity: For unsymmetrical ketones, both reagents, under acidic conditions, tend to chlorinate the more substituted α-carbon.[2][6] However, the milder nature of TCCA may offer advantages in complex molecules with sensitive functional groups.
-
Safety & Handling: TCCA is a stable, easy-to-handle solid, posing significantly lower risks than the corrosive and volatile liquid sulfuryl chloride.[5][9][10]
Mechanistic Pathways
The differing reactivity profiles of TCCA and sulfuryl chloride can be attributed to their distinct mechanistic pathways.
TCCA: Ionic Pathway The chlorination of ketones with TCCA typically proceeds via an ionic mechanism. The reaction is often catalyzed by acid, which promotes the rate-determining enolization of the ketone. The resulting electron-rich enol then acts as a nucleophile, attacking an electrophilic chlorine species generated from TCCA.
Caption: Ionic mechanism for TCCA-mediated α-chlorination of ketones.
Sulfuryl Chloride: Dual Pathways Sulfuryl chloride is versatile and can chlorinate substrates via two distinct pathways depending on the reaction conditions.
-
Free-Radical Pathway: In the presence of a radical initiator (e.g., AIBN, peroxides) or UV light, SO₂Cl₂ undergoes homolytic cleavage to generate chlorine radicals, initiating a chain reaction.[8][11][12]
-
Ionic Pathway: In polar solvents or with acid catalysis, SO₂Cl₂ can act as an electrophilic chlorine source, analogous to the TCCA mechanism, reacting with the enol form of the ketone.
Caption: Dual free-radical and ionic mechanisms for SO₂Cl₂.
Experimental Protocols
The following are representative procedures for the α-chlorination of cyclohexanone.
Protocol 1: α-Chlorination using TCCA
-
Setup: To a solution of cyclohexanone (10 mmol) in glacial acetic acid (20 mL), add boron trifluoride etherate (BF₃·OEt₂) (3 mmol).
-
Reaction: Add TCCA (3.4 mmol) to the stirred solution. Heat the mixture in an 80°C oil bath for 15-30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling, the precipitated cyanuric acid is removed by filtration. The filtrate is diluted with water and extracted with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.
Protocol 2: α-Chlorination using Sulfuryl Chloride
-
Setup: In a fume hood, dissolve cyclohexanone (10 mmol) in a dry, inert solvent such as methylene (B1212753) chloride (20 mL). Cool the solution in an ice bath.
-
Reaction: Add sulfuryl chloride (10 mmol) dropwise to the stirred solution. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically rapid.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, cold saturated solution of sodium bicarbonate to neutralize HCl and unreacted SO₂Cl₂. Extract the aqueous layer with methylene chloride.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography or distillation.
General Experimental Workflow The logical flow for conducting and analyzing these chlorination reactions is outlined below.
Caption: A standardized workflow for α-chlorination experiments.
Conclusion and Recommendations
The choice between TCCA and sulfuryl chloride for α-chlorination is a trade-off between safety/convenience and reactivity.
-
TCCA is highly recommended for:
-
Environments where safety is a paramount concern.
-
Large-scale synthesis where handling a solid is preferable to a corrosive liquid.
-
Substrates containing sensitive functional groups that may not tolerate the harshness of SO₂Cl₂.
-
-
Sulfuryl chloride is a suitable choice for:
-
Reactions where speed is essential and substrates are robust.
-
Laboratories equipped with appropriate fume hoods and safety protocols for handling highly corrosive reagents.
-
Transformations where a free-radical pathway is desired.
-
For most applications, particularly in drug development and academic research, the operational safety, stability, and ease of handling offered by TCCA make it a superior first choice. The high reactivity of sulfuryl chloride should be reserved for cases where TCCA proves ineffective or when its specific reaction pathways are required.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. lookchem.com [lookchem.com]
- 8. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 9. TCCA Safety Guide [blog.ariadne-hces.com]
- 10. hxinmaterial.com [hxinmaterial.com]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Environmental Impact of Trichloroisocyanuric Acid (TCCA) and Traditional Chlorinating Agents
An objective evaluation of Trichloroisocyanuric Acid (TCCA) against conventional chlorinating agents, namely sodium hypochlorite (B82951) and calcium hypochlorite, reveals significant differences in their environmental profiles. This guide synthesizes available data on their performance, stability, formation of disinfection by-products (DBPs), and ecotoxicity to provide a comprehensive environmental impact assessment for researchers and water treatment professionals.
Chemical and Performance Characteristics
The intrinsic properties of a disinfectant dictate its efficiency, handling, and ultimately, its environmental footprint. TCCA, a solid organic chlorine donor, is distinguished by its high available chlorine content and stability, which contrasts with the traditional inorganic hypochlorites.[1][2][3] TCCA's slow-dissolving nature ensures a steady and prolonged release of chlorine, allowing for lower maintenance frequency compared to the rapid-release characteristics of calcium hypochlorite.[4] Sodium hypochlorite, a liquid, is the least stable of the three, degrading over time and with exposure to heat and light.[2][3]
| Parameter | This compound (TCCA) | Sodium Hypochlorite (NaOCl) | **Calcium Hypochlorite (Ca(OCl)₂) ** |
| Available Chlorine | ~90%[1][2][3] | ~5-15%[2] | ~65-75%[1][5] |
| Form | Solid (Tablets, Granules, Powder)[3] | Liquid Solution[2] | Solid (Granules, Powder, Tablets)[2][4] |
| Stability / Shelf-Life | High; stable for over a year[2][3] | Low; degrades with time, heat, light[2][3] | Medium; less stable than TCCA[1][3] |
| Release Mechanism | Slow, sustained release[3][4] | Rapid, immediate release | Rapid release[4] |
| pH of Solution | Acidic (pH ~2.7-3.3) | Alkaline (pH >11)[2] | Alkaline (pH ~10-12) |
| Key By-product | Cyanuric Acid (CYA) | Sodium Chloride | Calcium Hydroxide (increases hardness/scaling)[4] |
Environmental Impact Assessment
The environmental impact of chlorinating agents extends beyond their primary function to include the formation of harmful by-products and their effects on aquatic ecosystems.
A major environmental concern with chlorination is the formation of DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), which arise from the reaction of chlorine with natural organic matter in water. Studies indicate that TCCA produces significantly lower concentrations of several key DBPs compared to conventional sodium hypochlorite. For instance, under comparable conditions, the concentration of chloroform (B151607) and trichloroacetic acid produced by TCCA was found to be 74.0% and 94.7% of those produced by sodium hypochlorite, respectively.
| Disinfection By-Product (DBP) | Relative Formation: TCCA vs. Sodium Hypochlorite |
| Trichloroacetaldehyde | TCCA produces 42.5% of the amount from NaOCl |
| Chloroform (a THM) | TCCA produces 74.0% of the amount from NaOCl |
| Dichloroacetic Acid (a HAA) | TCCA produces 48.1% of the amount from NaOCl |
| Trichloroacetic Acid (a HAA) | TCCA produces 94.7% of the amount from NaOCl |
| Dichloroacetonitrile | TCCA produces 42.6% of the amount from NaOCl |
Data sourced from a comparative study on DBP formation in swimming pool water.
Beyond regulated DBPs, each agent introduces distinct secondary by-products into the environment.
-
TCCA releases cyanuric acid (CYA) upon hydrolysis. CYA acts as a chlorine stabilizer, protecting it from UV degradation, which enhances efficiency in outdoor applications.[3][6] However, CYA is persistent and can accumulate in closed water systems, potentially leading to "chlorine lock," where high CYA levels inhibit the disinfecting efficacy of free chlorine.[7] While CYA biodegrades under various natural conditions, its accumulation requires management.[6]
-
Sodium Hypochlorite rapidly degrades in the environment and does not persist.[8] Its primary breakdown products are non-toxic chloride ions.[9] However, a significant concern is its tendency to form persistent chlorinated organic compounds during use and storage.[10]
-
Calcium Hypochlorite introduces calcium ions into the water, increasing water hardness and the potential for scaling on surfaces and equipment.[4] From a life cycle perspective, the production phase of calcium hypochlorite has been suggested to have the highest negative environmental impact compared to sodium hypochlorite and other disinfection methods like ozone.[11]
All chlorinating agents are classified as very toxic to aquatic life due to the biocidal nature of free chlorine. However, the concentration at which they exhibit toxicity varies. The values below represent the concentration lethal to 50% of a test population (LC50) or having an effect on 50% of the population (EC50). Lower values indicate higher toxicity.
| Agent | Organism | Endpoint | Concentration | Exposure Time |
| This compound (TCCA) | Rainbow Trout | LC50 | 0.08 mg/L | 96 h |
| Water Flea (Daphnia magna) | EC50 | 0.17 mg/L | 48 h | |
| Sodium Hypochlorite | Fathead Minnow | LC50 | 0.08 mg/L | 96 h |
| Water Flea (Daphnia magna) | EC50 | 0.04 mg/L | 48 h | |
| Calcium Hypochlorite | Bluegill Sunfish | LC50 | 0.049 - 0.16 mg/L[12][13] | 96 h |
| Water Flea (Daphnia magna) | EC50 | 0.067 mg/L[12] | 48 h |
Note: Toxicity is primarily due to the released active chlorine. Rapid degradation and reaction with organic matter in natural waters mitigate persistence, but direct discharge is hazardous.[8][14]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies.
The analysis of DBPs such as THMs and HAAs typically follows standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA). A general workflow involves:
-
Sample Collection: Water samples are collected in amber glass bottles with no headspace to prevent volatilization. A quenching agent (e.g., ammonium (B1175870) chloride or sodium sulfite) is added to stop the chlorination reaction.
-
Extraction:
-
For THMs (e.g., EPA Method 551.1): Liquid-liquid extraction is performed, typically using a solvent like pentane.
-
For HAAs (e.g., EPA Method 552.3): Liquid-liquid extraction is performed using a solvent like methyl tert-butyl ether (MTBE), followed by derivatization with acidic methanol (B129727) to convert the acids into their methyl ester forms, which are more suitable for gas chromatography.
-
-
Analysis: The extracts are analyzed using a Gas Chromatograph (GC) equipped with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds.
-
Quantification: The concentration of each DBP is determined by comparing its peak area to a calibration curve generated from certified standards. Internal standards are used to ensure accuracy.[7]
Acute aquatic toxicity tests are conducted following standardized guidelines (e.g., OECD Test Guideline 203 for fish).
-
Test Organisms: A specific species of fish (e.g., Rainbow Trout, Bluegill) or invertebrate (e.g., Daphnia magna) is selected and acclimated to laboratory conditions.
-
Test Solutions: A series of test concentrations of the chlorinating agent are prepared in controlled water. A control group with no added chemical is also maintained.
-
Exposure: The test organisms are exposed to the different concentrations for a fixed period (e.g., 96 hours for fish, 48 hours for daphnia).
-
Observation: Mortality and other observable effects are recorded at regular intervals.
-
Data Analysis: The data are statistically analyzed to determine the LC50 value, the concentration of the chemical that is lethal to 50% of the test organisms within the exposure period.[12][15]
Visualizations
The following diagrams illustrate the key chemical reactions and a logical comparison of the environmental impacts discussed.
References
- 1. nbinno.com [nbinno.com]
- 2. Comparing Durable TCCA 90% with Alternatives: What You Should Know-ENOCHLOR [enochem.com.cn]
- 3. nbinno.com [nbinno.com]
- 4. News - this compound vs. Calcium Hypochlorite: Choosing the Ideal Pool Disinfectant [xingfeichemical.com]
- 5. The Power of Calcium Hypochlorite in Water Treatment - Globex Venture [globexventure.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. scicomm2023-001-site2.itempurl.com [scicomm2023-001-site2.itempurl.com]
- 8. Chlorine and sodium hypochlorite hazards and risks: no need for further risk reduction measures [greenfacts.org]
- 9. cleaninginstitute.org [cleaninginstitute.org]
- 10. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 11. Comparison of different surface disinfection treatments of drinking water facilities from a corrosion and environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. images.thdstatic.com [images.thdstatic.com]
- 14. arkema.com [arkema.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Titrimetric Determination of Active Chlorine in TCCA: A Comparative Guide for Quality Control
For Researchers, Scientists, and Drug Development Professionals
Trichloroisocyanuric acid (TCCA) is a widely utilized disinfectant and sanitizer, with its efficacy directly linked to its active chlorine content. Accurate and reliable quantification of this active chlorine is paramount for quality control, ensuring product potency and regulatory compliance. This guide provides a comparative analysis of the classical titrimetric method and its common alternatives for the determination of active chlorine in TCCA, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Principle of Titrimetric Determination (Iodometric Titration)
The foundational method for quantifying active chlorine in TCCA is iodometric titration. This technique is based on a two-step redox reaction. Initially, the TCCA sample is dissolved in a solution containing an excess of potassium iodide (KI) under acidic conditions. The active chlorine in TCCA oxidizes the iodide ions (I⁻) to free iodine (I₂), resulting in a characteristic brown-colored solution.
Reaction 1: Oxidation of Iodide C₃Cl₃N₃O₃ (TCCA) + 6KI + 6H⁺ → C₃H₃N₃O₃ (Cyanuric Acid) + 6KCl + 3I₂
Subsequently, the liberated iodine is titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. As the thiosulfate is added, it reduces the iodine back to iodide ions, causing the brown color to fade. A starch indicator is introduced near the endpoint, which forms a deep blue complex with any remaining iodine. The titration is complete when the blue color disappears, signaling that all the liberated iodine has been reduced.
Reaction 2: Reduction of Iodine I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
The amount of sodium thiosulfate solution consumed is directly proportional to the amount of iodine liberated, which in turn corresponds to the active chlorine content of the TCCA sample.
Comparison of Analytical Methods
While iodometric titration is a robust and widely accepted reference method, other techniques offer advantages in terms of speed, automation, and ease of use. The following table summarizes the performance characteristics of the primary titrimetric method and its main alternatives: DPD Colorimetric/Spectrophotometric and Amperometric Titration.
| Parameter | Iodometric Titration | DPD Colorimetric/Spectrophotometric | Amperometric Titration |
| Principle | Redox titration of iodine liberated by active chlorine. | Reaction of chlorine with N,N-diethyl-p-phenylenediamine (DPD) to form a colored compound. | Electrochemical measurement of current change during titration with a reducing agent. |
| Accuracy (% Recovery) | High (Considered a reference method).[1] | Good to High, but can be affected by interferences.[2] | High (Considered a standard of comparison).[3] |
| Precision (%RSD) | High (<1% to 5% typical).[1][2] | Good (Can be <5%, but variable).[2] | Very High (Often <1%).[4] |
| Limit of Detection (LOD) | ~40 µg/L (for total residual chlorine).[5] | ~0.02 mg/L.[6] | As low as 0.001 mg/L.[7] |
| Analysis Time | Moderate (10-20 minutes per sample). | Fast (2-5 minutes per sample). | Moderate to Slow (can be automated). |
| Cost per Analysis | Low. | Low to Moderate (depends on instrumentation). | High (requires specialized equipment). |
| Ease of Use | Requires skilled operator and careful technique. | Simple, suitable for field use and kits.[2] | Requires skilled operator and specialized equipment.[3] |
| Common Interferences | Oxidizing agents (e.g., manganese oxides), reducing agents, turbidity.[1][5] | Iron, manganese, other oxidizing agents, high turbidity.[7][8] | Copper and silver ions can poison the electrode; can be affected by surface-active agents.[3][4] |
Experimental Protocols
Iodometric Titration for Active Chlorine in TCCA
This protocol details the manual titrimetric determination of active chlorine in a solid TCCA sample.
Reagents and Preparation:
-
Potassium Iodide (KI): Analytical reagent grade solid.
-
Sulfuric Acid (H₂SO₄) Solution (20% v/v): Slowly add 20 mL of concentrated sulfuric acid to 80 mL of deionized water with constant stirring in an ice bath.
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 N): Prepare by dissolving ~25 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled and cooled deionized water. Add a stabilizer (e.g., 0.1 g sodium carbonate). Standardize against a primary standard like potassium dichromate.
-
Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch in a small amount of cold deionized water. Add this paste to 100 mL of boiling deionized water with constant stirring. Cool before use.[9]
Procedure:
-
Accurately weigh approximately 0.1 g of the TCCA sample to the nearest 0.0001 g.[9]
-
Transfer the weighed sample into a 250 mL iodine flask containing 100 mL of deionized water.[9]
-
Add 2 g of potassium iodide to the flask and swirl to dissolve.[9]
-
Carefully add 20 mL of 20% sulfuric acid to the flask.[9]
-
Immediately stopper the flask and swirl the contents. Place the flask in a dark place for 5-10 minutes to allow for the complete liberation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.[9]
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[9]
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears, leaving a colorless solution.
-
Record the volume of sodium thiosulfate solution consumed.
-
Perform a blank titration using the same procedure but without the TCCA sample and subtract the blank volume from the sample titration volume.
Calculation of Active Chlorine (%):
% Active Chlorine = [(V_sample - V_blank) × N × 35.45 × 100] / (W × 1000)
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (N)
-
35.45 = Equivalent weight of chlorine (g/eq)
-
W = Weight of the TCCA sample (g)
DPD Colorimetric Method (General Procedure)
-
A pre-determined volume of the sample (or a diluted solution of the TCCA product) is added to a vial or cuvette.
-
A DPD reagent, typically in powder or tablet form, is added. This reagent contains DPD and a buffer to maintain the optimal pH (around 6.3-6.6).[10]
-
The solution is mixed and allowed to stand for a specific time for the color to develop.
-
The intensity of the resulting magenta color is measured using a colorimeter or spectrophotometer at a specific wavelength (typically ~515 nm).
-
The chlorine concentration is determined by comparing the absorbance to a calibration curve prepared with standards of known chlorine concentration.
Amperometric Titration (General Procedure)
-
A specific volume of the sample (or a diluted solution of the TCCA product) is placed in the titration cell.
-
The pH is adjusted to the appropriate range (e.g., pH 4 for total chlorine) using a buffer solution, and potassium iodide is added.[4]
-
The electrodes of the amperometric titrator are immersed in the solution.
-
The sample is titrated with a standard reducing agent, such as phenylarsine (B13959437) oxide (PAO).
-
The endpoint is detected by a sharp change in the current flowing between the electrodes, indicating the complete reaction of the liberated iodine.
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflow for the primary titrimetric method and a logical comparison of the analytical techniques.
Caption: Workflow for Iodometric Titration of TCCA.
Caption: Comparison of Analytical Methods for Active Chlorine.
Conclusion
The choice of method for determining the active chlorine content in TCCA for quality control depends on the specific requirements of the laboratory.
-
Iodometric titration remains the gold standard, offering high accuracy and precision at a low cost, making it ideal for well-equipped labs with trained personnel where throughput is not the primary concern.
-
The DPD colorimetric method is unparalleled for its speed and simplicity, making it highly suitable for rapid screening, process control, and field testing, especially when high sample throughput is necessary.
-
Amperometric titration provides the highest level of precision and is less affected by sample color and turbidity, positioning it as a superior method for automated analysis in specialized quality control laboratories, despite its higher initial equipment cost.
For researchers and professionals in drug development and quality assurance, a thorough understanding of the principles, advantages, and limitations of each method is crucial for ensuring the integrity and reliability of their analytical results.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Accuracy, Precision, Ease-Of-Use, and Cost of Methods to Test Ebola-Relevant Chlorine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 8. cdn.hach.com [cdn.hach.com]
- 9. News - Determination of Available Chlorine Content in this compound by Titration [yuncangchemical.com]
- 10. Comparing Chlorine Measurement Methods [xylemanalytics.com]
Safety Operating Guide
Proper Disposal Procedures for Trichloroisocyanuric Acid (TCCA)
This guide provides essential safety and logistical information for the proper disposal of Trichloroisocyanuric Acid (TCCA) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.
Immediate Safety and Handling Precautions
This compound is a strong oxidizing agent and a source of chlorine. Improper handling and disposal can lead to the release of toxic chlorine gas, violent reactions with other chemicals, and environmental contamination.[1][2][3] Always handle TCCA in a well-ventilated area, preferably within a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[4]
Key Hazards:
-
Strong Oxidizer: May intensify fire and reacts violently with combustible materials.[2][5]
-
Toxic Gas Release: Contact with acids liberates toxic chlorine gas.[1][3][5] Mixing with ammonia (B1221849) or ammonium (B1175870) salts can produce highly explosive nitrogen trichloride.[2]
-
Aquatic Toxicity: TCCA is very toxic to aquatic life with long-lasting effects.[1][5] Discharge into the environment must be avoided.[4]
-
Water Reactivity: Reacts with water to form hypochlorous acid and cyanuric acid.[6][7] This reaction can be exothermic.[4]
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₃Cl₃N₃O₃ |
| Molecular Weight | 232.41 g/mol |
| Appearance | White crystalline powder or granules with a chlorine-like odor |
| Melting Point | 249 - 251 °C (decomposes) |
| Solubility in Water | 1.2 g / 100 mL at 25 °C |
| Available Chlorine | Approximately 90% |
| pH (in water) | Slightly acidic |
| UN Number | 2468 |
| Hazard Class | 5.1 (Oxidizer) |
Experimental Protocol: Neutralization and Disposal of TCCA Waste
This protocol details the chemical neutralization of small quantities of TCCA waste typically generated in a laboratory. The principle of this method is the reduction of the active chlorine in TCCA to non-hazardous chloride ions using a suitable reducing agent.
Materials:
-
This compound (TCCA) waste
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH), 1M solution
-
Dilute sulfuric acid or hydrochloric acid, 1M solution
-
Starch-iodide test strips or potassium iodide-starch paper
-
Large glass beaker (at least 10 times the volume of the TCCA solution)
-
Stir bar and magnetic stir plate
-
pH meter or pH paper
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Procedure:
-
Preparation (in a chemical fume hood):
-
Place the beaker on a magnetic stir plate inside a chemical fume hood.
-
For solid TCCA waste, first dissolve it in a large volume of cold water in the beaker. Caution: This reaction is exothermic. Add the solid slowly in small portions to the water with constant stirring. The final concentration should not exceed 1%.
-
For solutions of TCCA, place them in the beaker. Dilute with cold water if necessary.
-
-
Initial pH Adjustment:
-
Slowly add a 1M solution of sodium hydroxide or a slurry of sodium bicarbonate to the TCCA solution while stirring to adjust the pH to a range of 8-9. This is a precautionary step to minimize the risk of chlorine gas evolution during the initial phase of neutralization.
-
-
Neutralization with a Reducing Agent:
-
Prepare a 10% (w/v) solution of the reducing agent (sodium thiosulfate or sodium bisulfite).
-
Slowly add the reducing agent solution to the stirred TCCA solution. The reaction is exothermic, so add the solution in small portions to control the temperature.
-
Continue adding the reducing agent until the oxidizing chlorine is fully neutralized.
-
-
Verification of Neutralization:
-
Periodically test for the presence of active chlorine. Dip a starch-iodide test strip into the solution. A blue-black color indicates the presence of an oxidizing agent (active chlorine), and more reducing agent should be added.
-
The absence of a color change on the test strip indicates that the neutralization is complete.
-
-
Final pH Adjustment:
-
After complete neutralization, check the pH of the solution.
-
Adjust the pH to a neutral range (6-8) using a 1M solution of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) as needed.[7]
-
-
Disposal:
-
Once the solution is neutralized (no active chlorine) and the pH is neutral, it can typically be disposed of down the drain with copious amounts of water.
-
Crucially, always adhere to local, regional, and national regulations for hazardous waste disposal.[1][4][7] Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance.
-
Logical Workflow for TCCA Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of TCCA waste.
Management of Spills and Empty Containers
Spill Management:
-
Small Dry Spills: Carefully sweep up the spilled solid, avoiding the creation of dust, and place it in a designated, labeled container for hazardous waste disposal.[7] Do not use water to flush the area.[6]
-
Area Decontamination: Ventilate the area thoroughly after the cleanup is complete.[7]
Empty Container Disposal:
-
Empty containers may still hold hazardous residues and should be handled with care.[7]
-
Do not reuse empty TCCA containers for any other purpose.[7]
-
For containers that held TCCA, they should be managed as hazardous waste. Consult your institution's EHS guidelines. Some regulations may permit triple-rinsing of the container, with the rinsate being collected and treated as hazardous chemical waste. After proper decontamination, the container may be disposed of in the regular trash, but labels must be defaced.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trichloroisocyanuric Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling Trichloroisocyanuric acid (TCCA), a powerful oxidizing and disinfecting agent. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive selection of personal protective equipment is mandatory to prevent contact and inhalation.[1] TCCA is corrosive and can cause severe skin and eye irritation, with the potential for lung oedema if its dust is inhaled.[2]
Table 1: Recommended Personal Protective Equipment for TCCA Handling
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be used in conjunction with goggles, especially when splashing is possible.[3][4][5][6] | Protects against dust, splashes, and direct contact that can cause serious eye damage.[3][7] |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile, neoprene, or butyl rubber.[3] | Prevents skin contact, which can cause irritation and burns.[3][4] Always inspect gloves before use and use proper removal techniques to avoid contaminating your hands.[5] |
| Body Protection | Long-sleeved protective clothing. For larger quantities, a plastic apron and boots are recommended.[3] | Minimizes skin exposure. Contaminated clothing should be removed immediately.[8] |
| Respiratory Protection | Use in a well-ventilated area is crucial.[2][5] If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved air-purifying respirator is necessary.[3][8] | Protects against inhalation of dust which can cause respiratory irritation.[2][9] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are essential to maintain a safe working environment and prevent accidental exposure or dangerous reactions.
Preparation and Handling:
-
Read Safety Data Sheets (SDS): Before beginning any work, thoroughly read the manufacturer's SDS for TCCA.[6]
-
Ensure Adequate Ventilation: Always handle TCCA in a well-ventilated area, preferably with a local exhaust ventilation system to control dust and vapor emissions.[5][7]
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Avoid Incompatible Materials: Keep TCCA away from combustible materials, reducing agents, acids, ammonia, and ammonium (B1175870) salts to prevent violent reactions, fire, or explosions.[2][4] Do not allow TCCA to come into contact with water during storage.[7]
-
Minimize Dust Generation: Handle the chemical in a way that minimizes the creation of dust.[5][8]
-
Practice Good Hygiene: Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in the work area.[3][7]
Storage:
-
Store in a Cool, Dry, Well-Ventilated Area: Keep containers tightly closed in a dedicated storage area.[1][7]
-
Isolate from Incompatibles: Store separately from combustible substances, reducing agents, and amines.[2]
-
Prevent Water Contamination: Protect from moisture, as TCCA reacts with water.[3]
Emergency and Disposal Plan
In the event of an emergency, a clear and practiced response plan is crucial.
Spill Response Protocol
-
Evacuate and Secure the Area: Remove all non-essential personnel from the spill area.[10]
-
Eliminate Ignition Sources: Remove any potential sources of ignition from the vicinity.[3]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[7]
-
Clean-up:
-
For dry spills, carefully sweep or shovel the material into a clean, dry, labeled container for disposal.[2] Avoid creating dust.
-
Use non-combustible materials like vermiculite (B1170534) or sand to absorb liquid spills before placing in a disposal container.[3]
-
-
Ventilate and Decontaminate: Thoroughly ventilate the area and wash it down after the cleanup is complete.[10]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][10] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[3][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[8][9] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Follow Regulations: Disposal must be in accordance with all applicable local, regional, and national regulations.[7][11]
-
Use a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
-
Keep in Original Containers: Leave chemicals in their original containers and do not mix with other waste.[7]
-
Handle Empty Containers as Hazardous: Uncleaned containers should be treated as the product itself.[7]
Quantitative Data
While no specific occupational exposure limits have been established for this compound itself, it's important to be aware of the exposure limits for its decomposition products, such as chlorine.[4]
Table 2: Exposure Limits for TCCA Decomposition Product
| Substance | CAS No. | TWA | STEL |
| Chlorine | 7782-50-5 | 0.5 ppm (1.5 mg/m³) | 1 ppm (2.9 mg/m³) |
| Data sourced from New Zealand Workplace Exposure Standards.[3] |
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. redox.com [redox.com]
- 4. nj.gov [nj.gov]
- 5. agentsales.com.au [agentsales.com.au]
- 6. TCCA Safety Guide [blog.ariadne-hces.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. camachem.com [camachem.com]
- 10. nj.gov [nj.gov]
- 11. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
